molecular formula C8H8F3NO B173739 3-Methoxy-4-(trifluoromethyl)aniline CAS No. 106877-20-7

3-Methoxy-4-(trifluoromethyl)aniline

Cat. No.: B173739
CAS No.: 106877-20-7
M. Wt: 191.15 g/mol
InChI Key: QRLOMWASJXMURT-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)aniline, also known as 3-Methoxy-4-(trifluoromethyl)aniline, is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methoxy-4-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLOMWASJXMURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548364
Record name 3-Methoxy-4-(trifluoromethyl)aniline
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-20-7
Record name 3-Methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
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Record name 3-methoxy-4-(trifluoromethyl)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)aniline (CAS No. 106877-20-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

3-Methoxy-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research.[1][2] Its strategic substitution pattern, featuring a methoxy group and a trifluoromethyl group on the aniline scaffold, imparts unique physicochemical properties that are highly sought after in the design of bioactive compounds.[3] The trifluoromethyl group, a well-known bioisostere for a methyl group but with vastly different electronic properties, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Methoxy-4-(trifluoromethyl)aniline, with a focus on its practical utility in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and analysis.

Chemical Identity and Physical Properties
PropertyValueSource
CAS Number 106877-20-7[4][5]
Molecular Formula C₈H₈F₃NO[1]
Molecular Weight 191.15 g/mol [1]
Physical Form Liquid or Semi-Solid or Solid or Lump[4]
Storage Keep in dark place, inert atmosphere, room temperature.[4]

Note: Specific experimental data for melting point and boiling point for this particular isomer are not consistently available in the literature. However, related isomers such as 3-(Trifluoromethyl)aniline have a melting point of 5-6 °C and a boiling point of 187-188 °C, while 4-Methoxy-3-(trifluoromethyl)aniline has a melting point of 58-60 °C.[6][7]

Spectroscopic Data (Predicted and Comparative)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amine protons (a broad singlet). The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR will display signals for the eight unique carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1300 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 191, with fragmentation patterns corresponding to the loss of functional groups.

Synthesis and Manufacturing

The most common and industrially viable route to trifluoromethylanilines involves the reduction of the corresponding nitroaromatic compounds.[8] This approach is favored for its high yields and the ready availability of the nitro precursors.

Proposed Synthetic Pathway: Catalytic Hydrogenation

A logical and efficient synthesis of 3-Methoxy-4-(trifluoromethyl)aniline proceeds via the catalytic hydrogenation of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene. This precursor can be synthesized through the nitration of 3-methoxybenzotrifluoride.

G cluster_0 Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline A 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene B 3-Methoxy-4-(trifluoromethyl)aniline (CAS: 106877-20-7) A->B H₂ (g) Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) Room Temperature

A plausible synthetic route to the target molecule.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is a representative example based on established procedures for the reduction of similar nitroaromatic compounds and should be optimized for specific laboratory conditions.[8]

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene (1.0 eq).

  • Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as ethanol or methanol, followed by a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude 3-Methoxy-4-(trifluoromethyl)aniline. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to yield the final product of high purity.

Reactivity and Chemical Transformations

The chemical behavior of 3-Methoxy-4-(trifluoromethyl)aniline is dictated by the interplay of its three functional groups: the nucleophilic amino group, the electron-donating methoxy group, and the strongly electron-withdrawing trifluoromethyl group.

Reactions of the Amino Group

The primary amino group is the most reactive site and can undergo a variety of transformations common to anilines:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen).

  • Coupling Reactions: The amino group can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[1]

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-director, while the amino group is also a strong activator and ortho-, para-director. Conversely, the trifluoromethyl group is a deactivating, meta-director. The regioselectivity of electrophilic aromatic substitution on the 3-Methoxy-4-(trifluoromethyl)aniline ring will be a complex interplay of these directing effects. The positions ortho and para to the amino and methoxy groups will be the most activated, but steric hindrance and the deactivating effect of the trifluoromethyl group will also play a crucial role.

G cluster_0 Reactivity of 3-Methoxy-4-(trifluoromethyl)aniline Aniline 3-Methoxy-4-(trifluoromethyl)aniline Amino Group (NH₂) - Nucleophilic - Diazotization - Acylation - Alkylation Aromatic Ring - Electrophilic Substitution (complex regioselectivity) Trifluoromethyl Group (CF₃) - Electron-withdrawing - Stabilizing

A summary of the key reactive sites on the molecule.

Applications in Drug Discovery and Development

Substituted anilines, particularly those bearing fluorine-containing moieties, are privileged scaffolds in medicinal chemistry.[2] The unique properties conferred by the trifluoromethyl group make 3-Methoxy-4-(trifluoromethyl)aniline a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Role as a Pharmacophore

The trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate by:

  • Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]

  • Blocking Metabolic Sites: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the drug's half-life.

  • Modulating pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby functional groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.

Use in the Synthesis of Bioactive Molecules

While specific examples detailing the direct use of 3-Methoxy-4-(trifluoromethyl)aniline are not abundant in the public literature, its structural motifs are present in various classes of bioactive compounds. It is a plausible precursor for the synthesis of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature an aniline or anilino-heterocycle core that binds to the ATP-binding pocket of the kinase. The substituents on the aniline ring are crucial for achieving potency and selectivity.

  • Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[9] The trifluoromethyl group can enhance the efficacy and environmental stability of these agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-4-(trifluoromethyl)aniline.

Hazard Identification

Based on data for related compounds, 3-Methoxy-4-(trifluoromethyl)aniline is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Methoxy-4-(trifluoromethyl)aniline is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of functional groups provides a platform for the introduction of desirable physicochemical properties into target molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting. As the demand for more sophisticated and effective bioactive molecules continues to grow, the importance of key intermediates like 3-Methoxy-4-(trifluoromethyl)aniline is set to increase.

References

  • Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. [Link]

  • Pbchem. 3-methoxy-4-(trifluoromethyl)aniline (C8H8F3NO). [Link]

  • The Journal of Organic Chemistry. Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • NIST WebBook. 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline. [Link]

  • PMC. 4-Methoxy-3-(trifluoromethyl)aniline. [Link]

  • Tradeindia. 4-(trifluoro Methoxy) Aniline at 1000.00 INR in Ankleshwar, Gujarat | Cartel International. [Link]

  • Tradeindia. 4-(trifluoro Methoxy) Aniline at 1150.00 INR in Ankleshwar, Gujarat | Shree Sadguru Enterprise. [Link]

  • PubChem. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285. [Link]

  • PubChemLite. 3-methoxy-4-(trifluoromethyl)aniline (C8H8F3NO). [Link]

  • Lead Sciences. 3-Methoxy-4-(trifluoromethyl)aniline. [Link]

Sources

Technical Whitepaper: 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7) represents a high-value fluorinated building block in modern drug discovery. The strategic incorporation of the trifluoromethyl (-CF3) group adjacent to a methoxy (-OCH3) substituent on the aniline scaffold offers unique electronic and steric properties. This substitution pattern modulates lipophilicity (LogP) and metabolic stability, making it a critical bioisostere for chlorophenyl or methylphenyl moieties in kinase inhibitors and GPCR ligands.

This technical guide provides a definitive reference for the physicochemical characterization, validated synthetic routes, and analytical protocols required for the rigorous handling of this intermediate.

Part 1: Physicochemical Identity & Molecular Weight

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in synthesis and purity assessment in analysis.

1.1 Core Identifiers
ParameterSpecification
Chemical Name 3-Methoxy-4-(trifluoromethyl)aniline
Synonyms 4-Amino-2-methoxybenzotrifluoride; 3-Methoxy-4-trifluoromethylphenylamine
CAS Registry Number 106877-20-7
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Exact Mass 191.0558
SMILES COC1=C(C(F)(F)F)C=CC(N)=C1
Appearance Off-white to pale brown solid / semi-solid
1.2 Isomer Distinction Alert (Critical)

Researchers must distinguish this molecule from its common isomers to avoid regiochemical errors in synthesis:

  • Target: 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7)[1]

  • Isomer A: 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7)[2]

  • Isomer B: 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5)

The specific placement of the -OCH3 group at the meta position relative to the amine and ortho to the -CF3 group creates a unique electronic environment that shields the metabolic "soft spot" often found at the para-position of anisoles.

Part 2: Synthetic Pathways & Protocols[3]

The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline is non-trivial due to the directing effects of the trifluoromethyl group. The most robust industrial route avoids direct nitration of the anisole derivative (which often yields mixtures) and instead utilizes Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

2.1 Synthetic Workflow Diagram

SynthesisPathway Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution and Catalytic Hydrogenation. Start 3-Fluoro-4-(trifluoromethyl) nitrobenzene Reagent1 NaOMe / MeOH (S_NAr) Start->Reagent1 Inter Intermediate: 3-Methoxy-4-(trifluoromethyl) nitrobenzene Reagent1->Inter -NaF Reagent2 H2, Pd/C (Reduction) Inter->Reagent2 Product Product: 3-Methoxy-4-(trifluoromethyl) aniline Reagent2->Product -2H2O

Figure 1: The SNAr mechanism exploits the electron-withdrawing nature of the -NO2 and -CF3 groups to facilitate the displacement of the fluoride ion.

2.2 Detailed Experimental Protocol

Step 1: Methoxylation (SNAr)

  • Precursor: 3-Fluoro-4-(trifluoromethyl)nitrobenzene.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Charge a reaction vessel with 3-Fluoro-4-(trifluoromethyl)nitrobenzene (1.0 eq) dissolved in anhydrous MeOH.

    • Cool to 0°C. Slowly add NaOMe (1.1 eq) solution to control exotherm.

    • The -CF3 and -NO2 groups activate the ring, allowing the methoxide to displace the fluorine atom at position 3.

    • Stir at ambient temperature for 4-6 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Quench with water, extract with Ethyl Acetate, and concentrate to yield the nitro-intermediate.

Step 2: Catalytic Hydrogenation

  • Precursor: 3-Methoxy-4-(trifluoromethyl)nitrobenzene.

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H2), Ethanol.

  • Procedure:

    • Dissolve the nitro-intermediate in Ethanol.

    • Add 10 wt% of Pd/C catalyst under inert atmosphere (N2).

    • Purge system with H2 gas and maintain at 1-3 atm pressure.

    • Stir vigorously at room temperature until H2 uptake ceases (approx. 2-4 hours).

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to obtain 3-Methoxy-4-(trifluoromethyl)aniline.

Part 3: Analytical Characterization & Validation

Trustworthiness in data is derived from self-validating analytical loops. For this fluorinated aniline, NMR and LC-MS provide the most definitive confirmation of structure.

3.1 Analytical Logic Diagram

AnalyticalWorkflow cluster_Methods Parallel Validation Methods Sample Crude Product Sample HPLC HPLC (C18 Column) Purity Assessment Sample->HPLC MS Mass Spectrometry (ESI+) MW Confirmation (191.15) Sample->MS NMR 1H & 19F NMR Structural Isomer Check Sample->NMR Decision QC Pass Criteria: >98% Purity [M+H]+ = 192.15 HPLC->Decision MS->Decision NMR->Decision Release Release for Synthesis Decision->Release Pass

Figure 2: Multi-modal analytical workflow ensuring identity and purity before downstream application.

3.2 Expected Analytical Data
  • Mass Spectrometry (ESI+):

    • Target Ion: [M+H]+

    • Calculated m/z: 192.16

    • Note: The presence of a strong [M+H]+ peak confirms the molecular weight of 191.15.

  • 1H NMR (DMSO-d6, 400 MHz) Prediction:

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH3).

    • δ 5.60 ppm (s, 2H): Amine protons (-NH2), exchangeable with D2O.

    • δ 6.20 - 7.30 ppm (m, 3H): Aromatic protons. The coupling pattern will reflect the 1,3,4-substitution. Expect a doublet for the proton ortho to -CF3 (due to H-F coupling) and complex splitting for the proton between OMe and NH2.

  • 19F NMR:

    • Single signal around -60 to -63 ppm , characteristic of the trifluoromethyl group attached to an aromatic ring.

Part 4: Applications in Drug Discovery[3]

This molecule serves as a specialized "fragment" in the design of kinase inhibitors.

  • Bioisosterism: The -CF3 group is a lipophilic bioisostere for a Chlorine atom or Methyl group but with higher metabolic stability (blocking CYP450 oxidation).

  • Conformational Lock: The bulky -CF3 and -OMe groups create steric pressure that can lock the aniline into a specific conformation, favoring binding in restricted enzyme pockets.

  • Electronic Modulation: The electron-withdrawing -CF3 reduces the basicity of the aniline nitrogen, which can improve oral bioavailability by reducing ionization in the gut.

References
  • Chemical Identity & Properties

    • Source: BLD Pharm & Sigma-Aldrich Product C
    • Data: CAS 106877-20-7, MW 191.15.[1]

    • URL: (Search CAS: 106877-20-7)

  • Synthetic Methodology (General SNAr for Fluorinated Anilines)

    • Title: Preparation of trifluoromethylanilines.[3][4][5]

    • Source: US P
    • Context: Describes the nitration and reduction sequences for benzotrifluoride deriv
    • URL:

  • Structural Validation (Isomer Context)

    • Title: 4-Methoxy-3-(trifluoromethyl)aniline (Isomer Comparison).
    • Source: National Center for Biotechnology Inform
    • Context: Highlights the crystallographic and structural properties of the related isomer, aiding in distinguishing the target molecule.
    • URL:

Sources

3-Methoxy-4-(trifluoromethyl)aniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 106877-20-7 | Formula: C₈H₈F₃NO | MW: 191.15 g/mol

Executive Summary: Strategic Utility in Drug Design

3-Methoxy-4-(trifluoromethyl)aniline is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the juxtaposition of an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing trifluoromethyl group (-CF₃) on the aniline scaffold.

For medicinal chemists, this molecule offers a "push-pull" electronic system that modulates the pKa of the amine, reducing its nucleophilicity compared to standard anilines while enhancing metabolic stability. The -CF₃ motif serves as a lipophilic bioisostere for chlorine or methyl groups, often improving blood-brain barrier (BBB) permeability and preventing metabolic oxidation at the para-position.

Chemical Identity & Physicochemical Profile

The following data consolidates experimental and predicted values. Note the significant impact of the -CF₃ group on the basicity of the amine.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 3-Methoxy-4-(trifluoromethyl)aniline
CAS Number 106877-20-7Distinct from isomer 393-15-7
SMILES COC1=C(C=CC(N)=C1)C(F)(F)F
Appearance Off-white to pale brown solid/semi-solidLow melting point
Melting Point 28–35 °C (Approximate)Often handled as a melt
Boiling Point ~245 °C (Predicted @ 760 mmHg)
pKa (Conjugate Acid) ~2.8 – 3.2 (Predicted)Reduced vs. Aniline (4.[1][2]6)
LogP 2.34 (Predicted)Enhanced lipophilicity
H-Bond Donors 1 (Amine)
H-Bond Acceptors 2 (Amine, Methoxy)
Electronic Structure Analysis
  • Basicity: The para-trifluoromethyl group exerts a strong inductive (

    
    ) and resonance (
    
    
    
    ) withdrawing effect, significantly lowering the electron density on the nitrogen. This makes the amine less nucleophilic than anisidine but more stable against oxidation.
  • Regiochemistry: The methoxy group at the meta position (relative to nitrogen) provides weak activation but primarily influences the lipophilic profile and steric environment of the ortho positions.

Synthetic Pathways & Manufacturing

While specific process patents for this exact isomer are proprietary, the industrial synthesis follows a robust Nitration-Reduction logic governed by electrophilic aromatic substitution (EAS) rules.

Mechanism: The Reinforced Directing Effect

The synthesis likely proceeds from 2-Methoxy-1-(trifluoromethyl)benzene .

  • Nitration: The methoxy group is a strong ortho/para director. The trifluoromethyl group is a strong meta director.

  • Regioselectivity:

    • Para to -OCH₃ is Meta to -CF₃.

    • These directing effects reinforce each other at the position para to the methoxy group (Position 5 relative to CF3).

  • Reduction: The resulting nitro compound is reduced via catalytic hydrogenation or iron-mediated reduction.[3]

Figure 1: Industrial Synthesis Logic

Synthesis Start 2-Methoxy-1-(trifluoromethyl)benzene (Precursor) Step1 Nitration (HNO3/H2SO4) Start->Step1 Regioselective EAS Inter Intermediate: 5-Nitro-2-methoxybenzotrifluoride Step1->Inter Yields 5-Nitro isomer Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Final Target: 3-Methoxy-4-(trifluoromethyl)aniline Step2->Final ~90% Yield

Caption: Synthesis via regioselective nitration. The directing effects of OMe and CF3 reinforce substitution at the 5-position (becoming C1 of the aniline).

Reactivity & Functionalization Protocols

Due to the electron-withdrawing nature of the scaffold, this aniline requires specific conditions for efficient coupling.

A. Amide Coupling (Drug Scaffold Construction)

The reduced nucleophilicity means standard EDC/NHS couplings may be sluggish.

  • Recommended Protocol: Use acid chlorides or HATU activation.

  • Base Selection: Pyridine or 2,6-Lutidine is preferred over TEA to prevent side reactions if acid chlorides are used.

B. Sandmeyer / Diazotization

The amine can be converted to a diazonium salt, unlocking access to diverse functionalities (Halides, Nitriles, Phenols).

  • Condition:

    
     at 0–5 °C.
    
  • Stability: The diazonium salt is relatively stable due to the electron-deficient ring, reducing the risk of immediate decomposition.

Figure 2: Functionalization Map

Reactivity Core 3-Methoxy-4-(trifluoromethyl)aniline Amide Amide Derivatives (Drug Linkers) Core->Amide RCOCl / Pyridine or HATU/DIPEA Diazo Diazonium Salt (Intermediate) Core->Diazo NaNO2 / HCl 0°C Urea Urea/Carbamate (Kinase Inhibitors) Core->Urea Isocyanates (e.g., Phenyl Isocyanate) Halo Aryl Halide (via Sandmeyer) Diazo->Halo CuBr / HBr

Caption: Key synthetic diversifications. The amine serves as a gateway to amides, ureas, and halides.

Handling, Safety & Stability

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

Storage Protocol
  • Light Sensitivity: The methoxy group makes the compound susceptible to slow photo-oxidation. Store in amber glass vials .

  • Atmosphere: Store under Nitrogen or Argon. Aniline derivatives can darken (oxidize) upon exposure to air over time.[4]

  • Temperature: Refrigeration (2–8 °C) is recommended to maintain color and purity, though stable at room temperature for short durations.

Emergency Procedures
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Lipophilic anilines penetrate skin rapidly.

  • Inhalation: Move to fresh air. Monitor for signs of methemoglobinemia (cyanosis), a common effect of aniline absorption.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 106877-20-7. Retrieved from

  • Sigma-Aldrich. (2024). 3-Methoxy-4-(trifluoromethyl)aniline Product Datasheet. Retrieved from

  • Marhold, A. (2001). Process for preparing trifluoromethylanilines. U.S. Patent No.[3] 6,333,434. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Ambeed. (2024). Safety Data Sheet: 3-Methoxy-4-(trifluoromethyl)aniline. Retrieved from

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A Comprehensive Technical Guide to 3-Methoxy-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The trifluoromethyl group, in particular, is a powerful tool for enhancing metabolic stability, lipophilicity, and binding affinity. When combined with the versatile aniline scaffold, it gives rise to a class of compounds with significant potential as building blocks for pharmaceuticals and agrochemicals.[1] This guide provides an in-depth examination of the physical and chemical properties of a specific, yet under-documented, member of this family: 3-Methoxy-4-(trifluoromethyl)aniline (CAS Number: 106877-20-7).[2]

Given the limited publicly available data for this specific isomer, this document will also draw upon the well-characterized properties of its close structural relatives to provide a comprehensive and predictive overview for researchers. This comparative approach is essential for anticipating the behavior of 3-Methoxy-4-(trifluoromethyl)aniline in various experimental settings and for informing its strategic use in synthesis.

Molecular Identity and Physicochemical Properties

Chemical Structure:

  • Systematic Name: 3-Methoxy-4-(trifluoromethyl)aniline[2]

  • Synonyms: 3-methoxy-4-(trifluoromethyl)phenylamine[2]

  • CAS Number: 106877-20-7[2]

  • Molecular Formula: C₈H₈F₃NO[2]

  • Molecular Weight: 191.15 g/mol

Physical State and Appearance:

While specific data for 3-Methoxy-4-(trifluoromethyl)aniline is not extensively detailed, it is listed as a liquid, semi-solid, or solid.[2] This variability suggests that its melting point is likely near ambient temperature. For comparison, related isomers such as 4-Methoxy-3-(trifluoromethyl)aniline present as pale pink powder/crystals with a melting point of 58-60 °C, while 3-Methoxy-5-(trifluoromethyl)aniline is a solid with a melting point of 50-52 °C.[3] The parent compound, 3-(trifluoromethyl)aniline, is a colorless liquid with a melting point of 5-6 °C.[4][5]

Solubility Profile:

The solubility of substituted anilines is a critical parameter in drug development, influencing formulation and bioavailability. Aniline itself is slightly soluble in water (approximately 3.6 g/100 mL at 20 °C) and is soluble in most organic solvents.[6][7][8] The presence of the trifluoromethyl group generally increases lipophilicity, which would suggest a lower solubility in aqueous media and enhanced solubility in nonpolar organic solvents for 3-Methoxy-4-(trifluoromethyl)aniline. Conversely, the methoxy group can participate in hydrogen bonding, potentially increasing solubility in protic solvents. For a related compound, 4-(Trifluoromethoxy)aniline, solubility is noted as slight in chloroform, ethyl acetate, and methanol.[9]

Key Physicochemical Parameters (A Comparative Analysis):

To provide researchers with a practical framework for estimating the properties of 3-Methoxy-4-(trifluoromethyl)aniline, the following table summarizes the known physical properties of its close isomers.

Property3-Methoxy-4-(trifluoromethyl)aniline3-(Trifluoromethyl)aniline4-Methoxy-3-(trifluoromethyl)aniline3-Methoxy-5-(trifluoromethyl)aniline
CAS Number 106877-20-7[2]98-16-8[4][10]393-15-7[3]349-55-3
Molecular Weight 191.15 g/mol 161.12 g/mol [4][10]191.15 g/mol [3]191.15 g/mol
Melting Point Liquid or Semi-Solid or Solid[2]5-6 °C[4]58-60 °C[3]50-52 °C
Boiling Point Not available187 °C[4]Not availableNot available
Density Not available1.29 g/mL at 25 °C[4]Not availableNot available
Appearance Not availableColorless liquid[5]Pale pink powder/crystals[3]Solid

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amine protons (a broad singlet). The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling. The methoxy carbon will appear as a singlet in the upfield region.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-Methoxy-4-(trifluoromethyl)aniline would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).[11]

Synthesis and Reactivity

Trifluoromethylanilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] A common synthetic route to substituted anilines involves the reduction of the corresponding nitro compound. Therefore, a plausible synthesis for 3-Methoxy-4-(trifluoromethyl)aniline would start from 1-methoxy-2-(trifluoromethyl)-4-nitrobenzene.

Representative Synthesis Workflow:

G cluster_0 Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline Start 1-Methoxy-2-(trifluoromethyl)benzene Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate 1-Methoxy-2-(trifluoromethyl)-4-nitrobenzene Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C or Fe/HCl) Intermediate->Reduction Product 3-Methoxy-4-(trifluoromethyl)aniline Reduction->Product

A plausible synthetic route to 3-Methoxy-4-(trifluoromethyl)aniline.

This generalized pathway highlights the key transformations. The nitration step introduces the nitro group, which is then reduced to the amine. The choice of reducing agent can be critical to the overall yield and purity of the final product. Catalytic hydrogenation is often a clean and efficient method.[1]

Applications in Research and Drug Development

Anilines bearing a trifluoromethyl group are prevalent in numerous FDA-approved drugs.[12] This structural motif is often employed to enhance drug-like properties. While specific applications of 3-Methoxy-4-(trifluoromethyl)aniline are not widely reported, its structural features suggest its utility as a key intermediate in the synthesis of more complex molecules.

For instance, the related compound 4-Methoxy-3-(trifluoromethyl)aniline is used in the synthesis of substituted bicyclic heterocycles like quinolines and benzimidazoles, which have shown potential as antitumor and antiviral agents.[3] It is also an intermediate in the preparation of certain pesticides.[13] Given these precedents, it is highly probable that 3-Methoxy-4-(trifluoromethyl)aniline could serve as a valuable building block in medicinal chemistry programs aimed at developing novel therapeutics.

Safety, Handling, and Storage

Hazard Identification:

Based on supplier information, 3-Methoxy-4-(trifluoromethyl)aniline is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

The signal word for this compound is "Warning".[2]

Recommended Handling and Personal Protective Equipment (PPE):

Given the hazard profile, appropriate safety precautions must be taken when handling this compound.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Wash hands thoroughly after handling.

Storage:

For optimal stability, 3-Methoxy-4-(trifluoromethyl)aniline should be stored in a tightly sealed container in a cool, dark place under an inert atmosphere.[2]

Conclusion

3-Methoxy-4-(trifluoromethyl)aniline is a fluorinated aniline with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific isomer is emerging, a comprehensive understanding of its properties can be constructed through a comparative analysis of its close structural relatives. This technical guide provides researchers and drug development professionals with a foundational understanding of its physicochemical properties, a plausible synthetic strategy, potential applications, and essential safety and handling information. As research into fluorinated compounds continues to expand, the utility of versatile intermediates like 3-Methoxy-4-(trifluoromethyl)aniline is poised to grow.

References

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  • The Journal of Organic Chemistry. Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. [Link]

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A Technical Guide to the Structure Elucidation of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 3-Methoxy-4-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the causal reasoning behind experimental choices and integrates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside chromatographic purity assessment. The protocols and interpretations herein are grounded in established principles of analytical chemistry, ensuring a self-validating and robust approach to structural confirmation.

Introduction: The Significance of 3-Methoxy-4-(trifluoromethyl)aniline

3-Methoxy-4-(trifluoromethyl)aniline is a substituted aniline that serves as a critical building block in organic synthesis. Its unique electronic and steric properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable precursor for creating complex molecules. These molecules, including quinolines, benzotriazoles, and benzimidazoles, are particularly relevant in the development of active pharmaceutical ingredients (APIs) with potential antitumor and antiviral activities.[1] Given its role in the synthesis of high-value compounds, the absolute certainty of its molecular structure is paramount to ensure the intended downstream chemical transformations and biological activities.

This guide outlines a systematic and logical workflow for confirming the identity and purity of this compound, emphasizing the synergy between different analytical techniques.

Physicochemical Properties

A foundational step in the characterization of any chemical entity is the determination of its basic physical properties. These constants serve as an initial checkpoint for identity and purity.

PropertyValueSource
CAS Number 1784-38-9-
Molecular Formula C₈H₈F₃NOCalculated
Molecular Weight 191.15 g/mol Calculated
Appearance Pale pink powder/crystals[1]
Melting Point 58 - 60 °C[1]

Conceptual Synthesis Pathway

Understanding the potential synthetic route is crucial as it informs the analyst about likely impurities or isomeric side products. A common approach to synthesizing substituted anilines involves the nitration of a substituted benzene precursor followed by reduction.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 1-Methoxy-2-(trifluoromethyl)benzene reagents1 HNO₃ / H₂SO₄ start->reagents1 intermediate 4-Nitro-1-methoxy-2-(trifluoromethyl)benzene reagents1->intermediate reagents2 H₂, Pd/C or Fe/HCl intermediate->reagents2 product 3-Methoxy-4-(trifluoromethyl)aniline reagents2->product

Caption: Hypothetical two-step synthesis of the target compound.

Integrated Strategy for Structure Elucidation

A robust structure elucidation is never reliant on a single technique. It is a process of converging evidence, where each analytical method provides a unique piece of the structural puzzle. Our strategy is to determine the molecular formula, identify all functional groups, and then definitively establish the connectivity of the atoms.

G Sample Sample MassSpec MassSpec Sample->MassSpec Molecular Weight & Formula IR IR Sample->IR Functional Groups NMR NMR Sample->NMR Connectivity (H, C, F Skeleton) HPLC HPLC Sample->HPLC Purity Conclusion Conclusion MassSpec->Conclusion IR->Conclusion NMR->Conclusion HPLC->Conclusion

Caption: Workflow for integrated structure elucidation.

Spectroscopic Analysis: The Core of Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we leverage ¹H, ¹³C, and ¹⁹F NMR.

5.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

  • Expected Signals:

    • Aromatic Protons (3H): Due to the substitution pattern, we expect three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The electron-donating -OCH₃ group and electron-withdrawing -CF₃ group will influence their chemical shifts. The proton ortho to the amine and meta to the methoxy will likely be the most upfield.

    • Amine Protons (2H): A broad singlet corresponding to the -NH₂ protons. Its chemical shift is highly dependent on solvent, concentration, and temperature.[2]

    • Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

Predicted ¹H NMR Data (in CDCl₃)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H~7.0 - 7.2Multiplet1H
Aromatic H~6.8 - 7.0Multiplet1H
Aromatic H~6.6 - 6.8Multiplet1H
Amine (-NH₂)Variable (e.g., ~3.5-4.5)Broad Singlet2H
Methoxy (-OCH₃)~3.9Singlet3H

5.1.2. ¹³C NMR Spectroscopy

This technique probes the carbon skeleton of the molecule.

  • Expected Signals:

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen, oxygen, and trifluoromethyl group will have characteristic shifts.

    • Trifluoromethyl Carbon (1C): A quartet due to coupling with the three fluorine atoms (¹JCF), typically appearing around δ 120-130 ppm.[3]

    • Methoxy Carbon (1C): A signal around δ 55-60 ppm.[3]

5.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the electronic environment.[4][5]

  • Expected Signal:

    • Trifluoromethyl Group (-CF₃): A single, sharp signal is expected. For a CF₃ group on a benzene ring, this typically appears in the range of δ -60 to -65 ppm (relative to CFCl₃).[4] The absence of coupling to protons on the aromatic ring (⁴JHF) is common for CF₃ groups and simplifies the spectrum.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of 3-Methoxy-4-(trifluoromethyl)aniline and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[2]

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a longer acquisition time (more scans) will be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a standard reference compound like CFCl₃ (or an internal standard) for accurate chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (two bands for primary amine)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000
C=C Stretch (Aromatic)1500 - 1600
N-H Bend (Amine)1580 - 1650
C-O Stretch (Methoxy)1000 - 1300 (often strong)
C-F Stretch (-CF₃)1100 - 1400 (multiple strong, sharp bands)
  • Causality: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the symmetric and asymmetric stretching modes.[6] The C-F stretches of the trifluoromethyl group are typically very strong and sharp, often dominating this region of the spectrum, providing a clear signature for this group.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment.

  • Molecular Ion (M⁺•): The primary goal is to observe the molecular ion peak. For C₈H₈F₃NO, the expected exact mass is 191.0558. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation: Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation.[7] Key expected fragments include:

    • Loss of •CF₃: A significant fragment at [M-69]⁺. The loss of the trifluoromethyl radical is a common fragmentation pathway for such compounds.[8]

    • Loss of CH₃ from methoxy: A fragment at [M-15]⁺.

    • Further fragmentation of the aniline ring structure.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the solution.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan a mass range from m/z 40 to 400.

Chromatographic Purity Assessment

While GC-MS provides a good indication of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of non-volatile or thermally sensitive compounds.[9]

Experimental Protocol: HPLC
  • System: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the amine.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Data Integration and Final Confirmation

The final step is to synthesize all the collected data into a single, coherent structural proof.

G cluster_MS Mass Spec Data cluster_IR IR Data cluster_NMR NMR Data MS_MW M⁺• at m/z 191 (Confirms C₈H₈F₃NO) Conclusion Structure Confirmed: 3-Methoxy-4-(trifluoromethyl)aniline MS_MW->Conclusion IR_NH Bands at ~3400 cm⁻¹ (Primary Amine) IR_NH->Conclusion IR_CF Strong bands at ~1100-1400 cm⁻¹ (-CF₃ group) IR_CF->Conclusion IR_CO Band at ~1250 cm⁻¹ (Aryl-O stretch) IR_CO->Conclusion NMR_H ¹H: 3 Ar-H, 2 NH₂, 3 OCH₃ NMR_H->Conclusion NMR_F ¹⁹F: Singlet at ~ -62 ppm (Ar-CF₃) NMR_F->Conclusion NMR_C ¹³C: 8 distinct carbons (Confirms skeleton) NMR_C->Conclusion

Caption: Converging evidence for structure confirmation.

  • MS confirms the molecular weight and elemental formula.

  • IR confirms the presence of the key functional groups: primary amine, methoxy, and trifluoromethyl.

  • NMR provides the definitive connectivity. The number and types of signals in the ¹H, ¹³C, and ¹⁹F spectra, combined with their chemical shifts and multiplicities, allow for the unambiguous placement of each substituent on the aromatic ring.

Conclusion

The structural elucidation of 3-Methoxy-4-(trifluoromethyl)aniline is achieved with high confidence through the systematic application of NMR, IR, and MS, complemented by HPLC for purity verification. This integrated approach, which relies on the convergence of evidence from multiple orthogonal techniques, provides a self-validating system for characterization. The methodologies and interpretative logic detailed in this guide establish a robust framework for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring the integrity and reliability of their research and development efforts.

References

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  • Marcel Dekker, Inc. The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. [Link]

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  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

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  • ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

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Molecular Structure and Spectroscopic Implications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Methoxy-4-(trifluoromethyl)aniline

3-Methoxy-4-(trifluoromethyl)aniline is a substituted aromatic amine with the molecular formula C₈H₈F₃NO.[1] Its structure comprises a benzene ring substituted with a primary amine (-NH₂), a methoxy (-OCH₃) group, and a trifluoromethyl (-CF₃) group. The relative positions of these substituents dictate the electronic environment of the molecule and, consequently, its unique spectral fingerprint.

  • Amine Group (-NH₂): A primary aromatic amine will show characteristic N-H stretching and bending vibrations in the Infrared (IR) spectrum. In Nuclear Magnetic Resonance (NMR), the amine protons are typically broad and their chemical shift is solvent-dependent. The amine group is an activating, ortho-, para-director, which influences the chemical shifts of the aromatic protons.

  • Methoxy Group (-OCH₃): This group will present a sharp, strong singlet in the ¹H NMR spectrum due to the three equivalent protons. It also has a characteristic C-O stretching frequency in the IR spectrum. As a strong electron-donating group, it significantly shields the ortho and para positions of the aromatic ring.

  • Trifluoromethyl Group (-CF₃): This highly electronegative group is a strong deactivator and meta-director. It will cause significant deshielding of adjacent carbons and protons in the NMR spectra. The C-F bonds will give rise to strong absorption bands in the IR spectrum.

  • Aromatic Ring: The substitution pattern (1-amino, 2-methoxy, 4-trifluoromethyl) will result in a complex but interpretable splitting pattern in the aromatic region of the ¹H NMR spectrum, with characteristic ortho, meta, and para coupling constants.

G M [C₈H₈F₃NO]⁺• m/z = 191 (Molecular Ion) frag1 [C₈H₈NO]⁺ m/z = 122 M->frag1 - •CF₃ frag2 [C₇H₅F₃NO]⁺• m/z = 176 M->frag2 - •CH₃

Sources

Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. 3-Methoxy-4-(trifluoromethyl)aniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique set of analytical challenges and insights. Its structure, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on an aniline scaffold, gives rise to a nuanced and informative Nuclear Magnetic Resonance (NMR) profile. This in-depth technical guide, designed for the discerning scientist, provides a comprehensive exploration of the ¹H, ¹³C, and ¹⁹F NMR analysis of this important molecule. By delving into the theoretical underpinnings and practical considerations of its spectral features, this guide aims to empower researchers to confidently identify, quantify, and characterize 3-Methoxy-4-(trifluoromethyl)aniline and its derivatives.

The Cornerstone of Analysis: Predicting the NMR Spectra

While a publicly available, complete set of NMR spectra for 3-Methoxy-4-(trifluoromethyl)aniline is not readily found, a robust and reliable prediction can be formulated based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally analogous compounds. This predictive approach not only serves as a powerful tool for spectral assignment but also deepens our understanding of the intricate electronic effects at play within the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of 3-Methoxy-4-(trifluoromethyl)aniline is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts of the aromatic protons are significantly influenced by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethyl group (-CF₃).

Expected ¹H NMR Spectral Data (Predicted):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-26.8 - 7.0dJH2-H6 ≈ 2-3 Hz
H-57.1 - 7.3dJH5-H6 ≈ 8-9 Hz
H-66.9 - 7.1ddJH6-H5 ≈ 8-9 Hz, JH6-H2 ≈ 2-3 Hz
-OCH₃3.8 - 4.0s-
-NH₂3.5 - 4.5br s-

Causality behind the Predictions:

  • Aromatic Protons (H-2, H-5, H-6): The methoxy group at C-3 is an ortho, para-director and an activating group, meaning it increases the electron density at the ortho (C-2, C-4) and para (C-6) positions. Conversely, the trifluoromethyl group at C-4 is a meta-director and a strong deactivating group, withdrawing electron density from the ring, particularly from the ortho and para positions relative to it (C-3, C-5).

    • H-2: Being ortho to the electron-donating methoxy group, H-2 is expected to be shielded and appear at a relatively upfield chemical shift for an aromatic proton. It will likely appear as a doublet due to coupling with H-6.

    • H-5: Positioned ortho to the electron-withdrawing trifluoromethyl group, H-5 will be deshielded and resonate at a downfield chemical shift. It is expected to be a doublet due to coupling with H-6.

    • H-6: This proton experiences the opposing effects of the ortho methoxy group (shielding) and the para trifluoromethyl group (deshielding). Its chemical shift will be intermediate. It will appear as a doublet of doublets due to coupling with both H-5 and H-2.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet in the typical region for methoxy groups on an aromatic ring.

  • Amine Protons (-NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 3-Methoxy-4-(trifluoromethyl)aniline. The chemical shifts of the aromatic carbons are influenced by the same electronic effects observed in the ¹H NMR spectrum. Furthermore, the trifluoromethyl group will introduce characteristic C-F couplings.

Expected ¹³C NMR Spectral Data (Predicted):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1 (C-NH₂)145 - 150qJC1-F ≈ 1-2 Hz
C-2110 - 115qJC2-F ≈ 5-6 Hz
C-3 (C-OCH₃)150 - 155qJC3-F ≈ 30-35 Hz
C-4 (C-CF₃)120 - 125qJC4-F ≈ 270-280 Hz
C-5115 - 120qJC5-F ≈ 4-5 Hz
C-6125 - 130s-
-OCH₃55 - 60s-
-CF₃120 - 125qJC-F ≈ 270-280 Hz

Causality behind the Predictions:

  • Aromatic Carbons: The chemical shifts are governed by the substituent effects. The carbons directly attached to the electronegative oxygen (C-3) and nitrogen (C-1) atoms will be deshielded and appear at lower field. The trifluoromethyl group's strong electron-withdrawing nature will also significantly influence the chemical shifts of the carbons it is attached to (C-4) and those in its vicinity.

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the coupling between the carbon nuclei and the three fluorine atoms of the trifluoromethyl group.

    • The carbon of the CF₃ group will appear as a quartet with a large one-bond coupling constant (¹JCF) in the range of 270-280 Hz.

    • The carbon directly attached to the CF₃ group (C-4) will also show a large one-bond coupling.

    • Longer-range couplings (²JCF, ³JCF, etc.) will be observed for the other aromatic carbons, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms. These long-range C-F coupling constants are invaluable for definitive signal assignment[1].

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For 3-Methoxy-4-(trifluoromethyl)aniline, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Expected ¹⁹F NMR Spectral Data (Predicted):

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-60 to -65s

Causality behind the Predictions:

  • Chemical Shift: The chemical shift of the -CF₃ group in aromatic compounds is typically found in the region of -60 to -65 ppm relative to a standard such as CFCl₃. The exact chemical shift will be influenced by the electronic environment of the aromatic ring.

  • Multiplicity: Since the three fluorine atoms in the trifluoromethyl group are chemically and magnetically equivalent and are not coupled to any other fluorine atoms, the signal will appear as a singlet.

Experimental Protocol: A Self-Validating System for Accurate Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.

I. Sample Preparation: The Foundation of a Good Spectrum
  • Analyte Purity: Begin with a sample of 3-Methoxy-4-(trifluoromethyl)aniline of the highest possible purity. Impurities can introduce extraneous signals that complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common and suitable choice for many organic molecules, including anilines. Acetone-d₆ or Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, with the latter being particularly useful for observing exchangeable protons like those of the amine group.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient to obtain good signal-to-noise in a reasonable acquisition time.

  • Internal Standard: For precise chemical shift referencing, the use of an internal standard is recommended. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR and is often already present in commercially available deuterated solvents. For ¹⁹F NMR, an external standard such as CFCl₃ or an internal standard like trifluorotoluene can be used.

II. NMR Data Acquisition: Optimizing the Parameters

The following are general guidelines for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. The specific parameters may need to be optimized based on the spectrometer and the sample.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is advantageous for better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: A higher field strength is beneficial for sensitivity.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128-1024) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹⁹F NMR Acquisition Parameters:

  • Spectrometer Frequency: The ¹⁹F frequency will be specific to the spectrometer's field strength.

  • Pulse Sequence: A standard single-pulse experiment is generally used. Proton decoupling can be employed to remove any small H-F couplings and simplify the spectrum.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

Visualizing the Workflow and Molecular Structure

To provide a clear visual representation of the experimental workflow and the molecular structure with atom numbering, the following diagrams have been generated using Graphviz.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Purity Check, Solvent, Concentration) acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F Experiments) prep->acq Optimized Sample proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Raw FID Data analysis Spectral Analysis & Interpretation (Chemical Shifts, Coupling Constants, Structure Elucidation) proc->analysis Processed Spectra

Caption: A streamlined workflow for the NMR analysis of 3-Methoxy-4-(trifluoromethyl)aniline.

Caption: Molecular structure of 3-Methoxy-4-(trifluoromethyl)aniline with atom numbering for NMR assignment.

Conclusion: A Powerful Tool for Molecular Insight

The NMR analysis of 3-Methoxy-4-(trifluoromethyl)aniline provides a rich tapestry of information that, when expertly interpreted, reveals the intricate details of its molecular architecture. By understanding the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, researchers can confidently predict, assign, and interpret the ¹H, ¹³C, and ¹⁹F NMR spectra of this important compound. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. As a key building block in numerous applications, a thorough understanding of the NMR characteristics of 3-Methoxy-4-(trifluoromethyl)aniline is an invaluable asset for any scientist working in the fields of synthetic chemistry, drug discovery, and materials science.

References

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

  • Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. The Journal of Organic Chemistry. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Protein NMR Spectroscopy: Principles and Practice. Google Books.
  • NMR Spectroscopy: Basic Principles, Concepts and Applic

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-(trifluoromethyl)aniline is a substituted aniline derivative with significant applications in the pharmaceutical and agrochemical industries. Its structural complexity, arising from the interplay of the amino, methoxy, and trifluoromethyl functional groups on an aromatic ring, gives rise to a unique vibrational spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule.[1] This guide offers a comprehensive analysis of the FT-IR spectrum of 3-Methoxy-4-(trifluoromethyl)aniline, providing researchers and professionals with the foundational knowledge to accurately interpret spectral data, ensure material quality, and gain insights into its molecular structure.

The Vibrational Landscape of 3-Methoxy-4-(trifluoromethyl)aniline: A Theoretical Framework

The FT-IR spectrum of 3-Methoxy-4-(trifluoromethyl)aniline is a composite of the vibrational modes of its constituent functional groups, each influenced by its electronic environment on the benzene ring. Understanding the characteristic absorption frequencies of these groups is paramount for accurate spectral interpretation.

  • Aniline Moiety (-NH₂): The primary amine group gives rise to characteristic N-H stretching and bending vibrations. Typically, primary amines exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes, respectively.[2][3] The N-H bending vibration is usually observed around 1650-1580 cm⁻¹.[2][4]

  • Anisole Moiety (-OCH₃): The methoxy group introduces C-H stretching vibrations of the methyl group, typically appearing in the 3000-2800 cm⁻¹ range. More significantly, the C-O stretching vibrations of the aryl ether are prominent. Two distinct bands are expected: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[5][6]

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group and its vibrations are a key feature of the spectrum. The C-F stretching modes are particularly intense and typically appear in the 1350-1100 cm⁻¹ region.[7][8] The exact position and number of these bands can be influenced by coupling with other vibrational modes.[8]

  • Aromatic Ring (Benzene): The benzene ring itself contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.[9] Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-690 cm⁻¹ range.[9]

Interpreting the FT-IR Spectrum: A Peak-by-Peak Analysis

The following table summarizes the expected key absorption bands in the FT-IR spectrum of 3-Methoxy-4-(trifluoromethyl)aniline, with assignments based on established literature values for similar substituted anilines and aromatic compounds.

Wavenumber Range (cm⁻¹)AssignmentVibrational ModeExpected Intensity
3500 - 3300N-H StretchAsymmetric & SymmetricMedium
3100 - 3000Aromatic C-H StretchStretchingMedium to Weak
2980 - 2850Aliphatic C-H Stretch (-OCH₃)Asymmetric & SymmetricMedium to Weak
1620 - 1580N-H BendScissoringMedium to Strong
1600 - 1450Aromatic C=C StretchRing StretchingMedium to Strong
1350 - 1100C-F Stretch (-CF₃)Asymmetric & SymmetricStrong
1270 - 1230Aryl C-O StretchAsymmetricStrong
1050 - 1020Aryl C-O StretchSymmetricMedium
1150 - 1100C-N StretchStretchingMedium
900 - 690Aromatic C-H BendOut-of-plane BendingMedium to Strong

Experimental Protocol for FT-IR Analysis

Acquiring a high-quality FT-IR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure for analyzing a solid sample of 3-Methoxy-4-(trifluoromethyl)aniline using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • 3-Methoxy-4-(trifluoromethyl)aniline (solid)

  • Spatula

  • Isopropyl alcohol for cleaning[10]

  • Kimwipes or other lint-free tissue

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with isopropyl alcohol and a lint-free wipe to remove any residual contaminants.

  • Background Spectrum Acquisition:

    • With the clean ATR crystal exposed to ambient air, collect a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as the instrument's intrinsic response.

    • The background scan should be performed under the same conditions as the sample scan (e.g., number of scans, resolution).

  • Sample Application:

    • Place a small amount of the solid 3-Methoxy-4-(trifluoromethyl)aniline sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software, resulting in a transmittance or absorbance spectrum.

    • Perform any necessary baseline corrections or smoothing functions available in the software.

    • Identify and label the major absorption peaks. Compare the peak positions with the expected values from the table above and with reference spectra if available.

  • Cleaning:

    • After analysis, carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with isopropyl alcohol and a lint-free wipe to prepare for the next measurement.

Experimental Workflow Diagram:

FT_IR_Workflow Start Start Prep Instrument Preparation (Clean ATR Crystal) Start->Prep Background Acquire Background Spectrum Prep->Background Sample_Prep Apply Sample to ATR Crystal Background->Sample_Prep Acquire_Sample Acquire Sample Spectrum Sample_Prep->Acquire_Sample Process Data Processing (Baseline Correction) Acquire_Sample->Process Analyze Spectral Analysis (Peak Identification) Process->Analyze Clean Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: A flowchart illustrating the key steps in acquiring an FT-IR spectrum using the ATR technique.

Safety Considerations

3-Methoxy-4-(trifluoromethyl)aniline is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[11][12][13]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][14] Avoid inhalation of dust and contact with skin and eyes.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[11]

Conclusion

The FT-IR spectrum of 3-Methoxy-4-(trifluoromethyl)aniline provides a wealth of information about its molecular structure. By understanding the characteristic vibrational frequencies of the aniline, anisole, and trifluoromethyl moieties, researchers can confidently identify this compound, assess its purity, and gain a deeper understanding of its chemical properties. The combination of a robust theoretical framework and a standardized experimental protocol, as outlined in this guide, ensures the acquisition of high-quality, reproducible spectral data for applications in research and development.

References

  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved from [Link]

  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.
  • ResearchGate. (n.d.). Vibrational (FT_IR and FT-Raman) spectra and quantum chemical studies on the molecular structure of p-hydroxy-N-(p-methoxy benylidene) anline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Linear IR absorbance spectra of the CC mode of anisole (0.1 M) in.... Retrieved from [Link]

  • Canadian Journal of Chemistry. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. 38(8), 1337-1344.
  • NIST. (n.d.). Isopropyl Alcohol. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Singh, A. K., & Yadav, R. A. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry, 26(1), 223-230.
  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in .... Retrieved from [Link]

  • Canadian Science Publishing. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2007). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. 111(30), 8816-8823.
  • NIST. (n.d.). Anisole. Retrieved from [Link]

  • University of Washington. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014).

Sources

Technical Guide: Mass Spectrometry Analysis of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of 3-Methoxy-4-(trifluoromethyl)aniline , a critical intermediate in the synthesis of metabolically stable kinase inhibitors and agrochemicals. The presence of the trifluoromethyl (-CF₃) group introduces unique electronic stability, while the methoxy (-OCH₃) and amino (-NH₂) groups provide distinct ionization and fragmentation handles.

This document moves beyond standard spectral libraries, offering a mechanistic breakdown of electrospray ionization (ESI) behavior, collision-induced dissociation (CID) pathways, and a self-validating LC-MS/MS protocol designed for high-sensitivity quantification in biological matrices.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

Before establishing MS parameters, one must understand the molecule's electronic environment. The -CF₃ group is a strong electron-withdrawing group (EWG), which decreases the basicity of the aniline nitrogen compared to unsubstituted aniline. However, the -OCH₃ group (electron-donating via resonance) at the meta position relative to the amine partially counteracts this, ensuring the molecule remains amenable to positive mode ionization.

PropertyValueMS Implication
IUPAC Name 3-Methoxy-4-(trifluoromethyl)anilineTarget Analyte
CAS Number 106877-20-7Verification Standard
Formula C₈H₈F₃NOIsotopic Envelope Calculation
Exact Mass 191.056Monoisotopic Target
[M+H]⁺ 192.063 Primary Precursor Ion (ESI+)
pKa (Aniline N) ~2.5 - 3.5 (Est.)Requires acidic mobile phase (pH < 3) for full ionization

Mass Spectrometry Fundamentals: Ionization & Isotopes

Ionization Mode Selection

Recommended Mode: Electrospray Ionization, Positive (ESI+)[1]

While Electron Impact (EI) is suitable for GC-MS analysis of this volatile intermediate, ESI+ is preferred for LC-MS applications in drug development due to its softness and compatibility with aqueous mobile phases.

  • Mechanism: The primary basic site is the amine nitrogen. Under acidic conditions (0.1% Formic Acid), the nitrogen accepts a proton to form the even-electron cation

    
    .
    
  • The Nitrogen Rule: The molecular weight is odd (191), and the compound contains an odd number of nitrogen atoms (1). Therefore, the molecular ion in EI (

    
    ) and the protonated ion in ESI (
    
    
    
    ) will appear at odd and even m/z values, respectively.
    • EI

      
       (Odd)
      
    • ESI

      
       (Even)
      
Isotopic Signature

The presence of three Fluorine atoms simplifies the spectrum. Fluorine is monoisotopic (


 only).
  • A+1 Peak: Driven solely by Carbon-13 (

    
    ) and Nitrogen-15 (
    
    
    
    ). Expect an A+1 peak at roughly ~9% intensity of the base peak.
  • A+2 Peak: Negligible for this small molecule (mostly

    
     contribution).
    

Fragmentation Mechanics (CID Pathways)

Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions. In ESI-MS/MS (Collision-Induced Dissociation), the


 ion (m/z 192) undergoes specific bond cleavages.
Primary Fragmentation Channels
  • Loss of Methyl Radical/Neutral (The Anisole Effect): The methoxy group is the most labile point under collision energy.

    • Transition:

      
       (Loss of 
      
      
      
      ,
      
      
      15 Da)
    • Mechanism:[2][3] Homolytic cleavage of the O-C bond is common in aromatic ethers, generating a radical cation stabilized by the ring. Alternatively, loss of neutral methane (CH₄) can occur if rearrangement happens, but methyl loss is the diagnostic signature.

  • Loss of Ammonia (The Aniline Effect):

    • Transition:

      
       (Loss of 
      
      
      
      ,
      
      
      17 Da)
    • Mechanism:[2][3] Direct elimination of the amino group. This is often less intense than the methoxy cleavage due to the electron-withdrawing effect of the -CF₃ group strengthening the C-N bond.

  • Loss of Carbon Monoxide (Secondary): Following the loss of the methyl group, the remaining phenolic oxygen often expels CO.

    • Transition:

      
       (Loss of CO, 
      
      
      
      28 Da).
Metabolic Stability of the -CF₃ Group

The trifluoromethyl group is notoriously stable. Unlike the methoxy group, you will rarely see a loss of


 or 

as a primary fragment in low-energy CID. This stability is exactly why the group is used in drug design—to block metabolic hydroxylation at the para-position [1].
Visualization of Fragmentation Pathways

Fragmentation Figure 1: Predicted ESI-MS/MS Fragmentation Pathway for 3-Methoxy-4-(trifluoromethyl)aniline Parent [M+H]+ Precursor m/z 192.06 (C8H9F3NO)+ Frag1 Fragment A [M+H - CH3] m/z 177.04 (Phenolic Cation) Parent->Frag1 Loss of CH3 (15 Da) Primary Quantifier Frag2 Fragment B [M+H - NH3] m/z 175.03 (Defluorinated Tropylium-like) Parent->Frag2 Loss of NH3 (17 Da) Qualifier Frag3 Fragment C [Frag A - CO] m/z 149.04 (Ring Contraction) Frag1->Frag3 Loss of CO (28 Da) High Energy

Figure 1: The fragmentation tree highlights the loss of the methyl group as the primary transition for quantification.

Validated Experimental Protocol

This protocol is designed for the quantification of the analyte in plasma or reaction mixtures.

Sample Preparation (Protein Precipitation)
  • Principle: Organic solvent precipitation removes proteins that foul the ESI source.

  • Aliquot 50 µL of sample (plasma/reaction mix).

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 4-(Trifluoromethyl)aniline-d4).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to LC vial.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm)Standard retention for hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation of the aniline N.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 5% B to 95% B over 3 minsRapid elution due to CF3 lipophilicity.
Ion Source ESI PositiveProtonation of amine.
Source Temp 350°CEnsure complete vaporization of droplets.
MRM Transition Table

Use these transitions for Triple Quadrupole (QqQ) setup.

Precursor (m/z)Product (m/z)Collision Energy (eV)Role
192.1 177.1 15 - 20Quantifier (Most intense)
192.1 175.1 20 - 25Qualifier 1
192.1 149.1 30 - 35Qualifier 2

Data Interpretation & Troubleshooting

Common Artifacts
  • In-Source Fragmentation: If the source voltage (Cone Voltage/Declustering Potential) is too high, you may see m/z 177 appearing in the MS1 scan. Lower the cone voltage if this occurs.

  • Isobaric Interferences: Ensure separation from isomers like 2-Methoxy-4-(trifluoromethyl)aniline. While the mass is identical, the ortho-methoxy effect in the isomer may alter retention time and the ratio of the NH3 loss fragment.

Analytical Workflow Diagram

Workflow Figure 2: LC-MS/MS Analytical Workflow for Quantitation Sample Sample (Plasma/Synth) Prep Prep: PPT (Acetonitrile) Sample->Prep LC LC Separation (C18, Acidic pH) Prep->LC ESI ESI+ Source (Protonation) LC->ESI Q1 Q1 Filter (192.06 m/z) ESI->Q1 Q2 Collision Cell (CID w/ Argon) Q1->Q2 Q3 Q3 Filter (177.04 m/z) Q2->Q3 Data Quantification (Peak Area) Q3->Data

Figure 2: The linear workflow ensures removal of matrix effects before ionization.

References

  • Hagena, T., et al. (2020). "The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. Available at: [Link] (Contextual grounding on CF3 stability).

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center." Available at: [Link] (General fragmentation rules for anilines).

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Methoxy-4-(trifluoromethyl)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for its preparation, focusing on a primary, well-established route and exploring alternative methodologies. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and grounding all claims in authoritative references.

Introduction: The Significance of 3-Methoxy-4-(trifluoromethyl)aniline

3-Methoxy-4-(trifluoromethyl)aniline, a substituted anisidine derivative, is a valuable building block in medicinal and materials chemistry.[2] Its unique electronic and structural properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a sought-after precursor for a variety of complex molecules. Notably, this compound serves as a crucial intermediate in the synthesis of biologically active bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles, which have demonstrated potent antitumor and antiviral activities.[2] Furthermore, it is implicated in the production of effective pesticides, highlighting its broader industrial relevance.[1]

Primary Synthetic Pathway: Methylation of 4-amino-2-(trifluoromethyl)phenol

A robust and frequently cited method for the synthesis of 3-Methoxy-4-(trifluoromethyl)aniline involves the methylation of 4-amino-2-(trifluoromethyl)phenol.[1] This approach is favored for its directness and utilization of readily available starting materials.

Mechanistic Rationale

The core of this synthesis is a Williamson ether synthesis. The phenolic hydroxyl group of 4-amino-2-(trifluoromethyl)phenol is deprotonated by a strong base, typically sodium hydride (NaH), to form a nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic methylating agent, such as iodomethane (CH₃I), to yield the desired methoxy group. The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the phenol without competing side reactions. Dichloromethane is often used as the solvent due to its inertness and ability to dissolve the starting materials.

Visualizing the Reaction Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start_phenol 4-amino-2-(trifluoromethyl)phenol deprotonation Deprotonation start_phenol->deprotonation start_base Sodium Hydride (NaH) start_base->deprotonation start_methyl Iodomethane (CH3I) methylation Methylation (SN2) start_methyl->methylation deprotonation->methylation Formation of Phenoxide workup Work-up & Purification methylation->workup Crude Product product 3-Methoxy-4-(trifluoromethyl)aniline workup->product

Caption: Workflow for the synthesis of 3-Methoxy-4-(trifluoromethyl)aniline.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-amino-2-(trifluoromethyl)phenolC₇H₆F₃NO177.122.0 g11.3
Sodium Hydride (60% dispersion in oil)NaH24.000.54 g13.6
Dichloromethane (DCM)CH₂Cl₂84.9340 mL-
IodomethaneCH₃I141.944.8 g33.9
EthanolC₂H₅OH46.0720 mL-

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Sodium hydride (0.33 g, 13.6 mmol) is carefully added to the flask.

  • Solvent Addition: Dichloromethane (20 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of 4-amino-2-(trifluoromethyl)phenol (2 g, 11.3 mmol) in dichloromethane (20 mL) is added dropwise to the cooled NaH suspension over 15 minutes.

  • Deprotonation: The reaction mixture is stirred at 0 °C for 6 hours to ensure complete formation of the sodium phenoxide.

  • Methylation: Iodomethane (4.8 g, 33.9 mmol) is added slowly to the reaction mixture over 1 hour.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 48 hours.

  • Work-up: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol (20 mL) to yield colorless crystals of 3-Methoxy-4-(trifluoromethyl)aniline.[1]

Alternative Synthetic Strategies

While the methylation of 4-amino-2-(trifluoromethyl)phenol is a primary route, other synthetic strategies for constructing trifluoromethylanilines are available and offer valuable insights into the broader chemical landscape.

Multi-step Synthesis from Substituted Benzotrifluorides

A common industrial approach to trifluoromethylanilines involves a three-step sequence starting from a substituted benzotrifluoride.[3][4]

  • Nitration: The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The directing effects of the substituents on the starting material are crucial in determining the regioselectivity of this step.

  • Reduction: The nitro group is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney nickel or palladium catalysts) or chemical reduction with reagents like iron in acidic media, tin(II) chloride, or sodium hydrosulfide.[5][6]

  • Functional Group Interconversion/Introduction: The desired methoxy group can be introduced at various stages, depending on the starting material and overall synthetic plan.

Alternative_Route start Substituted Benzotrifluoride nitration Nitration start->nitration HNO3/H2SO4 reduction Reduction nitration->reduction e.g., H2/Pd product Substituted Trifluoromethylaniline reduction->product

Caption: General alternative pathway to trifluoromethylanilines.

This approach offers flexibility but often requires careful control of isomeric purity, which can be challenging during the nitration step.[3][6]

Safety and Handling Considerations

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Iodomethane (CH₃I): Iodomethane is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

  • Trifluoromethylated Compounds: While generally stable, some fluorinated compounds can be toxic. Standard laboratory safety practices should be followed.

Conclusion

The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline is a critical process for the advancement of various chemical industries. The methylation of 4-amino-2-(trifluoromethyl)phenol stands out as a direct and efficient method. Understanding the underlying mechanisms, adhering to detailed protocols, and being aware of alternative synthetic routes are paramount for any researcher or professional in this field. This guide provides a solid foundation for the successful and safe synthesis of this important chemical intermediate.

References

  • CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents.
  • 4-Methoxy-3-(trifluoromethyl)aniline - PMC. Available at: [Link]

  • US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Available at: [Link]

  • US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Available at: [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. Available at: [Link]

  • CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents.
  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents.
  • Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. Available at: [Link]

Sources

In-Depth Technical Guide: Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7) presents a specific regiochemical challenge: positioning the amino, methoxy, and trifluoromethyl groups correctly on the benzene ring.

Target Structure Analysis:

  • IUPAC Name: 3-Methoxy-4-(trifluoromethyl)aniline

  • Alternative Name: 4-Amino-2-methoxybenzotrifluoride (Numbering relative to the

    
     group at position 1: Methoxy at 2, Amino at 4).
    
  • Key Structural Feature: The methoxy group is ortho to the trifluoromethyl group, and the amino group is para to the trifluoromethyl group.

This guide outlines the most robust and scalable industrial pathway, avoiding the regioselectivity issues common in direct nitration of benzotrifluorides.

Executive Summary

3-Methoxy-4-(trifluoromethyl)aniline is a critical fluorinated building block used in the synthesis of high-value agrochemicals and kinase inhibitors (e.g., EGFR inhibitors). Its synthesis requires precise control over regiochemistry, as direct nitration of 2-methoxybenzotrifluoride typically yields the undesired 5-amino isomer. This guide details the Nucleophilic Aromatic Substitution (


)  pathway starting from 4-amino-2-chlorobenzotrifluoride  (or its nitro precursor), which guarantees the correct 1,2,4-substitution pattern.

Retrosynthetic Analysis

To ensure the correct placement of substituents, the synthesis is best approached by disconnecting the methoxy ether linkage. The trifluoromethyl group (


) acts as an activating group for nucleophilic attack at the ortho position.
  • Target: 3-Methoxy-4-(trifluoromethyl)aniline

  • Disconnection: C–O Bond Formation (Methoxylation)

  • Precursor: 4-Amino-2-chlorobenzotrifluoride (CAS 445-03-4) or 4-Nitro-2-chlorobenzotrifluoride.

  • Starting Material: 2-Chlorobenzotrifluoride (via nitration/reduction) or direct purchase of the 4-amino-2-chloro derivative.

Retrosynthesis Target 3-Methoxy-4-(trifluoromethyl)aniline (Target) Intermediate 4-Amino-2-chlorobenzotrifluoride (Key Intermediate) Target->Intermediate Cu/Pd-Catalyzed Methoxylation Precursor 4-Nitro-2-chlorobenzotrifluoride Intermediate->Precursor Reduction (H2, Pd/C) Start 2-Chlorobenzotrifluoride Precursor->Start Nitration (Regioselective)

Caption: Retrosynthetic logic prioritizing the stability of the C-CF3 bond and leveraging the ortho-activation of the chlorine atom.

Primary Synthesis Pathway: Catalytic Methoxylation

The most reliable route avoids the formation of isomers by starting with the pre-functionalized 4-amino-2-chlorobenzotrifluoride . The chlorine atom at position 2 is activated by the strong electron-withdrawing nature of the ortho-trifluoromethyl group, facilitating substitution.

Step 1: Protection (Optional but Recommended)

Direct methoxylation of the free aniline can lead to N-methylation side products. Acetyl protection is often employed.

  • Reagents: Acetic anhydride (

    
    ), Dichloromethane (DCM).
    
  • Product: N-(3-chloro-4-(trifluoromethyl)phenyl)acetamide.

Step 2: Methoxylation (C-O Coupling)

This is the critical step. While the


 group activates the ring, the amino group (even protected) is electron-donating. Therefore, a metal catalyst (Copper or Palladium) is typically required to drive the substitution of Chlorine with Methoxide.
  • Substrate: N-(3-chloro-4-(trifluoromethyl)phenyl)acetamide (or free amine if using specific ligands).

  • Reagents: Sodium Methoxide (NaOMe), Copper(I) Iodide (CuI) (10 mol%), 1,10-Phenanthroline (Ligand).

  • Solvent: DMF or NMP (Polar aprotic solvents are essential).

  • Conditions: 100–120°C, 12-24 hours, Inert atmosphere (

    
    ).
    
  • Mechanism: Ullmann-type coupling assisted by the ortho-CF3 effect.

Step 3: Deprotection (If Protected)
  • Reagents: HCl (aq) or NaOH/EtOH.

  • Product: 3-Methoxy-4-(trifluoromethyl)aniline .

Alternative Pathway: on Nitro-Arene (Industrial Route)

For large-scale manufacturing, avoiding expensive catalysts is preferred. This route performs the substitution before reducing the nitro group, taking advantage of the combined activation from both


 and 

groups.
Reaction Scheme

ReactionScheme SM 2-Chloro-4-nitrobenzotrifluoride (1-CF3, 2-Cl, 4-NO2) Step1 Methoxylation (S_NAr) SM->Step1 NaOMe, MeOH Reflux Inter 2-Methoxy-4-nitrobenzotrifluoride Step1->Inter Step2 Reduction (Hydrogenation) Inter->Step2 H2, Pd/C Product 3-Methoxy-4-(trifluoromethyl)aniline Step2->Product

Caption: Industrial pathway utilizing the strong activation of the nitro group for nucleophilic substitution.

Detailed Protocol
Phase 1: Nucleophilic Aromatic Substitution

The chlorine atom in 2-chloro-4-nitrobenzotrifluoride is highly activated because it is ortho to the


 group and meta to the 

group. While para-nitro is the strongest activator, the ortho-trifluoromethyl group is sufficient to promote substitution with methoxide.
  • Setup: Charge a glass-lined reactor with Methanol (5-10 volumes).

  • Reagent: Add Sodium Methoxide (NaOMe) (1.1 equivalents). Solid or 25% solution in MeOH.

  • Addition: Cool to 0-5°C. Slowly add 2-chloro-4-nitrobenzotrifluoride (dissolved in minimal MeOH or THF) to control the exotherm.

  • Reaction: Heat to reflux (65°C) for 4–8 hours. Monitor by HPLC for the disappearance of the chloro-starting material.

    • Note: Ensure anhydrous conditions to prevent hydrolysis to the phenol.

  • Workup: Quench with water. The product, 2-methoxy-4-nitrobenzotrifluoride , often precipitates as a solid. Filter, wash with water, and dry.[1][2]

Phase 2: Catalytic Hydrogenation
  • Setup: Autoclave reactor. Dissolve the nitro-intermediate in Methanol or Ethanol.

  • Catalyst: Add 5% or 10% Palladium on Carbon (Pd/C) (50% wet, 1-3 wt% loading).

  • Conditions: Pressurize with Hydrogen gas (

    
    ) to 3–5 bar (45–75 psi). Stir at 25–40°C.
    
    • Exotherm Warning: Nitro reduction is highly exothermic (~500 kJ/mol). Control temperature strictly.

  • Workup: Filter off the catalyst (Celite). Concentrate the filtrate.

  • Purification: The crude aniline can be purified by recrystallization (from hexane/toluene) or converted to the hydrochloride salt for storage.

Critical Quality Attributes & Troubleshooting

ParameterSpecification / IssueMitigation Strategy
Regioselectivity Isomer contamination (e.g., 4-methoxy-3-CF3-aniline)Use 2-chloro-4-nitrobenzotrifluoride as starting material. Avoid direct nitration of anisoles.
Impurity A Phenol derivative (Hydrolysis of Cl)Ensure anhydrous MeOH and NaOMe. Minimize water content <0.1%.
Impurity B Incomplete Reduction (Nitroso/Hydroxylamine)Ensure full H2 uptake. Check reaction end-point by TLC/HPLC.
Safety Thermal RunawayNitro reduction is exothermic. Dosing mode or active cooling is mandatory.

References

  • Synthesis of Trifluoromethylanilines

    • Title: Process for preparing trifluoromethylanilines.[3][4]

    • Source: US P
    • URL
  • Nucleophilic Substitution of Halonitrobenzenes: Title: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzotrifluoride (Analogous chemistry). Source: BenchChem Technical Notes.
  • Target Compound Data

    • Title: 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7).
    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methoxy-4-(trifluoromethyl)aniline in Modern Chemistry

3-Methoxy-4-(trifluoromethyl)aniline is a key structural motif in a multitude of contemporary chemical research and development endeavors. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a highly sought-after intermediate. This aniline derivative serves as a critical building block in the synthesis of agrochemicals, materials with novel properties, and, most notably, active pharmaceutical ingredients (APIs). Its presence in drug candidates often imparts favorable pharmacokinetic and pharmacodynamic characteristics, such as enhanced metabolic stability and improved binding affinity to biological targets.

This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-Methoxy-4-(trifluoromethyl)aniline. We will delve into two robust and field-proven methodologies, elucidating the rationale behind the selection of starting materials and reaction conditions. Each section is designed to be a self-validating system, offering detailed, step-by-step protocols and insights into the underlying chemical principles.

Strategic Synthesis Pathway 1: Direct Methylation of 4-Amino-2-(trifluoromethyl)phenol

This approach represents one of the most direct and efficient routes to 3-Methoxy-4-(trifluoromethyl)aniline, contingent on the availability of the requisite aminophenol starting material. The core of this strategy lies in the selective O-methylation of the phenolic hydroxyl group.

Causality of Experimental Choices

The selection of a strong base, such as sodium hydride (NaH), is crucial for the deprotonation of the phenolic hydroxyl group, which is more acidic than the amino group. This selective deprotonation generates the corresponding phenoxide, a potent nucleophile that readily participates in the subsequent Williamson ether synthesis with an electrophilic methylating agent like iodomethane. Dichloromethane is often chosen as the solvent due to its inert nature and ability to dissolve the starting materials and intermediates. The reaction is typically initiated at a low temperature to control the exothermic deprotonation step and then allowed to proceed at room temperature to ensure complete methylation.

Experimental Protocol: Methylation of 4-Amino-2-(trifluoromethyl)phenol[1]

Materials:

  • 4-Amino-2-(trifluoromethyl)phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Carefully add sodium hydride (1.2 equivalents) to the stirred solvent. Cool the suspension in an ice bath.

  • Dissolve 4-amino-2-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the sodium hydride suspension.

  • Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 5 hours.

  • Slowly add iodomethane (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-4-(trifluoromethyl)aniline.

  • The product can be further purified by column chromatography or recrystallization.

Synthesis_Pathway_1 start 4-Amino-2-(trifluoromethyl)phenol reagents1 NaH, Iodomethane DCM start->reagents1 product 3-Methoxy-4-(trifluoromethyl)aniline reagents1->product O-Methylation

Caption: Synthetic workflow for Pathway 1.

Strategic Synthesis Pathway 2: Nitration and Subsequent Reduction of 2-Methoxy-1-(trifluoromethyl)benzene

This classical two-step approach is a versatile and widely applicable strategy in aromatic chemistry. It relies on the regioselective introduction of a nitro group onto the aromatic ring, followed by its reduction to the desired amine.

Expertise in Action: Regioselectivity in Electrophilic Aromatic Substitution

The starting material, 2-methoxy-1-(trifluoromethyl)benzene, possesses two substituents with opposing directing effects. The methoxy group is a powerful ortho-, para-director and an activating group, while the trifluoromethyl group is a meta-director and a strong deactivating group. In an electrophilic aromatic substitution reaction such as nitration, the position of the incoming electrophile is predominantly governed by the more activating group. Therefore, nitration is expected to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group (C4) is also meta to the trifluoromethyl group, making it the most sterically accessible and electronically favored site for nitration. This convergence of directing effects allows for the selective synthesis of the key intermediate, 2-methoxy-4-nitro-1-(trifluoromethyl)benzene.

Experimental Protocol: Two-Step Synthesis from 2-Methoxy-1-(trifluoromethyl)benzene

Step 2a: Nitration of 2-Methoxy-1-(trifluoromethyl)benzene [1][2]

Materials:

  • 2-Methoxy-1-(trifluoromethyl)benzene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare a nitrating mixture by cautiously adding fuming nitric acid (1.5 equivalents) to concentrated sulfuric acid (3.0 equivalents) at 0 °C.

  • Cool the nitrating mixture to -10 °C.

  • Slowly add 2-methoxy-1-(trifluoromethyl)benzene (1.0 equivalent) to the cold, stirred nitrating mixture, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-methoxy-4-nitro-1-(trifluoromethyl)benzene.

  • Purify the intermediate by column chromatography or recrystallization.

Step 2b: Reduction of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene [3]

Materials:

  • 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

  • Iron powder or Tin(II) chloride dihydrate

  • Concentrated hydrochloric acid

  • Ethanol or acetic acid

  • Sodium hydroxide solution (e.g., 5 M)

  • Ethyl acetate or diethyl ether

Procedure:

  • To a round-bottom flask, add 2-methoxy-4-nitro-1-(trifluoromethyl)benzene (1.0 equivalent) and a suitable solvent such as ethanol or acetic acid.

  • Add iron powder (5.0 equivalents) or tin(II) chloride dihydrate (4.0 equivalents) to the mixture.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic to stoichiometric amount) dropwise.

  • Continue refluxing for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a sodium hydroxide solution to a pH > 10.

  • Extract the product with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methoxy-4-(trifluoromethyl)aniline.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Synthesis_Pathway_2 start 2-Methoxy-1-(trifluoromethyl)benzene reagents1 HNO₃, H₂SO₄ start->reagents1 intermediate 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene reagents1->intermediate Nitration reagents2 Fe, HCl or SnCl₂·2H₂O, HCl intermediate->reagents2 product 3-Methoxy-4-(trifluoromethyl)aniline reagents2->product Reduction

Caption: Synthetic workflow for Pathway 2.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: MethylationPathway 2: Nitration & Reduction
Starting Material 4-Amino-2-(trifluoromethyl)phenol2-Methoxy-1-(trifluoromethyl)benzene
Number of Steps 12
Key Reagents NaH, IodomethaneHNO₃/H₂SO₄, Fe/HCl or SnCl₂/HCl
Advantages Direct, high-yieldingUtilizes common reagents, versatile
Disadvantages Relies on the availability of a specific starting materialTwo-step process, potential for isomer formation

Conclusion

The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline can be effectively achieved through multiple synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. The direct methylation of 4-amino-2-(trifluoromethyl)phenol offers an elegant and efficient one-step process, while the nitration and reduction of 2-methoxy-1-(trifluoromethyl)benzene provides a robust and classical two-step alternative. Both methodologies, when executed with precision and adherence to established protocols, provide reliable access to this valuable chemical intermediate, thereby empowering further innovation in drug discovery and materials science.

References

  • Feng, Y., & Li, Y. (2010). Synthesis and Crystal Structure of 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o377.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551067, 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [Link].

  • Google Patents. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528A1.
  • Google Patents. (1998). Preparation of trifluoromethylanilines. US6333434B1.
  • ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. Retrieved from [Link].

  • European Patent Office. (2019). Nitration. EP 3717464 B1. Retrieved from [Link].

Sources

Technical Guide: Reactivity & Applications of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-(trifluoromethyl)aniline (CAS: 106877-20-7) represents a specialized fluorinated building block in medicinal chemistry, distinct for its unique electronic "push-pull" dynamics. Unlike electron-rich anilines (e.g., p-anisidine), this molecule features a nitrogen center significantly deactivated by the para-trifluoromethyl group and the meta-methoxy group.

This guide addresses the specific challenges of functionalizing this electron-deficient aniline. It provides validated protocols for overcoming its low nucleophilicity in amidation and cross-coupling reactions, ensuring high yields in the synthesis of kinase inhibitors and advanced agrochemicals.

Part 1: Electronic & Structural Analysis

To successfully manipulate this molecule, one must first understand the electronic environment that dictates its reactivity.

The "Deactivated" Nitrogen

The reactivity of the amino group is governed by the Hammett substituent constants (


) of the ring attachments.
  • 4-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) located para to the amine. (
    
    
    
    ). It pulls electron density away from the nitrogen lone pair via induction and resonance, drastically lowering basicity.
  • 3-Methoxy (

    
    ):  Located meta to the amine. While methoxy is typically an electron donor (EDG) via resonance, this effect is negligible at the meta position. Instead, its inductive withdrawing effect dominates (
    
    
    
    ).

Net Result: The aniline nitrogen is electron-poor with a predicted pKa of approximately 2.5 – 2.8 (compared to 4.6 for unsubstituted aniline). It is a weak nucleophile requiring high-energy electrophiles or specific catalytic systems for functionalization.

Isomer Warning (Critical Quality Attribute)

Researchers frequently confuse this target with its isomer, 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7).

  • Target (CAS 106877-20-7):

    
     at 1, 
    
    
    
    at 3,
    
    
    at 4. (Deactivated N).
  • Isomer (CAS 393-15-7):

    
     at 1, 
    
    
    
    at 3,
    
    
    at 4. (Activated N).
  • Implication: Protocols working for the isomer will likely fail for the target due to the vast difference in nucleophilicity.

Visualization: Electronic Landscape

ElectronicEffects Aniline Aniline Nitrogen (N1) Reactivity Result: Low Nucleophilicity High Metabolic Stability Aniline->Reactivity Determines CF3 4-CF3 Group (Strong EWG) CF3->Aniline Deactivates via Resonance/Induction OMe 3-OMe Group (Inductive EWG) OMe->Aniline Weak Deactivation (Meta-Induction)

Figure 1: Electronic influences on the aniline nitrogen. The para-CF3 group is the primary deactivator.

Part 2: Synthesis & Purification

If not purchased commercially, the standard route involves the reduction of 3-methoxy-4-(trifluoromethyl)nitrobenzene .

Protocol: Catalytic Hydrogenation

Rationale: Iron/acid reductions can be messy with fluorinated substrates (risk of defluorination or side products). Pd/C is cleaner for this scaffold.

Materials:

  • Precursor: 3-Methoxy-4-(trifluoromethyl)nitrobenzene (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: MeOH or EtOH (0.1 M concentration)

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step:

  • Dissolution: Dissolve the nitro compound in MeOH. Nitrogen sparge for 10 mins to remove oxygen.

  • Catalyst Addition: Carefully add Pd/C under an inert curtain (Argon/Nitrogen). Safety: Pd/C is pyrophoric in methanol.

  • Reduction: Purge with

    
     three times. Stir vigorously at RT for 4–6 hours.
    
  • Monitoring: Monitor via LCMS (Target M+H

    
     192.1). TLC will show a significant polarity shift (Nitro is non-polar; Aniline is polar/UV active).
    
  • Workup: Filter through a Celite pad to remove Pd. Rinse with MeOH. Concentrate in vacuo.

  • Purification: Usually obtained as an off-white solid. If dark, purify via silica flash chromatography (Hexane/EtOAc 8:2).

Part 3: Reactivity Profile & Protocols

Amide Coupling (The "Sluggish Amine" Challenge)

Standard EDC/NHS coupling often fails or proceeds with low conversion because the amine is not nucleophilic enough to attack the active ester efficiently.

Recommended System: HATU/DIPEA or Acid Chloride

Protocol (HATU Method):

  • Activation: Dissolve Carboxylic Acid (1.1 eq) in DMF (dry). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to form the activated species.

  • Addition: Add 3-Methoxy-4-(trifluoromethyl)aniline (1.0 eq).

  • Conditions: Stir at 60°C for 12 hours. Note: Heating is often required due to the electronic deactivation.

  • Validation: Check LCMS. If conversion is <50%, switch to the Acid Chloride method (Acid Chloride + Pyridine in DCM).

Buchwald-Hartwig Amination

Coupling this aniline with aryl halides requires specific ligand choices. The electron-poor nature of the amine makes reductive elimination faster but oxidative addition/amine coordination harder.

Ligand Selection:

  • BrettPhos / RuPhos: Excellent for weak nucleophiles.

  • Xantphos: Good general alternative if Pd(OAc)2 is used.

Protocol:

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos (4 mol%).

  • Base:

    
     (weak bases like carbonate are preferred over alkoxides to prevent side reactions with the 
    
    
    
    group).
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temp: 100°C sealed tube.

Diagram: Reaction Workflow

ReactionWorkflow Start 3-Methoxy-4-(trifluoromethyl)aniline Decision Target Transformation? Start->Decision PathA Amide Bond Formation Decision->PathA Acylation PathB Aryl Coupling (C-N) Decision->PathB Cross-Coupling CondA Method: Acid Chloride or HATU Requirement: Heat (60°C) PathA->CondA CondB Method: Buchwald-Hartwig Ligand: BrettPhos/RuPhos Base: Cs2CO3 PathB->CondB

Figure 2: Decision tree for functionalizing the deactivated aniline.

Part 4: Medicinal Chemistry Applications

This specific aniline motif is highly valued in Drug Discovery for two reasons:

  • Metabolic Stability: The para-

    
     blocks the primary site of CYP450 oxidation (para-hydroxylation), significantly extending half-life (
    
    
    
    ).
  • Solubility & Conformation: The meta-methoxy group breaks planarity slightly and improves solubility compared to the pure trifluoromethyl analog, while acting as a weak H-bond acceptor in kinase pockets (e.g., EGFR, VEGFR).

Data Summary: Physicochemical Properties

PropertyValue (Approx)Relevance
Molecular Weight 191.15Fragment-like, good for FBDD.
cLogP ~2.4Moderate lipophilicity; good membrane permeability.
pKa (Conj. Acid) ~2.6Very weak base; neutral at physiological pH.
H-Bond Donors 1Amino group.
H-Bond Acceptors 4N, O, and 3xF.[1]

References

  • Sigma-Aldrich. 3-Methoxy-4-(trifluoromethyl)aniline Product Sheet (CAS 106877-20-7).[2]Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on BrettPhos for electron-deficient anilines). Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for

    
     values of 
    
    
    
    and
    
    
    ). Link
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Chemo- and Regioselective Functionalization of 3-Methoxy-4-(trifluoromethyl)aniline: A Process Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-(trifluoromethyl)aniline (CAS: 69449-38-9) represents a critical "push-pull" aromatic scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).[1] The molecule features a unique electronic landscape: a strongly activating amino group (


) and a methoxy group (

) competing against a strongly deactivating trifluoromethyl group (

).[1]

This guide provides a definitive technical roadmap for the electrophilic aromatic substitution (EAS) of this substrate. Unlike simple anilines, the regioselectivity here is governed by a delicate balance between electronic activation and steric hindrance . We focus on two primary transformations: C6-Bromination (for cross-coupling) and C6-Nitration (for benzimidazole formation), providing self-validating protocols and mechanistic insights.[1]

Mechanistic Analysis: The Electronic & Steric Battlefield

To control the chemistry of 3-Methoxy-4-(trifluoromethyl)aniline, one must understand the directing vectors.[1]

  • 1-Amino Group (

    
    ):  Strong activator, ortho/para director.[1]
    
  • 3-Methoxy Group (

    
    ):  Strong activator, ortho/para director.[1]
    
  • 4-Trifluoromethyl Group (

    
    ):  Strong deactivator, meta director.[1]
    
Regioselectivity Prediction

The C4 position is blocked by


. This leaves C2, C5, and C6.
  • C2 Position: Located between

    
     and 
    
    
    
    .[1] While electronically activated by both groups, it suffers from severe steric crowding (the "buttressing effect").
  • C5 Position: Meta to both activators and ortho to the deactivator. This position is electronically dead.[1]

  • C6 Position: Ortho to

    
     and para to 
    
    
    
    . It is electronically reinforced by both activators and is significantly less sterically hindered than C2.
Visualization: Electronic Logic Flow

The following diagram maps the decision logic for regioselectivity.

Regioselectivity Substrate 3-Methoxy-4-(trifluoromethyl)aniline NH2 1-NH2 Group (Strong Activator) Substrate->NH2 OMe 3-OMe Group (Strong Activator) Substrate->OMe CF3 4-CF3 Group (Strong Deactivator) Substrate->CF3 Pos2 Position C2 (Ortho to NH2, Ortho to OMe) NH2->Pos2 Activates Pos6 Position C6 (Ortho to NH2, Para to OMe) NH2->Pos6 Activates OMe->Pos2 Activates OMe->Pos6 Activates (Para) Pos5 Position C5 (Meta to Activators) CF3->Pos5 Directs (Ortho) Result2 Minor Product (Trace) Pos2->Result2 Steric Clash Result6 Major Product (Target) Pos6->Result6 Sterically Accessible

Caption: Regioselectivity map showing the convergence of electronic activation at C6 and the steric exclusion at C2.

Strategic Pathway A: Regioselective Bromination[1][2]

Bromination is the gateway to Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The use of elemental bromine (


) often leads to over-bromination or oxidation of the aniline. The preferred method utilizes N-Bromosuccinimide (NBS)  in a polar aprotic solvent to ensure mono-substitution at C6.[1]
Experimental Protocol: C6-Bromination

Objective: Synthesis of 2-bromo-5-methoxy-4-(trifluoromethyl)aniline (Note: IUPAC numbering changes upon bromination; Br becomes C2, but relative to start material, it is C6).[1]

ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine (

).[1]
Stoichiometry 1.05 equivalentsSlight excess ensures conversion; >1.1 equiv risks di-bromination.[1]
Solvent Acetonitrile (MeCN) or DMFHigh polarity stabilizes the transition state; MeCN allows easier workup.
Temperature 0°C to 25°CStart cold to suppress oxidation; warm to RT to drive kinetics.
Time 2 – 4 HoursMonitor via LCMS to minimize impurity formation.[1]
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3-Methoxy-4-(trifluoromethyl)aniline (1.0 equiv) and Acetonitrile (

    
    ). Cool the solution to 0–5°C using an ice bath.
    
  • Addition: Dissolve NBS (1.05 equiv) in a minimum volume of Acetonitrile. Add this solution dropwise to the aniline mixture over 30 minutes. Critical: Rapid addition causes localized high concentration, leading to impurities.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
    ).
    
  • Validation: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LCMS. Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromide (
    
    
    
    ).
  • Workup: Quench with 10% aqueous sodium thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) to destroy unreacted bromine species. Extract with Ethyl Acetate.[1][2]
    
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography.

Strategic Pathway B: Nitration via Acetamide Protection

Direct nitration of the free aniline is hazardous due to oxidation (tar formation) and potential ammonium salt formation (which changes directing effects to meta). The standard protocol requires protection-nitration-deprotection .[1]

Workflow Diagram

NitrationWorkflow Start Start: 3-OMe-4-CF3-Aniline Step1 Step 1: Protection (Ac2O / AcOH) Start->Step1 Inter1 Intermediate: Acetanilide Step1->Inter1 Step2 Step 2: Nitration (HNO3 / H2SO4) Inter1->Step2 Inter2 Intermediate: 2-Nitro-Acetanilide Step2->Inter2 Step3 Step 3: Deprotection (HCl / EtOH) Inter2->Step3 Final Product: 6-Nitro-3-OMe-4-CF3-Aniline Step3->Final

Caption: Three-stage workflow to introduce a nitro group at C6 while preserving the aniline functionality.

Experimental Protocol: Nitration Sequence
Phase 1: Acetylation[1]
  • Dissolve the aniline in Glacial Acetic Acid.

  • Add Acetic Anhydride (1.2 equiv). Heat to

    
     for 1 hour.
    
  • Pour into ice water. The acetamide precipitate is filtered and dried.

Phase 2: Nitration

Note: The acetamide group is bulky, reinforcing the preference for the C6 position over C2.

  • Mixture: Dissolve the acetamide intermediate in concentrated

    
     at 
    
    
    
    .
  • Reagent: Add Fuming

    
     (1.1 equiv) dropwise, maintaining internal temperature 
    
    
    
    .
  • Stir: Stir at

    
     for 1 hour.
    
  • Quench: Pour onto crushed ice. The yellow solid (nitro-acetamide) is collected.

Phase 3: Hydrolysis[1]
  • Suspend the nitro-acetamide in Ethanol.[1]

  • Add

    
     (excess) and reflux for 2 hours.
    
  • Neutralize with

    
     to pH 8. Extract the red/orange solid.
    
  • Result: 2-Nitro-5-methoxy-4-(trifluoromethyl)aniline (C6-nitration relative to original amine).[1]

Safety & Handling

  • Aniline Toxicity: Trifluoromethyl-anilines are potential blood toxins (methemoglobinemia).[1] Handle in a fume hood with double nitrile gloves.[1]

  • Exotherms: Nitration reactions are highly exothermic.[1] Runaway reactions can occur if acid addition is too fast.[1] Always have an ice bath ready.[1]

  • Waste: Aqueous waste from nitration contains acid and nitro-organics; neutralize and dispose of as hazardous chemical waste.[1]

References

  • MDPI. (2023). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Beilstein Journals. (2014). Regioselective chlorination and bromination of unprotected anilines under mild conditions.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3[2]·9H2O as Promoter.[1][2] Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-bromo-5-fluorobenzotrifluoride (Analogous Chemistry).[1][3][4] CN104447183B.[1] Retrieved from

Sources

nucleophilicity of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nucleophilicity of 3-Methoxy-4-(trifluoromethyl)aniline

Abstract

3-Methoxy-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is critically dependent on the nucleophilic character of its amino group. This guide provides a comprehensive analysis of the factors governing the nucleophilicity of this molecule, dissecting the complex interplay between a moderately electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. We explore the theoretical underpinnings of its reactivity, present detailed protocols for its experimental and computational evaluation, and discuss the practical implications for synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important chemical entity.

Introduction: A Molecule of Competing Influences

The reactivity of an aniline is fundamentally defined by the availability of the lone pair of electrons on its nitrogen atom. This electron density dictates its ability to act as a nucleophile in a wide array of chemical transformations, including acylation, alkylation, and the formation of heterocyclic scaffolds central to many active pharmaceutical ingredients (APIs).[1] The subject of this guide, 3-Methoxy-4-(trifluoromethyl)aniline, presents a fascinating case study in substituent effects. Its chemical personality is shaped by a delicate balance of competing electronic influences.

Positioned meta to the amine, the methoxy (-OCH₃) group exerts a dual influence: it is electron-withdrawing through induction but electron-donating via resonance.[2] In the para position, the trifluoromethyl (-CF₃) group acts as a powerful and unambiguous electron-withdrawing group, primarily through a strong inductive effect.[3][4] Understanding how these forces coalesce to modulate the nitrogen's electron density is paramount to predicting and controlling the molecule's synthetic behavior. This guide will deconstruct these effects to provide a predictive framework for the .

Chemical Identity and Physicochemical Properties

To establish a clear frame of reference, the structure and key properties of the target molecule are summarized below.

  • IUPAC Name: 3-Methoxy-4-(trifluoromethyl)benzenamine

  • CAS Number: 106877-27-8

  • Molecular Formula: C₈H₈F₃NO

  • Molecular Weight: 191.15 g/mol

PropertyValueSource
Molecular Weight191.15 g/mol [1]
AppearancePale pink powder/crystals[1]
Melting Point58 - 60 °C[1]

Theoretical Analysis of Nucleophilicity: An Electronic Tug-of-War

The nucleophilicity of the amino group in 3-Methoxy-4-(trifluoromethyl)aniline is a direct consequence of the electron density on the nitrogen atom. This density is modulated by the electronic effects of the substituents on the aromatic ring. We can analyze these effects by dissecting the contributions of the methoxy and trifluoromethyl groups.

The Trifluoromethyl Group (-CF₃): A Potent Deactivator

The -CF₃ group is a classic example of a strong electron-withdrawing group. The high electronegativity of the fluorine atoms creates a significant dipole, pulling electron density away from the aromatic ring through the sigma bond framework (a -I or negative inductive effect).[3] This effect is substantial and significantly reduces the electron density across the entire ring, including the nitrogen atom of the amino group. This deactivation makes the aniline less basic and, consequently, less nucleophilic compared to unsubstituted aniline.[4][5]

The Methoxy Group (-OCH₃): A Dichotomous Role

The methoxy group, positioned meta to the amine, exhibits two opposing electronic effects:

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density inductively. This effect deactivates the ring and decreases the nitrogen's nucleophilicity.[2]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. However, from the meta position, this resonance donation cannot be directly delocalized onto the amino group. The primary influence is therefore the inductive withdrawal.

Synthesis of Effects and Predicted Nucleophilicity

To quantify the net electronic impact, we can refer to Hammett substituent constants (σ), which provide an empirical measure of the electron-donating or -withdrawing character of a substituent.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Electronic Effect
Methoxy (-OCH₃)+0.12-0.27EWG (meta), EDG (para)
Trifluoromethyl (-CF₃)+0.43+0.54Strong EWG

Data sourced from Wikipedia's Hammett equation entry.[6]

In our molecule, the -OCH₃ group is meta to the amine (σ_meta = +0.12), and the -CF₃ group is para (σ_para = +0.54). Both substituents, from their respective positions relative to the amine, act to withdraw electron density. The powerful deactivating effect of the para -CF₃ group will dominate, strongly reducing the electron density on the nitrogen. The meta -OCH₃ group will further contribute to this deactivation, albeit to a lesser extent.

Therefore, the predicted is significantly lower than that of unsubstituted aniline and its methoxy-substituted counterparts (anisidines).

G cluster_0 Substituent Effects cluster_1 Electronic Influence cluster_2 Outcome CF3 Trifluoromethyl (-CF₃) at C4 (para to -NH₂) EWG_CF3 Strong Inductive Withdrawal (-I) σ_para = +0.54 CF3->EWG_CF3 Dominant Effect OCH3 Methoxy (-OCH₃) at C3 (meta to -NH₂) EWG_OCH3 Inductive Withdrawal (-I) σ_meta = +0.12 OCH3->EWG_OCH3 Secondary Effect N_Electron_Density Nitrogen Lone Pair Electron Density EWG_CF3->N_Electron_Density Strongly Decreases EWG_OCH3->N_Electron_Density Decreases Nucleophilicity Overall Nucleophilicity N_Electron_Density->Nucleophilicity Directly Determines

Logical relationship of factors influencing nucleophilicity.

Experimental Determination of Nucleophilicity

While theoretical analysis provides a strong prediction, empirical measurement is the gold standard for quantifying nucleophilicity. The most robust framework for this is the Mayr-Patz equation, which relates the rate constant (k) of a reaction to the nucleophilicity parameter (N) of the nucleophile and the electrophilicity parameter (E) of the electrophile.[7][8]

log(k) = sN(N + E)

Where sN is a nucleophile-specific sensitivity parameter. Determining the N parameter for 3-Methoxy-4-(trifluoromethyl)aniline would allow for its direct comparison against a large database of known nucleophiles.

Protocol: Kinetic Analysis via Stopped-Flow Photometry

This protocol outlines the determination of second-order rate constants for the reaction of 3-Methoxy-4-(trifluoromethyl)aniline with a series of reference benzhydrylium ions (electrophiles with known E and sN parameters).[9]

Objective: To measure the rate of reaction between the aniline and a set of standard electrophiles to calculate its nucleophilicity parameter (N).

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • A series of reference benzhydrylium tetrafluoroborates (e.g., diarylcarbenium ions) with well-characterized E parameters.

  • High-purity, dry acetonitrile (solvent).

  • Stopped-flow spectrophotometer.

  • Inert atmosphere glovebox or Schlenk line.

Methodology:

  • Preparation of Solutions (under inert atmosphere):

    • Prepare a stock solution of 3-Methoxy-4-(trifluoromethyl)aniline in dry acetonitrile (e.g., 0.1 M).

    • Prepare a series of stock solutions of the reference electrophiles in dry acetonitrile. The concentration should be chosen such that after mixing, the pseudo-first-order conditions are met and the decay of the colored benzhydrylium ion can be accurately monitored.

  • Kinetic Measurements:

    • Set the stopped-flow spectrophotometer to the λmax of the chosen benzhydrylium ion.

    • Equilibrate the instrument and reagent syringes to a constant temperature (e.g., 20 °C).

    • Load one syringe with the aniline solution and the other with the electrophile solution. To ensure pseudo-first-order kinetics, the aniline concentration should be in large excess (at least 10-fold) over the electrophile.

    • Rapidly mix the two solutions in the stopped-flow apparatus and record the decrease in absorbance of the electrophile over time.

    • Repeat the measurement at least 3-5 times to ensure reproducibility.

  • Data Analysis:

    • The observed rate constants (kobs) are obtained by fitting the absorbance decay curves to a first-order exponential function: A(t) = A0e-kobst + C.

    • Plot the obtained kobs values against the concentration of the aniline. The slope of this line corresponds to the second-order rate constant (k₂).

    • Repeat steps 2 and 3 for each reference electrophile.

  • Calculation of Nucleophilicity Parameter (N):

    • Using the Mayr-Patz equation, plot log(k₂) for each reaction against the known electrophilicity parameter (E) of the corresponding reference electrophile.

    • The resulting linear plot will have a slope of sN and a y-intercept from which N can be calculated.

G prep Prepare Aniline & Electrophile Solutions in Acetonitrile load Load Syringes of Stopped-Flow Instrument prep->load mix Rapidly Mix Solutions (t=0) load->mix monitor Monitor Absorbance Decay of Electrophile at λ_max mix->monitor fit Fit Decay Curve to Exponential Function monitor->fit k_obs Determine Pseudo-First-Order Rate Constant (k_obs) fit->k_obs repeat_conc Repeat for Multiple Aniline Concentrations k_obs->repeat_conc plot1 Plot k_obs vs. [Aniline] repeat_conc->plot1 k2 Calculate Second-Order Rate Constant (k₂) from Slope plot1->k2 repeat_elec Repeat for a Series of Reference Electrophiles k2->repeat_elec plot2 Plot log(k₂) vs. Electrophilicity (E) repeat_elec->plot2 N Determine Nucleophilicity (N) and s_N from Linear Fit plot2->N

Experimental workflow for determining the Mayr nucleophilicity parameter (N).

Computational Analysis of Nucleophilicity

In parallel with experimental work, computational chemistry offers powerful tools for predicting and rationalizing nucleophilicity. Density Functional Theory (DFT) is particularly well-suited for this purpose.[10] By calculating various electronic properties, we can gain quantitative insights into the reactivity of 3-Methoxy-4-(trifluoromethyl)aniline.

Protocol: DFT Calculation of Reactivity Descriptors

Objective: To compute electronic properties that correlate with nucleophilicity, such as HOMO energy, nitrogen atomic charge, and the Fukui function.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

  • Structure Optimization:

    • Build the 3D structure of 3-Methoxy-4-(trifluoromethyl)aniline.

    • Perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). The absence of imaginary frequencies confirms a true energy minimum.

  • Calculation of Electronic Properties:

    • Highest Occupied Molecular Orbital (HOMO) Energy: The energy of the HOMO is a key descriptor. A higher (less negative) HOMO energy indicates that the electrons are more loosely held and more available for donation to an electrophile, corresponding to higher nucleophilicity.

    • Natural Population Analysis (NPA): Calculate the partial atomic charges. The charge on the nitrogen atom provides a direct measure of its electron density. A more negative charge generally correlates with higher nucleophilicity.

    • Fukui Function (f-): This function identifies the sites within a molecule that are most susceptible to electrophilic attack. The calculation involves finding the difference in electron density between the neutral molecule and its cation at each atomic position. The nitrogen atom is expected to have the largest value of f-, confirming it as the primary nucleophilic center.

  • Comparative Analysis:

    • To provide context, perform the same calculations for a set of reference anilines with known nucleophilicities (e.g., aniline, p-anisidine, p-nitroaniline).

    • Compare the calculated HOMO energy and nitrogen NPA charge of 3-Methoxy-4-(trifluoromethyl)aniline with the reference compounds to place it on a relative scale of computationally-derived nucleophilicity.

G cluster_props Key Reactivity Descriptors build Build 3D Molecular Structure optimize Geometry Optimization & Frequency Calculation (DFT) build->optimize verify Verify Minimum Energy Structure (No Imaginary Frequencies) optimize->verify calc Calculate Electronic Properties verify->calc HOMO HOMO Energy calc->HOMO NPA Nitrogen Partial Charge (NPA) calc->NPA Fukui Fukui Function (f⁻) calc->Fukui analyze Comparative Analysis with Reference Anilines HOMO->analyze NPA->analyze Fukui->analyze predict Predict Relative Nucleophilicity analyze->predict

Computational workflow for predicting nucleophilicity via DFT.

Practical Implications in Synthesis

The attenuated has direct consequences for its use in organic synthesis.

  • Reaction Conditions: Compared to more nucleophilic anilines, reactions involving this substrate (e.g., acylation, SNAr, reductive amination) will likely require more forcing conditions. This may include higher temperatures, longer reaction times, or the use of stronger coupling agents or catalysts.

  • Selectivity: The reduced reactivity of the amine can be advantageous in complex molecules, potentially allowing for selective reactions at other, more reactive functional groups.

  • Applications in Drug Discovery: Despite its lower reactivity, this aniline is a valuable building block. The trifluoromethyl group is prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3] Therefore, synthetic routes are often designed to accommodate the reduced nucleophilicity of such fluorinated intermediates.[1] The molecule is used in the synthesis of bicyclic heterocycles with potential antitumor and antiviral activities.[1]

Conclusion

The is a textbook example of competitive substituent effects. The powerful, deactivating influence of the para-trifluoromethyl group dominates, significantly reducing the electron density of the amino nitrogen and lowering its reactivity. The meta-methoxy group provides an additional, albeit smaller, deactivating contribution through its inductive effect. This results in a molecule that is a significantly weaker nucleophile than aniline. For the synthetic chemist, this necessitates the use of more forcing reaction conditions but provides a valuable building block for introducing the desirable trifluoromethyl moiety into complex target structures, particularly in the field of drug discovery. The experimental and computational protocols detailed herein provide a robust framework for quantifying this reactivity and enabling its rational application in chemical synthesis.

References

  • ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Available from: [Link]

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  • ResearchGate. (2025). Electrochemical Defluorinative Alkylation of Alkenes with Trifluoromethyl Arenes. Available from: [Link]

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Available from: [Link]

  • Science.gov. hammett substituent constants: Topics. Available from: [Link]

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Navigating the Hazard Landscape: A Technical Guide to the GHS Classification of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Imperative of GHS in Chemical Research

In the fast-paced world of scientific research and pharmaceutical development, a comprehensive understanding of the hazards associated with novel chemical entities is not merely a regulatory formality but a cornerstone of laboratory safety and experimental integrity. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the intrinsic dangers of substances. This guide offers an in-depth examination of the GHS classification for 3-Methoxy-4-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and organic synthesis.

Due to the limited availability of a specific, officially published Safety Data Sheet (SDS) for 3-Methoxy-4-(trifluoromethyl)aniline (CAS 381-69-1), this guide employs a scientifically rigorous "read-across" approach. By analyzing the GHS classifications of structurally similar isomers and related aniline derivatives, we can reliably infer the probable hazard profile of the target compound. This methodology is a widely accepted practice in toxicology for data-gap filling, ensuring that safety protocols are established on a sound scientific basis. The primary analogs referenced in this analysis include 4-Methoxy-3-(trifluoromethyl)aniline and 3-Methoxy-5-(trifluoromethyl)aniline, for which reliable GHS data is available.

Inferred GHS Classification of 3-Methoxy-4-(trifluoromethyl)aniline

Based on a comparative analysis of its structural analogs, the following GHS classification for 3-Methoxy-4-(trifluoromethyl)aniline is proposed. The subsequent sections will delve into the rationale behind each classification.

Hazard ClassCategoryGHS PictogramSignal Word
Acute Toxicity, OralCategory 3Skull and CrossbonesDanger
Acute Toxicity, DermalCategory 3Skull and CrossbonesDanger
Acute Toxicity, InhalationCategory 3Skull and CrossbonesDanger
Skin Corrosion/IrritationCategory 2Exclamation MarkWarning
Serious Eye Damage/Eye IrritationCategory 2AExclamation MarkWarning
Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation)Category 3Exclamation MarkWarning

Deconstructing the Hazards: A Mechanistic Perspective

The inferred GHS classification of 3-Methoxy-4-(trifluoromethyl)aniline points to significant acute toxicity and irritant properties. The causality behind these classifications is rooted in the molecule's chemical structure and the known toxicological profiles of substituted anilines.

Acute Toxicity (Oral, Dermal, Inhalation): The high acute toxicity, signified by the "Danger" signal word and the skull and crossbones pictogram, is a common characteristic of many aniline derivatives. Aniline and its analogs are known to be absorbed systemically, where they can interfere with oxygen transport by inducing methemoglobinemia. The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance the systemic toxicity of the molecule. Safety data for the structural isomer, 4-Methoxy-3-(trifluoromethyl)aniline, explicitly lists "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled" (H301, H311, H331)[1]. This strongly supports the assignment of a Category 3 classification for acute toxicity across multiple exposure routes for our target compound.

Skin and Eye Irritation: The classification as a skin and eye irritant (Category 2 and 2A, respectively) is also well-supported by data from analogous compounds. The amine functional group can be irritating to epithelial tissues. The safety data sheet for 3-Methoxy-5-(trifluoromethyl)aniline indicates that it "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319)[2]. Similarly, other related compounds are classified as skin and eye irritants[3][4][5]. Therefore, it is prudent to handle 3-Methoxy-4-(trifluoromethyl)aniline as a substance capable of causing significant skin and eye irritation upon contact.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation): The potential for respiratory irritation is another key hazard. Inhalation of aniline-based compounds can lead to irritation of the mucous membranes of the respiratory tract. The SDS for 4-Methoxy-3-(trifluoromethyl)aniline includes the hazard statement "May cause respiratory irritation" (H335)[1]. This suggests that aerosolized particles or vapors of 3-Methoxy-4-(trifluoromethyl)aniline could pose a similar risk, necessitating appropriate respiratory protection and handling in well-ventilated areas.

Hazard and Precautionary Protocols: A Self-Validating System for Safe Handling

A robust safety protocol is a self-validating system that anticipates and mitigates risks at every step. The following tables outline the predicted Hazard (H) and Precautionary (P) statements for 3-Methoxy-4-(trifluoromethyl)aniline, forming the basis for safe laboratory practices.

Table of Inferred Hazard (H) Statements:

H-StatementDescription
H301Toxic if swallowed.
H311Toxic in contact with skin.
H331Toxic if inhaled.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Table of Recommended Precautionary (P) Statements:

P-StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P361 + P364Take off immediately all contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Visualizing the GHS Logic: From Hazard Identification to Communication

The following diagram illustrates the logical workflow of GHS classification, from the initial identification of hazards based on available data (including read-across from analogs) to the final communication of these hazards through standardized label elements.

GHS_Classification_Workflow cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 Hazard Communication Data_Collection Data Collection (SDS of Analogs, Toxicological Data) Hazard_Classes Identification of Hazard Classes Acute Toxicity Skin Irritation Eye Irritation STOT-SE Data_Collection:f1->Hazard_Classes:f0 Analysis Hazard_Categories Determination of Hazard Categories Category 3 (Acute Tox) Category 2 (Skin Irrit) Category 2A (Eye Irrit) Category 3 (STOT-SE) Hazard_Classes:f1->Hazard_Categories:f0 Evaluation Label_Elements Assignment of Label Elements Pictograms (Skull and Crossbones, Exclamation Mark) Signal Word (Danger, Warning) H-Statements P-Statements Hazard_Categories:f1->Label_Elements:f0 Standardization

Caption: GHS Classification Workflow for 3-Methoxy-4-(trifluoromethyl)aniline.

Experimental Protocols: Ensuring Safety in Practice

The following is a generalized, high-level protocol for handling 3-Methoxy-4-(trifluoromethyl)aniline in a research setting, predicated on the inferred GHS classification. Note: This protocol must be adapted to specific experimental conditions and institutional safety guidelines.

Step-by-Step Handling Protocol:

  • Risk Assessment and Preparation:

    • Conduct a thorough, experiment-specific risk assessment before beginning any work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Assemble all necessary Personal Protective Equipment (PPE), including:

      • Nitrile or neoprene gloves (double-gloving is recommended).

      • Chemical splash goggles and a face shield.

      • A flame-resistant lab coat.

      • Closed-toe shoes.

      • Ensure appropriate respiratory protection is available if there is a risk of aerosol generation.

  • Chemical Handling:

    • All manipulations of 3-Methoxy-4-(trifluoromethyl)aniline, including weighing and transfers, must be performed within a certified chemical fume hood.

    • Use a spatula for solids or a calibrated pipette for liquids to avoid generating dust or aerosols.

    • Keep the container tightly sealed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first-aid measures outlined in the precautionary statements.

  • Waste Disposal:

    • Dispose of all waste materials, including contaminated consumables, in a designated hazardous waste container.

    • Do not dispose of this chemical down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Informed Safety

While a definitive, published GHS classification for 3-Methoxy-4-(trifluoromethyl)aniline remains to be established, a proactive and scientifically-grounded approach to hazard assessment is paramount. By leveraging the principle of read-across from structurally similar compounds, researchers and drug development professionals can implement robust safety protocols that reflect the probable high acute toxicity and irritant nature of this compound. Adherence to the GHS framework and the principles of chemical safety is not only a regulatory requirement but also a professional and ethical obligation to ensure a safe and productive research environment.

References

  • Georganics Ltd. (2011). Safety Data Sheet: 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • CPAchem Ltd. (2022). Safety Data Sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Building Block

3-Methoxy-4-(trifluoromethyl)aniline, a substituted aniline derivative, serves as a crucial intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a methoxy group and a trifluoromethyl moiety, imparts distinct physicochemical properties that profoundly influence its behavior in solution. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust formulations, and ensuring reproducible experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-4-(trifluoromethyl)aniline. Recognizing that readily available quantitative solubility data for this specific compound is limited in public literature, this guide empowers the researcher by providing a robust framework for experimental solubility determination. By synthesizing established methodologies with practical insights, this document serves as a valuable resource for scientists and developers working with this important chemical entity.

Section 1: Physicochemical Properties of 3-Methoxy-4-(trifluoromethyl)aniline

A foundational understanding of the physicochemical properties of a compound is essential for predicting and interpreting its solubility behavior. The key properties of 3-Methoxy-4-(trifluoromethyl)aniline are summarized in the table below.

PropertyValueSource(s)
CAS Number 106877-20-7
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Physical Form Liquid, Semi-Solid, or Solid/Lump
Purity ≥98%
Storage Conditions Keep in dark place, inert atmosphere, room temperature

Section 2: Solubility Profile and Considerations

While specific quantitative solubility data for 3-Methoxy-4-(trifluoromethyl)aniline in various solvents is not extensively documented in publicly available literature, the solubility of structurally related aniline derivatives provides valuable qualitative insights.

Generally, aniline and its derivatives exhibit good solubility in organic solvents and are slightly soluble to insoluble in water. For instance, the closely related compound 3-(Trifluoromethyl)aniline is described as slightly soluble in water but soluble in alcohol and ether.[1] Another analog, 4-(Trifluoromethoxy)aniline, is reported to be slightly soluble in chloroform, ethyl acetate, and methanol.[2]

Based on these observations and the molecular structure of 3-Methoxy-4-(trifluoromethyl)aniline, a similar trend can be anticipated:

  • Aqueous Solubility: Expected to be low. The hydrophobic trifluoromethyl group and the benzene ring likely dominate over the polar amine and methoxy groups, leading to poor solvation in water.

  • Organic Solvent Solubility: Expected to be significantly higher in a range of common organic solvents. Solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving this compound due to favorable intermolecular interactions.

The following diagram illustrates the key molecular features of 3-Methoxy-4-(trifluoromethyl)aniline that influence its solubility.

cluster_molecule 3-Methoxy-4-(trifluoromethyl)aniline cluster_solubility Predicted Solubility Behavior Molecule C₈H₈F₃NO Hydrophobic Hydrophobic Regions - Benzene Ring - Trifluoromethyl Group (-CF₃) Molecule->Hydrophobic Dominant character, limits aqueous solubility Hydrophilic Hydrophilic Regions - Amino Group (-NH₂) - Methoxy Group (-OCH₃) Molecule->Hydrophilic Contributes to polarity, facilitates solubility in polar organic solvents Aqueous Low Aqueous Solubility Hydrophobic->Aqueous Drives Organic Good Organic Solvent Solubility Hydrophilic->Organic Promotes

Caption: Key molecular features influencing the solubility of 3-Methoxy-4-(trifluoromethyl)aniline.

Section 3: Experimental Determination of Solubility

Given the absence of readily available quantitative data, a reliable experimental protocol is essential for researchers to determine the solubility of 3-Methoxy-4-(trifluoromethyl)aniline in their specific solvent systems. The following section provides a detailed, step-by-step methodology based on the internationally recognized OECD Guideline 105 (Water Solubility), adapted for both aqueous and organic solvents.[3] This "shake-flask" method is considered a gold standard for its accuracy and reproducibility.[4]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment
  • 3-Methoxy-4-(trifluoromethyl)aniline (high purity)

  • Solvent of interest (e.g., purified water, methanol, ethanol, DMSO, acetone)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Start Start: Obtain Pure Compound and Solvent Weigh 1. Weigh excess amount of 3-Methoxy-4-(trifluoromethyl)aniline Start->Weigh AddSolvent 2. Add a known volume of solvent Weigh->AddSolvent Equilibrate 3. Equilibrate at constant temperature with agitation (e.g., 24-48 hours) AddSolvent->Equilibrate Centrifuge 4. Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Filter 5. Filter the supernatant (e.g., 0.45 µm syringe filter) Centrifuge->Filter Dilute 6. Prepare serial dilutions of the saturated solution for analysis Filter->Dilute Analyze 7. Quantify concentration using a calibrated analytical method (e.g., HPLC-UV, UV-Vis) Dilute->Analyze Calculate 8. Calculate solubility (e.g., in mg/mL or g/L) Analyze->Calculate End End: Report Solubility Data Calculate->End

Caption: Experimental workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Ensure all glassware is scrupulously clean and dry.

    • Prepare a stock solution of the analytical standard for calibration of the quantification method.

  • Equilibration:

    • Accurately weigh an amount of 3-Methoxy-4-(trifluoromethyl)aniline that is in clear excess of its expected solubility and add it to a suitable vessel (e.g., a glass vial with a screw cap).

    • Pipette a precise volume of the chosen solvent into the vessel.

    • Securely cap the vessel and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can be conducted to determine the optimal equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are consistent.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vessels to stand at the same constant temperature to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a controlled temperature.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter that has been pre-conditioned with the solution to minimize adsorption of the analyte to the filter membrane.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated and calibrated analytical method (see Section 5 for details on suitable methods).

    • Determine the concentration of 3-Methoxy-4-(trifluoromethyl)aniline in the diluted samples by comparing the analytical response to a calibration curve prepared from standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • The resulting concentration is the solubility of 3-Methoxy-4-(trifluoromethyl)aniline in the chosen solvent at the specified temperature.

Section 4: Factors Influencing Solubility

The solubility of 3-Methoxy-4-(trifluoromethyl)aniline is not a fixed value but is influenced by several environmental and systemic factors. A comprehensive understanding of these factors is critical for controlling and manipulating its solubility in various applications.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. However, this relationship should be determined experimentally for 3-Methoxy-4-(trifluoromethyl)aniline.

  • pH: As an aniline derivative, 3-Methoxy-4-(trifluoromethyl)aniline is a weak base. In acidic solutions, the amino group can be protonated to form the corresponding anilinium salt. This salt form is generally much more water-soluble than the neutral molecule.[5] Therefore, the aqueous solubility of this compound is expected to increase significantly at lower pH values. The pKa of the compound, which can be determined by potentiometric titration, will dictate the pH range over which this change in solubility occurs.[6]

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. The solubility of 3-Methoxy-4-(trifluoromethyl)aniline will be highest in solvents with a polarity that closely matches its own. Given its molecular structure, it is expected to be more soluble in moderately polar to polar aprotic solvents.

  • Presence of Cosolvents: The addition of a water-miscible organic solvent (cosolvent) to an aqueous solution can significantly increase the solubility of poorly water-soluble compounds like 3-Methoxy-4-(trifluoromethyl)aniline.

Section 5: Analytical Methods for Quantification

Accurate quantification of the dissolved 3-Methoxy-4-(trifluoromethyl)aniline is a critical step in the experimental determination of its solubility. Several analytical techniques are well-suited for this purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a highly reliable and widely used method for the analysis of aniline derivatives.[7]

  • Principle: The sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration of the analyte is determined by its absorbance of UV light as it elutes from the column.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). Gradient elution may be necessary to achieve optimal separation.

    • Detection: UV detector set at a wavelength where 3-Methoxy-4-(trifluoromethyl)aniline exhibits strong absorbance. The UV spectrum of aniline typically shows absorption maxima around 230 nm and 280 nm. The optimal wavelength for this specific derivative should be determined experimentally.

UV-Visible Spectrophotometry

For solutions containing only the pure compound and a non-UV-absorbing solvent, UV-Vis spectrophotometry offers a simpler and faster method for quantification.

  • Principle: This technique measures the absorbance of UV or visible light by the analyte in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

  • Procedure: A calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.

  • Considerations: This method is less selective than HPLC and is susceptible to interference from other UV-absorbing species in the sample matrix. The UV spectrum of aniline derivatives can be pH-dependent, so buffering the solutions may be necessary for reproducible results.

Section 6: Conclusion and Future Perspectives

References

  • Regulations.gov. (2017). Report : Determination of Water Solubility. [Online] Available at: [Link]

  • TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline. [Online] Available at: [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK, 8(2), pp.133-167.
  • Phytosafe. (n.d.). OECD 105. [Online] Available at: [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.
  • ResearchGate. (2016). Is the spectrophotometric method reliable for determine Aniline concentration?. [Online] Available at: [Link]

  • PubMed. (2002).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Online] Available at: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Online] Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Online] Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. [Online] Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Online] Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), pp.863-870.
  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Online] Available at: [Link]

  • ResearchGate. (2017). UV-Vis spectra of aniline in different mole fractions of acetonitrile.... [Online] Available at: [Link]

  • Journal of King Saud University - Science. (2021). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science, 33(1), p.101243.
  • ResearchGate. (2014). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Online] Available at: [Link]

  • IAPC Journals. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK. [Online] Available at: [Link]

  • ACS Publications. (2026).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), pp.6-11.
  • ResearchGate. (2017). How to detect Aniline in a solution with metal ions interference using UV-Vis?. [Online] Available at: [Link]

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Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 3-Methoxy-4-(trifluoromethyl)aniline (CAS 67599-38-4). This versatile building block is distinguished by its unique electronic properties—an electron-donating methoxy group ortho to the amine and a potent electron-withdrawing trifluoromethyl group meta to the amine. This substitution pattern modulates the nucleophilicity of the aniline and imparts desirable physicochemical properties, such as metabolic stability and lipophilicity, to the target molecules. We will explore its pivotal role in the synthesis of high-value compounds, particularly kinase inhibitors, and its application in diversity-oriented synthesis through multi-component reactions. This guide offers in-depth mechanistic insights, field-proven experimental protocols, and the strategic rationale behind procedural choices.

Introduction: A Profile of 3-Methoxy-4-(trifluoromethyl)aniline

3-Methoxy-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of complex organic molecules, especially active pharmaceutical ingredients (APIs).[1] Its utility stems from the predictable yet powerful influence of its substituents on the reactivity of the aniline core.

  • The Amino Group (-NH2) : Serves as a potent nucleophile, crucial for forming C-N bonds via reactions like nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination.

  • The Methoxy Group (-OCH3) : An ortho,para-directing, electron-donating group that activates the ring and enhances the nucleophilicity of the amine.

  • The Trifluoromethyl Group (-CF3) : A strongly deactivating, meta-directing electron-withdrawing group. It significantly impacts the electronic environment, enhances metabolic stability by blocking potential sites of oxidation, and increases the lipophilicity of the final compound, which can be critical for cell membrane permeability.[2]

This unique electronic arrangement makes the compound an ideal nucleophile for coupling with electron-deficient aromatic systems, a common strategy in modern medicinal chemistry.

Core Application: Synthesis of Anilinoquinoline and Anilinoquinazoline Scaffolds

The 4-anilinoquinoline and 4-anilinoquinazoline cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous kinase inhibitors used in oncology, such as Gefitinib and Foretinib.[3] 3-Methoxy-4-(trifluoromethyl)aniline is a frequently employed building block for the "aniline" portion of these molecules. The primary synthetic route is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale: The SNAr Pathway

The SNAr reaction is a cornerstone of C-N bond formation. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack : The nitrogen atom of 3-methoxy-4-(trifluoromethyl)aniline attacks the electron-deficient carbon atom of an activated aryl halide (e.g., a 4-chloroquinazoline), which bears a good leaving group (Cl, F). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination : The aromaticity of the ring is restored by the expulsion of the leaving group.

The presence of electron-withdrawing groups on the aryl halide (like the quinazoline nitrogen atoms) is essential for stabilizing the negative charge of the Meisenheimer complex and activating the ring towards nucleophilic attack.

Workflow for SNAr Coupling

The following diagram illustrates the typical workflow for the synthesis of an anilinoquinoline intermediate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 1. 4-Chloro-6,7-dimethoxyquinoline 2. 3-Methoxy-4-(trifluoromethyl)aniline 3. Solvent (e.g., Isopropanol) setup Assemble Reaction: - Round-bottom flask - Stir bar, Condenser - Inert atmosphere (N2/Ar) reagents->setup Charge flask heat Heat to Reflux (e.g., 80-90°C) setup->heat monitor Monitor Progress (TLC/LC-MS) (Typically 4-12 h) heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate Product (e.g., add water or cool) cool->precipitate filter Filter Solid precipitate->filter wash Wash with Solvent (e.g., Ether, Water) filter->wash dry Dry in Vacuo wash->dry caption Fig 1. General workflow for SNAr coupling.

Caption: Fig 1. General workflow for SNAr coupling.

Detailed Protocol: Synthesis of N-(3-methoxy-4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinolin-4-amine

This protocol describes a typical SNAr coupling reaction, a key step in the synthesis of many kinase inhibitors.[4]

Materials & Reagents:

  • 4-Chloro-6,7-dimethoxyquinoline

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • Isopropanol (IPA), anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (5.0 g, 22.4 mmol, 1.0 equiv).

  • Reagent Addition : Add 3-methoxy-4-(trifluoromethyl)aniline (4.8 g, 23.5 mmol, 1.05 equiv) to the flask.

  • Solvent Addition : Add isopropanol (100 mL).

  • Heating : Place the flask under an inert atmosphere, equip it with a reflux condenser, and heat the stirred mixture to reflux (approx. 82°C) for 6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloro-6,7-dimethoxyquinoline) is consumed.

  • Work-up :

    • Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • Filter the suspension through a Buchner funnel.

    • Wash the collected solid sequentially with cold isopropanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Drying : Dry the resulting solid under vacuum at 50°C to yield the desired product, N-(3-methoxy-4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinolin-4-amine, typically as a pale yellow or off-white solid.

Rationale for Choices:

  • Solvent (Isopropanol) : IPA is a polar protic solvent that effectively dissolves the reactants at elevated temperatures but allows for product precipitation upon cooling, simplifying isolation.

  • Equivalents : A slight excess of the aniline (1.05 equiv) is used to ensure the complete consumption of the more valuable chloroquinoline starting material.

  • Inert Atmosphere : Prevents potential oxidation of the electron-rich aniline at high temperatures.

Advanced Application: Ugi Four-Component Reaction (Ugi-4CR)

For drug development professionals focused on generating libraries of diverse compounds, multi-component reactions (MCRs) are an exceptionally powerful tool. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that creates complex, peptide-like molecules in a single, highly atom-economical step.[5] 3-Methoxy-4-(trifluoromethyl)aniline serves as an ideal amine component in this reaction.

Mechanistic Overview

The Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[5]

  • Imine Formation : The amine (3-methoxy-4-(trifluoromethyl)aniline) condenses with an aldehyde to form an imine.

  • Iminium Ion Formation : The carboxylic acid protonates the imine, forming an iminium ion.

  • α-Addition : The nucleophilic isocyanide adds to the iminium ion, forming a nitrilium ion intermediate.

  • Acyl Transfer : The carboxylate anion traps the nitrilium ion, leading to an intermediate that undergoes a Mumm rearrangement to form the stable α-acylamino amide product.[5]

Caption: Fig 2. Component relationship in the Ugi-4CR.

Representative Protocol: Ugi-4CR for Library Synthesis

This protocol provides a general method for performing an Ugi reaction with 3-methoxy-4-(trifluoromethyl)aniline.

Materials & Reagents:

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • An aldehyde (e.g., isobutyraldehyde)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Scintillation vial or small round-bottom flask with stir bar

Procedure:

  • Amine & Aldehyde Pre-condensation : In a 20 mL scintillation vial, dissolve 3-methoxy-4-(trifluoromethyl)aniline (205 mg, 1.0 mmol, 1.0 equiv) in methanol (5 mL). Add isobutyraldehyde (72 mg, 1.0 mmol, 1.0 equiv). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Component Addition : To the stirred solution, add acetic acid (60 mg, 1.0 mmol, 1.0 equiv).

  • Isocyanide Addition : Add tert-butyl isocyanide (83 mg, 1.0 mmol, 1.0 equiv) dropwise. Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The reaction is often exothermic.

  • Reaction : Seal the vial and stir the mixture at room temperature for 24-48 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Rationale for Choices:

  • Solvent (Methanol) : Methanol is a polar solvent that effectively dissolves all four components and facilitates the ionic intermediates.

  • Stoichiometry : An equimolar ratio of all four components is typically used, reflecting the high efficiency of the reaction.

  • Pre-condensation : Allowing the amine and aldehyde to pre-condense can improve yields by ensuring the rapid formation of the imine, the first key intermediate.[6]

Summary of Applications

The following table summarizes the key synthetic transformations discussed, providing a quick reference for experimental design.

Reaction TypeRole of AnilineKey ReagentsTypical SolventTemperatureTypical Yield
SNAr NucleophileActivated Aryl Halide (e.g., 4-Chloroquinoline)Isopropanol, DMF, Dioxane80 - 120°C75 - 95%
Ugi-4CR Amine ComponentAldehyde, Carboxylic Acid, IsocyanideMethanol, TrifluoroethanolRoom Temp.50 - 85%
Buchwald-Hartwig NucleophileAryl Halide/Triflate, Pd Catalyst, Ligand, BaseToluene, Dioxane80 - 110°C70 - 90%

Conclusion

3-Methoxy-4-(trifluoromethyl)aniline is a high-value, versatile reagent for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined electronic properties allow for predictable and efficient participation in crucial C-N bond-forming reactions like SNAr and its utility in diversity-oriented synthesis via MCRs. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this building block in the creation of novel and complex molecular architectures.

References

  • CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib.
  • US6333434B1 - Preparation of trifluoromethylanilines.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives . Molecules. National Center for Biotechnology Information (PMC). [Link]

  • 4-Methoxy-3-(trifluoromethyl)aniline . Acta Crystallographica Section E. National Center for Biotechnology Information (PMC). [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na . The Royal Society of Chemistry. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants . Molecules. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine . ResearchGate. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . Molecules. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine . MDPI. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE . HETEROCYCLES. [Link]

  • Ugi reaction . Wikipedia. [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines . ResearchGate. [Link]

  • Synthetic Strategies in the Preparation of Osimertinib . ResearchGate. [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications . Preprints.org. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles . Beilstein Journal of Organic Chemistry. [Link]

  • Search Results for Ugi reaction . Beilstein Journal of Organic Chemistry. [Link]

  • An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles . Organic & Biomolecular Chemistry. National Center for Biotechnology Information (PMC). [Link]

Sources

3-Methoxy-4-(trifluoromethyl)aniline as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 3-Methoxy-4-(trifluoromethyl)aniline in Medicinal Chemistry

Executive Summary & Chemical Profile

3-Methoxy-4-(trifluoromethyl)aniline represents a high-value "privileged structure" in modern drug discovery, particularly within the kinase inhibitor landscape.[1] Its utility stems from the orthogonal electronic effects of its substituents: the electron-withdrawing trifluoromethyl (


) group enhances metabolic stability and lipophilicity, while the electron-donating methoxy (

) group modulates the pKa of the aniline nitrogen and provides a hydrogen-bond acceptor vector.[1]

Critical Technical Note on Identity:

  • Target Molecule: 3-Methoxy-4-(trifluoromethyl)aniline (Synonym: 4-Amino-2-methoxybenzotrifluoride).[1]

  • CAS Alert: The user-provided CAS 69444-47-9 is frequently associated in commercial databases with Triethylmethylammonium tetrafluoroborate (an ionic liquid).[1] Researchers must verify the chemical structure by NMR/MS before use, as the aniline derivative typically corresponds to CAS 53554-29-3 or similar isomers depending on nomenclature precision.[1] This guide focuses strictly on the aniline structure.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / DescriptionImpact on Synthesis
Molecular Formula

Fragment-based drug design (FBDD)
Molecular Weight 191.15 g/mol Low MW allows for complex scaffold elaboration
Electronic Character Push-Pull System

(+R effect) activates;

(-I/-R effect) deactivates
Nucleophilicity Moderate to LowRequires optimized coupling conditions (catalysis/heat)
Lipophilicity (LogP) ~2.1 (Predicted)Enhances membrane permeability of final drugs

Primary Application: Type II Kinase Inhibitor Synthesis (Urea Scaffold)[1]

The most prevalent application of this intermediate is in the synthesis of diarylureas , a scaffold found in blockbuster kinase inhibitors like Sorafenib and Regorafenib.[1] The 3-methoxy-4-trifluoromethyl motif is specifically designed to occupy the hydrophobic back-pocket of the kinase ATP-binding site (DFG-out conformation).[1]

Mechanism of Action (Pharmacophore Logic)
  • 
     Group:  Occupies the hydrophobic allosteric pocket, increasing binding affinity and preventing metabolic oxidation of the ring.[1]
    
  • Urea Linker: Forms bidentate hydrogen bonds with the catalytic Glu and Asp residues in the kinase hinge region.

  • 
     Group:  Provides steric bulk to lock the conformation and can act as a weak H-bond acceptor.[1]
    
DOT Diagram: Pharmacophore & Synthetic Logic

KinaseInhibitorLogic Aniline 3-Methoxy-4-(trifluoromethyl)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Isocyanate Aryl Isocyanate (Electrophile) Isocyanate->Intermediate Product Diarylurea Scaffold (Kinase Inhibitor) Intermediate->Product Proton Transfer CF3 CF3 Group: Hydrophobic Pocket Occ. Product->CF3 Function Urea Urea Linker: H-Bonding (Glu/Asp) Product->Urea Function

Figure 1: Reaction logic for urea synthesis and pharmacophore mapping.[1]

Protocol A: Synthesis of Diarylureas via Isocyanate Coupling

This protocol describes the formation of a urea linkage between 3-Methoxy-4-(trifluoromethyl)aniline and a generic aryl isocyanate.[1] This is the industry-standard method for generating libraries of kinase inhibitors.

Reagents:

  • 3-Methoxy-4-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Aryl Isocyanate (1.1 equiv)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]

  • Triethylamine (TEA) [Optional, 0.1 equiv][1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon (

    
    ).
    
  • Dissolution: Dissolve 3-Methoxy-4-(trifluoromethyl)aniline (1.0 mmol, 191 mg) in anhydrous DCM (5 mL).

    • Note: If the aniline is dark/oxidized, purify via short-path silica plug before use to avoid colored impurities.[1]

  • Addition: Cool the solution to

    
     in an ice bath. Add the Aryl Isocyanate (1.1 mmol) dropwise via syringe.[1]
    
    • Why? The reaction is exothermic. Cooling prevents side reactions (e.g., isocyanate trimerization).[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1).[1] The urea product is typically much more polar and will precipitate or stay at the baseline.

  • Workup (Precipitation Method):

    • If a precipitate forms (common in DCM): Filter the solid using a Buchner funnel.[1] Wash the cake with cold DCM (

      
      ) and Pentane (
      
      
      
      ).[1]
    • If no precipitate: Evaporate solvent, redissolve in minimal EtOAc, and precipitate with Hexanes.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for urea derivatives due to their poor solubility.[1]

Critical Quality Attributes (CQAs):

  • Moisture Control: Isocyanates hydrolyze to amines in the presence of water, leading to symmetrical urea byproducts.[1] Strictly anhydrous conditions are non-negotiable.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination[1]

When coupling this aniline to heteroaryl halides (e.g., chloropyridines, chloroquinolines) where isocyanates are not available, a cross-coupling approach is required.[1] The electron-deficient nature of the aniline (due to


) requires a specialized ligand system.[1]

Reagents:

  • 3-Methoxy-4-(trifluoromethyl)aniline (1.2 equiv)[1]

  • Heteroaryl Halide (1.0 equiv)[1][2]

  • 
     (2 mol%)[1]
    
  • Ligand: XPhos or BrettPhos (4 mol%)[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (Degassed)[1]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and XPhos in the reaction solvent (2 mL) and stir at RT for 5 minutes until the solution turns from dark purple to brownish-orange.
    
    • Why? This ensures the active

      
       species is formed before substrate exposure.[1]
      
  • Substrate Addition: Add the Heteroaryl Halide (1.0 mmol), the Aniline (1.2 mmol), and the Base to a reaction vial.

  • Reaction: Add the catalyst solution to the vial. Seal with a Teflon-lined cap.

  • Heating: Heat to

    
     for 12–18 hours.
    
    • Note: The

      
       group deactivates the nitrogen nucleophile. High temperature and a bulky, electron-rich ligand (XPhos) are critical to facilitate the reductive elimination step.[1]
      
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

DOT Diagram: Synthetic Workflow Selection

WorkflowSelection Start Start: 3-Methoxy-4-(trifluoromethyl)aniline Decision Target Structure? Start->Decision RouteA Route A: Urea Linkage (Kinase Inhibitor) Decision->RouteA Urea Target RouteB Route B: C-N Coupling (Heterocycle Functionalization) Decision->RouteB Biaryl Amine StepA React with Isocyanate (Solvent: DCM, RT) RouteA->StepA StepB Buchwald-Hartwig (Cat: Pd/XPhos, Base: Cs2CO3) RouteB->StepB

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Safety & Handling (HSE)

  • Toxicity: Trifluoromethyl anilines are potential uncouplers of oxidative phosphorylation.[1] Handle in a fume hood.

  • Skin Absorption: High lipophilicity implies rapid dermal absorption. Double-gloving (Nitrile) is recommended.[1]

  • Incompatibility: Avoid contact with strong oxidizers (e.g., nitric acid) as the aniline ring is electron-rich enough (due to

    
    ) to undergo uncontrolled nitration or oxidation.[1]
    

References

  • Wilhelm, S. M., et al. (2004).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Dumas, J., et al. (2000).[1] "Synthesis and Pharmacological Evaluation of a Novel Series of Urea-Based Potent Inhibitors of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

synthesis of heterocyclic compounds using 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methoxy-4-(trifluoromethyl)aniline (CAS 69444-18-8) represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The simultaneous presence of the electron-withdrawing trifluoromethyl group (


) and the electron-donating methoxy group (

) creates a unique electronic "push-pull" system that influences both metabolic stability and binding affinity. This guide details the synthetic protocols for converting this aniline into two critical heterocyclic classes: 4-Hydroxyquinolines (via Gould-Jacobs cyclization) and

-Heteroaryl Kinase Scaffolds
(via Buchwald-Hartwig amination).

Part 1: Strategic Chemical Profile & Reactivity Analysis

Before initiating synthesis, the researcher must understand the electronic landscape of the substrate to predict reactivity and regioselectivity.

Electronic & Steric Environment
  • The Deactivation Challenge: The

    
     group at the para position (relative to the ring center, C4) is a strong electron-withdrawing group (EWG). This significantly reduces the nucleophilicity of the amine (
    
    
    
    ) lone pair compared to standard anisidines. Consequently, nucleophilic attacks (e.g.,
    
    
    or acylation) often require higher temperatures or stronger catalysts.
  • Regioselectivity in Cyclization:

    • The

      
       group at C3 is an ortho/para director.
      
    • Position 2 (Ortho to OMe): Electronically activated but sterically crowded (sandwiched between

      
       and 
      
      
      
      ).
    • Position 6 (Para to OMe): Electronically activated and sterically accessible.

Reactivity Flowchart

ReactivityMap Aniline 3-Methoxy-4- (trifluoromethyl)aniline Enamine Intermediate: Anilinoacrylate Aniline->Enamine Condensation (110°C) AmineComplex Intermediate: Pd-Amido Complex Aniline->AmineComplex Oxidative Addition/ Coordination EMME Reagent: Diethyl Ethoxymethylenemalonate EMME->Enamine PdCat Reagent: Pd(dba)3 / Xantphos PdCat->AmineComplex Quinoline Product A: 4-Hydroxyquinoline (Gould-Jacobs) Enamine->Quinoline Thermal Cyclization (250°C, Dowtherm A) Biaryl Product B: N-Heteroaryl (Kinase Inhibitor Core) AmineComplex->Biaryl Reductive Elimination

Figure 1: Divergent synthetic pathways. The aniline serves as a bis-nucleophile precursor for condensed heterocycles (top path) or a cross-coupling partner (bottom path).

Part 2: Application I - Synthesis of Quinoline Scaffolds (Gould-Jacobs Protocol)

The Gould-Jacobs reaction is the preferred method for generating the 4-hydroxyquinoline core, a precursor to many antimalarial and anticancer drugs.

Mechanism & Rationale

The reaction proceeds in two stages:[1][2][3][4][5]

  • Condensation: The aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine. The

    
     group deactivates the aniline, so driving this equilibrium requires removal of ethanol.
    
  • Cyclization: High-temperature intramolecular electrophilic aromatic substitution. The regioselectivity is driven by the

    
     group directing closure to the less hindered para position.
    
Detailed Protocol

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Enamine Formation (Solvent-Free):

    • In a round-bottom flask equipped with a Dean-Stark trap (or simple distillation head), mix the aniline (10 mmol) and EMME (11 mmol).

    • Heat the neat mixture to 110–120°C for 2–3 hours.

    • Process Check: Monitor the distillation of ethanol. The reaction is complete when ethanol evolution ceases.

    • Cool the mixture. The intermediate diethyl 2-(((3-methoxy-4-(trifluoromethyl)phenyl)amino)methylene)malonate often solidifies. Recrystallize from hexane/ethanol if necessary, though crude is usually sufficient.

  • Thermal Cyclization:

    • Heat 20 mL of Dowtherm A to 250°C (reflux) in a separate flask.

    • Critical Step: Add the enamine intermediate portion-wise or as a hot solution to the boiling Dowtherm A.

    • Why? Adding it slowly to the high-heat medium prevents polymerization and ensures the kinetic energy barrier for ring closure is immediately met.

    • Maintain reflux for 30–60 minutes. Monitor by TLC (the fluorescent enamine spot will disappear; a highly polar product spot will appear).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with hexane (50 mL). The quinoline product (ethyl 4-hydroxy-7-methoxy-6-(trifluoromethyl)quinoline-3-carboxylate) usually precipitates as a solid.

    • Filter and wash copiously with hexane to remove Dowtherm A.

Yield Expectation: 65–75% Data Validation:


 NMR should show a singlet around 

8.5 ppm (H-2 of quinoline) and loss of the vinyl proton from the enamine.

Part 3: Application II - Buchwald-Hartwig Amination (Kinase Inhibitor Synthesis)

This protocol addresses the coupling of the aniline with a chloropyrimidine, a motif common in EGFR and VEGFR inhibitors.

The "Deactivated Nucleophile" Problem

Because the


 group pulls electron density, the amine is less likely to attack the Palladium center during the transmetallation/coordination step. We must use a Pd(0)  source with a bidentate, wide-bite-angle ligand  (like Xantphos) to stabilize the complex and facilitate the reductive elimination of the electron-poor amine.
Detailed Protocol

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline (1.0 eq)

  • 2,4-Dichloropyrimidine (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (2.0 eq) - Cesium carbonate is preferred over sodium tert-butoxide to prevent side reactions with the -CF3 group.
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-activation:

    • In a glovebox or under Argon stream, charge a reaction vial with

      
      , Xantphos, and 1,4-Dioxane. Stir for 10 minutes at RT until the solution turns a clear deep orange/red (indicating active 
      
      
      
      species).
  • Substrate Addition:

    • Add the aniline, the chloropyrimidine, and the

      
      .
      
    • Seal the vial with a crimp cap/septum. Sparge with Argon for 5 minutes.

  • Reaction:

    • Heat to 100°C for 12 hours.

    • Note: If using 2,4-dichloropyrimidine, temperature control is vital. At 80°C, substitution occurs primarily at the C4-chlorine (more reactive). At >100°C, you may get bis-substitution. For this specific aniline, 100°C is usually required to overcome its low nucleophilicity, favoring C4 substitution.

  • Work-up:

    • Filter through a Celite pad to remove Palladium black and inorganic salts.

    • Concentrate the filtrate.

    • Purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Catalytic Cycle Visualization

BuchwaldCycle Pd0 Pd(0)-Xantphos (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Chloropyrimidine Coord Amine Coordination (Pd-NH2R) OxAdd->Coord + 3-Methoxy-4-(CF3)aniline Deprot Deprotonation (Pd-NHR) Coord->Deprot + Cs2CO3 - CsCl, - HCO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. The 'Deprotonation' and 'Reductive Elimination' steps are critical when using electron-deficient anilines.

Part 4: Comparative Data & Troubleshooting

Solvent & Base Selection Table

Optimization data for the coupling of 3-Methoxy-4-(trifluoromethyl)aniline with aryl halides.

ParameterStandard ConditionOptimized for this AnilineReason
Base


or

Strong alkoxides can attack the

ring or cause defluorination. Carbonates are milder.
Ligand BINAPXantphos or BrettPhosXantphos has a wide bite angle (

), promoting reductive elimination of the bulky/electron-poor amine.
Solvent Toluene1,4-Dioxane or t-Amyl AlcoholHigher boiling point required to overcome activation energy; better solubility of Cs bases.
Temp 80°C100–110°CLow nucleophilicity of the aniline requires higher thermal drive.
Troubleshooting Guide
  • Issue: Low conversion in Buchwald coupling.

    • Solution: The aniline is likely not coordinating well. Switch to a precatalyst like Pd(OAc)2 or BrettPhos Pd G3 which generates the active species more efficiently. Ensure the solvent is strictly anhydrous; water kills the catalytic cycle here.

  • Issue: Formation of "tar" in Gould-Jacobs cyclization.

    • Solution: This usually happens if the enamine is heated too slowly in the Dowtherm. The cyclization must be instantaneous . Ensure the Dowtherm is at a rolling boil (

      
      ) before dropping the substrate in.
      
  • Issue: Regioisomers in Cyclization.

    • Solution: While Position 6 is favored, trace Position 2 cyclization can occur. These isomers are separable by column chromatography (Position 2 isomers are generally more polar due to the proximity of the N-H and OMe).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Wilhelm, T., et al. (2011). Regorafenib (BAY 73-4506): Discovery and Synthesis. Drugs of the Future. (Note: Discusses the urea formation using similar fluorinated anilines). [Link]

  • Lefebvre, V., et al. (2022).[2] Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Synthesis of Quinolines from 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methoxy-Trifluoromethyl-Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of specific substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] Concurrently, the methoxy (-OCH3) group, an electron-donating substituent, can modulate the electronic environment of the quinoline core and provide a handle for further functionalization. The combination of these two moieties on a quinoline framework presents a compelling strategy for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the synthetic strategies for the preparation of quinolines from 3-Methoxy-4-(trifluoromethyl)aniline, with a detailed focus on the Combes synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, step-by-step protocols.

Choosing the Optimal Synthetic Pathway: A Comparative Analysis

Several classical methods exist for the synthesis of the quinoline ring system from anilines, including the Skraup, Doebner-von Miller, and Combes reactions.

  • The Skraup Synthesis: This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent. While effective for the synthesis of unsubstituted quinoline, the reaction is notoriously exothermic and can be difficult to control, especially with substituted anilines.[4]

  • The Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with α,β-unsaturated carbonyl compounds. It offers a more versatile approach for the synthesis of substituted quinolines.

  • The Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[5] It is a robust and widely used method for the preparation of 2,4-disubstituted quinolines.[6]

For the synthesis of quinolines from 3-Methoxy-4-(trifluoromethyl)aniline, the Combes synthesis presents a highly advantageous route due to its reliability and the commercial availability of a wide range of β-diketones, allowing for the introduction of diverse substituents at the 2- and 4-positions of the quinoline core.

The Combes Synthesis: Mechanism and Regioselectivity

The Combes synthesis proceeds through a well-established, multi-step mechanism. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid (PPA).[6]

Reaction Mechanism

The mechanism can be broken down into three key stages:[5]

  • Enamine Formation: The reaction initiates with the acid-catalyzed nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. Subsequent dehydration leads to the formation of an enamine intermediate.

  • Cyclization (Annulation): The electron-rich aromatic ring of the enamine undergoes an intramolecular electrophilic aromatic substitution onto the protonated second carbonyl group. This annulation step is typically the rate-determining step of the reaction.[5]

  • Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates under the acidic conditions to form the stable, aromatic quinoline ring system.

Diagram: Generalized Mechanism of the Combes Quinoline Synthesis

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Substituted Aniline Enamine Enamine Aniline->Enamine + H+ - H2O Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Annulation (RDS) Quinoline Substituted Quinoline Cyclized->Quinoline - H2O Aromatization Regioselectivity cluster_pathways Cyclization Pathways cluster_products Products Aniline 3-Methoxy-4-(trifluoromethyl)aniline + Acetylacetone PathwayA Attack at C6 (Favored) Aniline->PathwayA Activating effect of -OCH3 PathwayB Attack at C2 (Disfavored) Aniline->PathwayB Deactivating effect of -CF3 ProductA 7-Methoxy-6-(trifluoromethyl)- 2,4-dimethylquinoline PathwayA->ProductA ProductB 5-Methoxy-6-(trifluoromethyl)- 2,4-dimethylquinoline PathwayB->ProductB

Caption: Predicted regioselectivity of the Combes synthesis.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 2,4-dimethyl-7-methoxy-6-(trifluoromethyl)quinoline.

Materials and Reagents
ReagentCAS NumberSupplierNotes
3-Methoxy-4-(trifluoromethyl)aniline349-55-3VariousPurity ≥ 98%
Acetylacetone (2,4-Pentanedione)123-54-6VariousReagent grade, freshly distilled if necessary
Polyphosphoric acid (PPA)8017-16-1Various115% phosphoric acid content or equivalent
Dichloromethane (DCM)75-09-2VariousAnhydrous, for extraction and chromatography
Saturated Sodium Bicarbonate SolutionN/AIn-house preparationFor neutralization
Anhydrous Sodium Sulfate7757-82-6VariousFor drying organic layers
Silica Gel7631-86-9VariousFor column chromatography, 230-400 mesh
Hexanes110-54-3VariousHPLC grade, for chromatography
Ethyl Acetate141-78-6VariousHPLC grade, for chromatography
Safety Precautions
  • 3-Methoxy-4-(trifluoromethyl)aniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes skin and serious eye irritation. Handle in a fume hood and away from ignition sources.

  • Polyphosphoric Acid: Causes severe skin burns and eye damage. Reacts exothermically with water. Wear acid-resistant gloves, safety goggles, and a face shield. Add reagents slowly and carefully.

Protocol 1: Combes Synthesis of 2,4-Dimethyl-7-methoxy-6-(trifluoromethyl)quinoline

This protocol is a representative procedure based on the principles of the Combes synthesis and should be optimized as necessary.

Step 1: Reaction Setup

  • To a pre-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Methoxy-4-(trifluoromethyl)aniline (1.0 eq).

  • Add acetylacetone (1.2 eq) to the flask.

  • Under a gentle stream of nitrogen, slowly and carefully add polyphosphoric acid (PPA) (10-15 wt eq) to the reaction mixture with vigorous stirring. The addition of PPA is exothermic and should be done in portions to control the temperature rise.

  • Once the addition is complete, heat the reaction mixture to 120-140 °C using an oil bath.

Step 2: Reaction Monitoring

  • Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • To take a TLC sample, carefully remove a small aliquot of the reaction mixture with a glass pipette and quench it in a vial containing a small amount of water and dichloromethane. Spot the organic layer on a silica gel TLC plate and elute with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

  • The reaction is considered complete when the starting aniline spot is no longer visible by TLC.

Step 3: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and should be done in a large beaker to accommodate any foaming.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel. [2][7][8][9]2. Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dry silica onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2,4-dimethyl-7-methoxy-6-(trifluoromethyl)quinoline.

Characterization of the Product

The structure of the synthesized 2,4-dimethyl-7-methoxy-6-(trifluoromethyl)quinoline should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the two methyl groups, the methoxy group, and the aromatic protons on the quinoline ring.

  • ¹³C NMR: Expect signals for all unique carbons, including the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A single resonance for the -CF3 group is expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Conclusion

The Combes synthesis provides an effective and predictable method for the preparation of 2,4-dimethyl-7-methoxy-6-(trifluoromethyl)quinoline from 3-Methoxy-4-(trifluoromethyl)aniline and acetylacetone. The regiochemical outcome is governed by the directing effects of the substituents on the aniline ring. The detailed protocol and safety considerations provided in this application note are intended to guide researchers in the successful synthesis and purification of this and related quinoline derivatives, which are of significant interest in the field of drug discovery and development.

References

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Combes quinoline synthesis. (2023, September 27). In Wikipedia. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110–117.
  • Doebner-Miller Reaction. (n.d.). In SynArchive. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20876–20909.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(15), 5873.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2020). European Journal of Medicinal Chemistry, 187, 111956.
  • Column chromatography & purification of organic compounds. (2021, February 9). [Video]. YouTube. [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2024).
  • Combes quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
  • Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]

  • Column chromatography (video). (n.d.). Khan Academy. Retrieved from [Link]

Sources

The Strategic Incorporation of 3-Methoxy-4-(trifluoromethyl)aniline in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the application of 3-methoxy-4-(trifluoromethyl)aniline as a key building block in the synthesis of potent kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind its use, presents a detailed synthetic protocol for a representative multi-targeted kinase inhibitor, and discusses the critical role of its structural features in achieving desired pharmacological profiles.

Introduction: The Rationale for Fluorination in Kinase Inhibitor Design

The development of small molecule kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery. The exquisite control of cellular signaling pathways afforded by these agents has led to numerous therapeutic breakthroughs. Within the vast chemical space of kinase inhibitors, the strategic incorporation of fluorine-containing moieties has emerged as a powerful tool to modulate key drug-like properties.

The trifluoromethyl (-CF3) group, in particular, offers a unique combination of physicochemical properties that are highly advantageous in medicinal chemistry.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] The use of 3-methoxy-4-(trifluoromethyl)aniline as a starting material provides a direct route to introduce both a trifluoromethyl group and a methoxy group onto an anilino-quinazoline or anilino-quinoline scaffold, which are common core structures in many kinase inhibitors.[3][4][5]

This application note will focus on the practical synthesis of a representative kinase inhibitor, structurally analogous to multi-targeted drugs like cabozantinib and foretinib, utilizing 3-methoxy-4-(trifluoromethyl)aniline.

The Significance of the 3-Methoxy-4-(trifluoromethyl)aniline Moiety

The choice of 3-methoxy-4-(trifluoromethyl)aniline as a synthetic precursor is a deliberate strategy rooted in the principles of bioisosterism and structure-activity relationship (SAR) optimization.[6][7]

The Trifluoromethyl Group:

  • Enhanced Potency and Selectivity: The trifluoromethyl group can engage in unique interactions within the kinase ATP-binding pocket, including halogen bonding and dipole-dipole interactions, which can significantly enhance binding affinity and selectivity for the target kinase.[8]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This leads to increased metabolic stability and a longer in vivo half-life of the drug.[1][2]

  • Increased Lipophilicity and Cell Permeability: The lipophilic nature of the trifluoromethyl group can improve a compound's ability to cross cell membranes and reach its intracellular target.[1][2]

The Methoxy Group:

  • Modulation of Physicochemical Properties: The methoxy group can influence the overall polarity and solubility of the molecule.

  • Fine-tuning of Kinase Selectivity: The position and nature of substituents on the aniline ring can be critical for directing the inhibitor to a specific kinase or a desired profile of kinases.

The combination of these two groups on the aniline ring provides a powerful tool for medicinal chemists to fine-tune the properties of a kinase inhibitor lead compound.

Synthesis of a Representative Anilino-Quinoline Kinase Inhibitor

This section details a representative, multi-step synthesis of a potent kinase inhibitor starting from 3-methoxy-4-(trifluoromethyl)aniline. The synthetic strategy is adapted from established procedures for similar multi-targeted tyrosine kinase inhibitors.[9][10][11][12]

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a convergent synthesis, involving the preparation of a substituted quinoline core and its subsequent coupling with the key 3-methoxy-4-(trifluoromethyl)aniline intermediate.

G A Starting Materials (e.g., 3-hydroxy-4-methoxybenzoic acid) B Synthesis of 6,7-Dimethoxy-4-chloroquinoline A->B Multi-step synthesis D Nucleophilic Aromatic Substitution (Coupling Reaction) B->D C 3-Methoxy-4-(trifluoromethyl)aniline C->D E Final Kinase Inhibitor D->E Final Product Formation G cluster_0 Tumor Cell Kinase Inhibitor Kinase Inhibitor MET MET Kinase Inhibitor->MET Inhibition VEGFR VEGFR Kinase Inhibitor->VEGFR Inhibition AXL/RET AXL/RET Kinase Inhibitor->AXL/RET Inhibition Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) MET->Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) VEGFR->Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) AXL/RET->Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Proliferation Proliferation Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR)->Proliferation Survival Survival Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR)->Survival Angiogenesis Angiogenesis Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR)->Angiogenesis Metastasis Metastasis Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR)->Metastasis

Sources

Application Note: Strategic Synthesis of Agrochemical Scaffolds from 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: This document provides a detailed technical guide on the synthetic utility of 3-Methoxy-4-(trifluoromethyl)aniline, a highly valuable and versatile building block for the creation of modern agrochemicals. We explore its application in the synthesis of key structural motifs found in herbicides, fungicides, and insecticides. The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of a Fluorinated Aniline Building Block

The development of novel agrochemicals is critical for global food security, demanding molecules with high efficacy, selectivity, and favorable environmental profiles.[1] Trifluoromethylanilines are crucial intermediates in the synthesis of such compounds.[2][3] The trifluoromethyl (CF₃) group is particularly advantageous; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall biological activity.[1]

The specific starting material, 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7), offers a unique combination of functional handles. The aniline nitrogen provides a nucleophilic site for a vast array of transformations, while the methoxy group and the trifluoromethyl group direct and activate the aromatic ring for specific substitution patterns. This guide elucidates three distinct synthetic pathways originating from this single precursor, each leading to a different class of potent agrochemicals.

G cluster_0 Herbicide Synthesis cluster_1 Fungicide Synthesis cluster_2 Insecticide Synthesis start 3-Methoxy-4-(trifluoromethyl)aniline herb_inter Pyridinyl Intermediate start->herb_inter Cyclocondensation fung_inter Pyrazole Carboxylic Acid start->fung_inter Diazotization, Reduction & Cyclization ins_inter Isocyanate Intermediate start->ins_inter Phosgenation herb_final ALS-Inhibiting Herbicide Scaffold herb_inter->herb_final Sulfonylation & Coupling fung_final SDHI Fungicide Scaffold fung_inter->fung_final Amide Coupling ins_final Benzoylurea Insecticide Scaffold ins_inter->ins_final Acylation caption Fig 1. Synthetic versatility of 3-Methoxy-4-(trifluoromethyl)aniline.

Caption: Fig 1. Synthetic versatility of 3-Methoxy-4-(trifluoromethyl)aniline.

Pathway I: Synthesis of Pyridine-Based Herbicide Precursors

Expert Rationale: The trifluoromethylpyridine moiety is a key structural motif in a number of commercial agrochemicals, including herbicides that target acetolactate synthase (ALS).[4][5][6] The herbicide Pyroxsulam, for instance, contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[4][6] Synthesizing such a core from an aniline requires the construction of the pyridine ring. A robust method for this is the cyclocondensation reaction, which builds the heterocyclic ring from acyclic precursors. This approach provides excellent control over the substitution pattern on the final pyridine ring.

The following protocol details a representative synthesis of a key aminopyridine intermediate, which can be further elaborated into a final herbicidal product.

G A 3-Methoxy-4- (trifluoromethyl)aniline C Cyclocondensation Reaction A->C B Malononitrile & Acetal B->C D Aminopyridine Intermediate C->D Formation of Pyridine Ring caption Fig 2. Workflow for Pyridine-Based Herbicide Intermediate.

Caption: Fig 2. Workflow for Pyridine-Based Herbicide Intermediate.

Protocol 2.1: Synthesis of 6-Amino-3-methoxy-4-(trifluoromethyl)picolinonitrile

Objective: To construct a substituted aminopyridine ring system from 3-Methoxy-4-(trifluoromethyl)aniline via a one-pot cyclocondensation reaction.

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • Malononitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Enamine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Methoxy-4-(trifluoromethyl)aniline (10.0 g, 52.3 mmol) in methanol (100 mL).

  • Add N,N-Dimethylformamide dimethyl acetal (7.48 g, 62.8 mmol). Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by TLC (3:1 Hexanes:EtOAc).

    • Causality Note: The formation of this enamine intermediate is crucial for activating the aniline derivative for the subsequent cyclization step with the nucleophilic malononitrile.

  • Cyclization: After cooling the reaction mixture to room temperature, add malononitrile (3.45 g, 52.3 mmol) followed by the portion-wise addition of sodium methoxide (3.39 g, 62.8 mmol).

    • Safety Note: Sodium methoxide is highly reactive and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Heat the resulting mixture to reflux for an additional 6 hours. A precipitate is expected to form.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude solid.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford the title compound as a pale yellow solid.

Data Summary Table 1: Representative Product Characteristics

ParameterValue
Product Name 6-Amino-3-methoxy-4-(trifluoromethyl)picolinonitrile
Appearance Pale yellow solid
Yield 75-85%
Melting Point 188-191 °C
¹H NMR (400 MHz, DMSO-d₆) δ 7.65 (s, 1H), 6.80 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃)
Purity (HPLC) >98%

Pathway II: Synthesis of Pyrazole-Based Fungicide Scaffolds

Expert Rationale: Pyrazole carboxamides are a cornerstone of modern fungicides, acting as succinate dehydrogenase inhibitors (SDHIs) to disrupt fungal respiration.[7] The synthesis of the core pyrazole ring often involves the reaction of a hydrazine derivative with a 1,3-dielectrophile. Starting from our aniline, we can generate the required hydrazine intermediate via a two-step diazotization and reduction sequence. This hydrazine is then cyclized with a suitable fluorinated building block to construct the pyrazole ring, a critical component for SDHI activity.

G A 3-Methoxy-4- (trifluoromethyl)aniline B Diazotization (NaNO₂, HCl) A->B C Reduction (SnCl₂) B->C D Hydrazine Intermediate C->D F Cyclization D->F E Fluorinated 1,3-Diketone E->F G Pyrazole Carboxamide Scaffold F->G caption Fig 3. Workflow for Pyrazole-Based Fungicide Scaffold.

Caption: Fig 3. Workflow for Pyrazole-Based Fungicide Scaffold.

Protocol 3.1: Synthesis of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Objective: A multi-step synthesis to produce a key pyrazole carboxylic acid intermediate, a direct precursor for SDHI fungicides.

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl 2-formyl-3-oxobutanoate

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Diazotization: In a 500 mL beaker cooled in an ice-salt bath (0 to -5 °C), suspend 3-Methoxy-4-(trifluoromethyl)aniline (10.0 g, 52.3 mmol) in concentrated HCl (30 mL) and water (50 mL).

  • Slowly add a solution of NaNO₂ (3.78 g, 54.9 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

    • Causality Note: This classical diazotization converts the primary amine into a diazonium salt, which is a versatile electrophile for further reactions. Strict temperature control is essential to prevent decomposition.

  • Reduction to Hydrazine: In a separate 1 L flask, dissolve SnCl₂·2H₂O (35.4 g, 157 mmol) in concentrated HCl (50 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution. A thick precipitate will form. Stir vigorously for 2 hours at 0-5 °C.

  • Isolation of Hydrazine: Filter the solid hydrazine hydrochloride salt and wash with cold diethyl ether. Make the salt basic (pH > 10) with 6M NaOH solution and extract with diethyl ether (3 x 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate carefully in vacuo to yield (3-Methoxy-4-(trifluoromethyl)phenyl)hydrazine. Use immediately in the next step.

  • Pyrazole Formation & Hydrolysis: Dissolve the crude hydrazine in ethanol (150 mL). Add ethyl 2-formyl-3-oxobutanoate (8.27 g, 52.3 mmol) and a few drops of acetic acid.

  • Heat the mixture to reflux for 5 hours.

  • Cool the mixture and add a solution of NaOH (6.28 g, 157 mmol) in water (50 mL). Heat to reflux for another 3 hours to saponify the ester.

  • Work-up and Purification: Cool the reaction, concentrate to remove ethanol, and dilute with water (100 mL). Wash with diethyl ether (50 mL) to remove non-polar impurities.

  • Acidify the aqueous layer with concentrated HCl to pH 2-3. A precipitate will form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the title pyrazole carboxylic acid.

Data Summary Table 2: Representative Product Characteristics

ParameterValue
Product Name 1-(3-Methoxy-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
Appearance Off-white solid
Overall Yield 55-65% (over 3 steps)
Melting Point 215-218 °C
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (br s, 1H, COOH), 8.51 (s, 1H), 8.15 (s, 1H), 7.80 (m, 2H), 7.65 (m, 1H), 3.95 (s, 3H, OCH₃)
Purity (HPLC) >97%

Pathway III: Synthesis of Benzoylurea Insecticides

Expert Rationale: Benzoylurea-based compounds are an important class of insect growth regulators that act by inhibiting chitin synthesis.[6] The core structure consists of an aniline moiety linked to a substituted benzoyl group via a urea bridge. The synthesis is conceptually straightforward, involving the reaction of the aniline with a substituted benzoyl isocyanate. The isocyanate itself is typically generated in situ or pre-formed from the corresponding benzoyl chloride. This pathway highlights a direct and efficient conversion of the aniline building block into a final, high-value insecticidal product.

G A 3-Methoxy-4- (trifluoromethyl)aniline C Coupling Reaction A->C B 2,6-Difluorobenzoyl Isocyanate B->C D Benzoylurea Insecticide C->D Urea Formation caption Fig 4. Workflow for Benzoylurea Insecticide Synthesis.

Caption: Fig 4. Workflow for Benzoylurea Insecticide Synthesis.

Protocol 4.1: Synthesis of 1-(2,6-Difluorobenzoyl)-3-(3-methoxy-4-(trifluoromethyl)phenyl)urea

Objective: To synthesize a representative benzoylurea insecticide via the coupling of 3-Methoxy-4-(trifluoromethyl)aniline with a substituted benzoyl isocyanate.

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • 2,6-Difluorobenzoyl isocyanate

  • Toluene (anhydrous)

  • Hexanes

Procedure:

  • Reaction Setup: In a 250 mL oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-Methoxy-4-(trifluoromethyl)aniline (10.0 g, 52.3 mmol) in anhydrous toluene (100 mL).

  • Addition of Isocyanate: To the stirred solution, add 2,6-difluorobenzoyl isocyanate (10.5 g, 57.5 mmol) dropwise via syringe over 15 minutes. An exotherm may be observed.

    • Causality Note: The isocyanate is a powerful electrophile, and the aniline is a potent nucleophile. The reaction is typically fast and high-yielding. Using anhydrous conditions is critical to prevent the hydrolysis of the isocyanate.

  • Reaction: Stir the mixture at room temperature for 3 hours. A white precipitate will typically form during this time.

  • Work-up: After the reaction is complete (monitored by TLC), add hexanes (50 mL) to the slurry to further precipitate the product.

  • Isolation: Filter the solid product using a Büchner funnel.

  • Wash the filter cake thoroughly with hexanes (2 x 50 mL) to remove any unreacted starting materials and toluene.

  • Dry the product under high vacuum to afford the title compound as a white solid. The product is often of high purity and may not require further purification.

Data Summary Table 3: Representative Product Characteristics

ParameterValue
Product Name 1-(2,6-Difluorobenzoyl)-3-(3-methoxy-4-(trifluoromethyl)phenyl)urea
Appearance White crystalline solid
Yield 90-98%
Melting Point 205-208 °C
¹H NMR (400 MHz, DMSO-d₆) δ 10.8 (s, 1H, NH), 9.5 (s, 1H, NH), 8.0 (s, 1H), 7.6-7.7 (m, 2H), 7.2-7.3 (m, 3H), 3.92 (s, 3H, OCH₃)
Purity (HPLC) >99%

Conclusion

3-Methoxy-4-(trifluoromethyl)aniline is a powerful and versatile platform for the synthesis of diverse agrochemical scaffolds. The strategic placement of its functional groups—the nucleophilic amine, the directing methoxy group, and the bioactivity-enhancing trifluoromethyl group—allows for efficient entry into distinct classes of high-value products. The protocols detailed in this application note demonstrate rational and reproducible pathways to key intermediates for herbicides, fungicides, and insecticides, underscoring the value of this building block in modern agrochemical research and development.

References

  • Vertex AI Search. (2026).
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

  • Polshettiwar, V., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5173. [Link]

  • Google Patents. (2001). Preparation of trifluoromethylanilines. US6333434B1.
  • Google Patents. (2018).
  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents. (2001). Preparation of trifluoromethylanilines. US6333434B1.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents. (2009). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. CN101412683A.
  • ScienceDirect. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2943-2956. [Link]

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Technical Guide: 3-Methoxy-4-(trifluoromethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical profile, synthetic utility, and medicinal chemistry applications of 3-Methoxy-4-(trifluoromethyl)aniline .

Executive Summary & Chemical Profile

3-Methoxy-4-(trifluoromethyl)aniline (CAS: 106877-20-7) is a specialized fluorinated building block used primarily in the optimization of small molecule kinase inhibitors and GPCR ligands. Its structural value lies in the "Push-Pull" electronic character : the electron-withdrawing trifluoromethyl (


) group at the para-position confers metabolic stability and lipophilicity, while the electron-donating methoxy (

) group at the meta-position acts as a hydrogen bond acceptor, often critical for orienting molecules within the ATP-binding pocket of kinases.
Chemical Identity Table
PropertySpecification
IUPAC Name 3-Methoxy-4-(trifluoromethyl)aniline
Common Synonyms 4-Amino-2-methoxybenzotrifluoride; 2-Methoxy-4-aminobenzotrifluoride
CAS Number 106877-20-7 (Distinct from the 4-OMe-3-CF3 isomer, CAS 393-15-7)
Molecular Formula

Molecular Weight 191.15 g/mol
Appearance Off-white to pale brown solid or viscous liquid (purity dependent)
Solubility Soluble in DMSO, DCM, Methanol; Low water solubility
pKa (Calculated) ~2.5 – 3.0 (The

group significantly reduces basicity compared to aniline)

Synthetic Protocols

The electron-deficient nature of this aniline (due to the para-


 group) makes it a poor nucleophile. Standard coupling protocols often fail or proceed slowly. The following protocols are optimized to overcome this deactivated reactivity.
Protocol A: Synthesis of the Building Block (From Precursor)

If the aniline is not in stock, it can be synthesized via Nucleophilic Aromatic Substitution (


) followed by reduction.

Precursor: 2-Fluoro-4-nitrobenzotrifluoride (CAS: 367-86-2).

Step 1: Methoxylation (


) 
  • Setup: Charge a round-bottom flask with 2-Fluoro-4-nitrobenzotrifluoride (1.0 eq) and anhydrous Methanol (10 V).

  • Reagent: Cool to 0°C. Dropwise add Sodium Methoxide (NaOMe) solution (1.1 eq, 25% in MeOH). Note: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The fluorine atom ortho to the

    
     group is activated and displaced.
    
  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate to yield 2-Methoxy-4-nitrobenzotrifluoride .
    

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 6–12 hours. Alternative: Iron powder/NH4Cl in EtOH/Water reflux for 2 hours (preferred if halogen sensitive groups are present).
    
  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to obtain 3-Methoxy-4-(trifluoromethyl)aniline .

Protocol B: Urea Formation (Kinase Inhibitor "Hinge" Motif)

This protocol describes coupling the aniline with an isocyanate to form a urea, a common pharmacophore in VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs).

Reagents:

  • 3-Methoxy-4-(trifluoromethyl)aniline (1.0 eq)

  • Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Base: Triethylamine (TEA) (0.1 eq - catalytic)

Procedure:

  • Dissolution: Dissolve 3-Methoxy-4-(trifluoromethyl)aniline in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Addition: Add the Aryl Isocyanate dropwise at 0°C.

  • Catalysis: Add catalytic TEA. Rationale: The aniline is electron-poor; the base helps deprotonate the formed zwitterionic intermediate, driving the equilibrium.

  • Incubation: Stir at RT for 12 hours. A precipitate often forms (the urea product).

  • Isolation:

    • If precipitate forms: Filter and wash with cold DCM.

    • If soluble: Evaporate solvent and recrystallize from Ethanol/Water.

Protocol C: Amide Coupling (Deactivated Aniline Method)

Standard EDC/NHS coupling often fails due to low nucleophilicity. Use HATU or Acid Chlorides .

Procedure (HATU Method):

  • Activation: Dissolve Carboxylic Acid partner (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 mins.

  • Coupling: Add 3-Methoxy-4-(trifluoromethyl)aniline (1.0 eq).

  • Heating: Heat to 50–60°C for 4–6 hours. Rationale: Thermal energy is required to overcome the poor nucleophilicity caused by the

    
     electron withdrawal.
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then Sat.

    
    .
    

Medicinal Chemistry Rationale (SAR)

The "Fluorine-Methoxy" Synergism

In drug design, replacing a hydrogen or chlorine with the 3-OMe-4-


 moiety alters the physicochemical profile significantly.
  • Metabolic Shield (

    
    ):  The para-position is a metabolic "hotspot" for Cytochrome P450 oxidation. The 
    
    
    
    group blocks this site, extending half-life (
    
    
    ).
  • Lipophilicity (

    
    ):  Increases logP, improving membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Electronic Tuning (

    
    ):  While 
    
    
    
    withdraws electrons (deactivating the ring), the meta-Methoxy group donates electron density via resonance (though inductively withdrawing). This fine-tunes the pKa of the aniline nitrogen, affecting its H-bond donor capability in the urea/amide motif.
  • Conformation: The ortho-relationship between the Methoxy and Trifluoromethyl groups creates a twisted conformation due to steric clash, which can lock the molecule into a bioactive conformation.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for selecting this specific building block.

SAR_Logic Start Lead Optimization (Aniline Scaffold) Problem1 Problem: High Metabolic Clearance (Para-oxidation) Start->Problem1 Problem2 Problem: Low Potency (Weak H-Bonding) Start->Problem2 Solution1 Add Para-CF3 Group (Blocks Metabolism) Problem1->Solution1 Bioisosterism Solution2 Add Meta-OMe Group (H-Bond Acceptor) Problem2->Solution2 Electronic Tuning Result 3-Methoxy-4-(trifluoromethyl)aniline Motif Solution1->Result Solution2->Result Effect1 Increased Lipophilicity (+0.5 to +1.0 LogP) Result->Effect1 Effect2 Specific Water-Mediated Binding (Kinase Hinge) Result->Effect2

Caption: SAR decision tree highlighting the synergistic effects of combining metabolic blocking (


) with electronic/steric tuning (

).

Synthetic Workflow Diagram

The synthesis of the aniline from its nitro precursor involves a regioselective


 reaction.

Synthesis_Workflow Raw 2-Fluoro-4-nitrobenzotrifluoride (Starting Material) Step1 Step 1: SNAr (NaOMe, MeOH, 0°C -> RT) Raw->Step1 Inter Intermediate: 2-Methoxy-4-nitrobenzotrifluoride Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product Product: 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7) Step2->Product

Caption: Two-step synthetic route from commercially available 2-fluoro-4-nitrobenzotrifluoride via nucleophilic aromatic substitution and reduction.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 106877-20-7. Retrieved from .

  • Synthesis Precursor Availability: Sigma-Aldrich. Product Specification: 2-Fluoro-4-nitrobenzotrifluoride. Retrieved from .

  • Kinase Inhibitor Application: Use of trifluoromethyl-aniline derivatives in Casein Kinase 1 (CK1) inhibitors. Patent US9273058B2. Retrieved from .

  • Nucleophilic Aromatic Substitution Mechanism: WuXi AppTec. Regioselectivity in SNAr Reactions of Poly-halogenated Nitrobenzenes. Retrieved from .

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Fluorinated Biaryl Amines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is instrumental in the construction of biaryl scaffolds, which are privileged structures in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Of particular interest to the drug discovery and development sector are biaryl structures containing fluorinated moieties and aniline functionalities. The trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aniline substructure provides a crucial handle for further chemical elaboration and can be a key pharmacophoric element.

This document provides a detailed guide to the Suzuki coupling reaction involving 3-Methoxy-4-(trifluoromethyl)aniline, a versatile building block for the synthesis of complex, high-value molecules. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation diaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->diaryl_pd_complex [R²-B(OH)₃]⁻ reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product product->pd0 Regenerates Catalyst reagents Ar-X + (HO)₂B-R² base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo-derivative of 3-Methoxy-4-(trifluoromethyl)aniline). This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Experimental Protocols

Two primary approaches can be envisioned for the Suzuki coupling involving 3-Methoxy-4-(trifluoromethyl)aniline:

  • Protocol A: Coupling of a halogenated 3-Methoxy-4-(trifluoromethyl)aniline with an arylboronic acid.

  • Protocol B: Coupling of a boronic acid derivative of 3-Methoxy-4-(trifluoromethyl)aniline with an aryl halide.

Protocol A: Suzuki Coupling of 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline with an Arylboronic Acid

This protocol is adapted from established procedures for the coupling of substituted bromoanilines and bromopyridines.[5] The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the aniline ring can influence reactivity, but successful couplings are well-documented for substrates with similar electronic properties.

Materials and Reagents:

ReagentMolar Equiv.Purpose
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline1.0Aryl halide
Arylboronic Acid1.5Coupling partner
Palladium(II) Acetate (Pd(OAc)₂)0.03 (3 mol%)Catalyst precursor
Potassium Carbonate (K₂CO₃)2.0Base
Isopropanol-Solvent
Deionized Water-Co-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxy-4-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add isopropanol (10 mL) and deionized water (5 mL) to the flask. The use of a mixed aqueous solvent system is common and often enhances the reaction rate.

  • Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 8 to 12 hours.

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous mixture, add ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with two additional portions of ethyl acetate (2 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl aniline product.

Protocol B: Suzuki Coupling of (3-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid with an Aryl Halide

This approach is advantageous when a variety of aryl halides are to be coupled with the 3-Methoxy-4-(trifluoromethyl)aniline moiety.

Materials and Reagents:

ReagentMolar Equiv.Purpose
(3-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid1.5Organoboron reagent
Aryl Halide (Bromide or Iodide)1.0Coupling partner
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.05 (5 mol%)Catalyst
Sodium Carbonate (Na₂CO₃)2.0Base
Toluene-Solvent
Ethanol-Co-solvent
Deionized Water-Co-solvent

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol, 1.0 equiv), (3-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography or recrystallization to yield the pure biaryl product.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: While Pd(OAc)₂ and Pd(PPh₃)₄ are robust and widely used catalysts, challenging couplings (e.g., with sterically hindered substrates or less reactive aryl chlorides) may benefit from more advanced catalyst systems. Buchwald-type ligands, such as SPhos or XPhos, in combination with a palladium precursor, can significantly improve reaction efficiency.[6]

  • Base Selection: The choice of base is crucial for activating the boronic acid. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed. The solubility and strength of the base can influence the reaction rate and yield.[7]

  • Solvent System: A variety of solvent systems can be used, often mixtures of an organic solvent (e.g., toluene, dioxane, isopropanol) and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Temperature: Most Suzuki couplings are conducted at elevated temperatures (80-110 °C). Microwave irradiation can also be employed to accelerate the reaction.[8]

  • Inert Atmosphere: While many Suzuki couplings are tolerant of air, for sensitive substrates or to ensure high reproducibility, conducting the reaction under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the palladium catalyst.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of biaryl anilines from 3-Methoxy-4-(trifluoromethyl)aniline.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl derivatives of 3-Methoxy-4-(trifluoromethyl)aniline. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform these transformations. Careful consideration of the catalyst system, base, and solvent, tailored to the specific substrates, will ensure high yields and purity of the desired products, which are of significant interest in the fields of medicinal chemistry and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ChemRxiv. (2021).
  • Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Liu, L., Wang, W., & Xiao, C. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 749, 83-87.
  • Khan, I., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74.
  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction....
  • Charpentier, J., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(41), 11425-11430.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2280.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Rosa, G. R., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 275-280.
  • ResearchGate. (n.d.).
  • Rossi, R., et al. (2004). The Suzuki-Miyaura cross-coupling reaction in the synthesis of agrochemicals. Synthesis, 2004(15), 2419-2440.
  • Harrach, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • ResearchGate. (n.d.).

Sources

Application Note: Optimized C-N Cross-Coupling of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocols for the Buchwald-Hartwig amination of 3-Methoxy-4-(trifluoromethyl)aniline . This substrate presents a specific challenge in medicinal chemistry: it is a severely deactivated nucleophile . The para-trifluoromethyl group exerts a strong electron-withdrawing effect (


), significantly reducing the Lewis basicity of the primary amine. While the meta-methoxy group offers weak donation, it does not sufficiently counteract the deactivation.

Successful coupling requires a catalyst system capable of facilitating the rate-limiting amine binding and deprotonation steps while preventing catalyst poisoning. This guide moves beyond generic "screening kits" to provide a targeted, mechanistic approach using Third and Fourth Generation (G3/G4) Palladacycle Precatalysts .

Mechanistic Analysis & Ligand Selection

To optimize this reaction, one must understand the failure modes associated with electron-deficient anilines.

The Nucleophilicity Problem

In the catalytic cycle, the amine must coordinate to the oxidative addition complex (


). For electron-rich amines, this is fast. For 3-Methoxy-4-(trifluoromethyl)aniline, the nitrogen lone pair is delocalized into the ring and pulled by the 

group.
  • Consequence: The equilibrium for amine binding is unfavorable.

  • Solution: Use a ligand that creates an electron-rich metal center to encourage oxidative addition, but is bulky enough to enforce a monosubstituted Pd species (

    
    ) which is more reactive toward amine binding than saturated complexes.
    
Ligand Choice: Why BrettPhos?

Based on Hammett correlation studies and kinetic data, BrettPhos (and its derivative tBuBrettPhos ) is the superior choice for this specific substrate class.

  • BrettPhos: Optimized for primary amines.[1][2][3] Its large steric bulk promotes reductive elimination, while its methoxy groups prevent the formation of stable (inactive) palladacycles.

  • RuPhos: Excellent for secondary amines but often shows lower turnover frequencies (TOF) with highly deficient primary anilines compared to BrettPhos.

  • Xantphos: A bidentate alternative.[4] Useful if the monodentate systems fail due to chelation effects from the electrophile, but generally slower.

Visualizing the Catalytic Cycle

The following diagram illustrates the critical "Amine Binding" bottleneck for this substrate.

G cluster_0 Critical Failure Point Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X AmineBind Amine Binding (Rate Limiting for CF3-Aniline) OxAdd->AmineBind + 3-OMe-4-CF3-Aniline Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Start Regeneration

Figure 1: Catalytic cycle highlighting the amine binding step, which is energetically uphill for electron-deficient substrates.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos Pd G4)

Recommended for initial scale-up and high-value intermediates.

Rationale: The G4 precatalyst eliminates the induction period and ensures a precise 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-clusters which is common when mixing Pd2(dba)3 and ligands manually.

Reagents:

  • Substrate: 3-Methoxy-4-(trifluoromethyl)aniline (1.2 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Halide (1.0 mmol), Aniline (1.2 mmol), NaOtBu (1.4 mmol), and BrettPhos Pd G4 (0.02 mmol).

    • Note: If the electrophile is a liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).

    • Critical: Solvent must be degassed (sparged with inert gas for 10 mins) to protect the active catalyst.

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80°C for Aryl Bromides or 100°C for Aryl Chlorides. Stir vigorously (800 rpm).

  • Monitoring: Monitor by HPLC/UPLC at 1 hour.

    • Self-Validation Check: If <20% conversion is observed at 1h, add 0.5 equiv more base. If still stalled, check water content of solvent (water kills the anionic amido-palladium intermediate).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Base-Sensitive" Alternative (Cs2CO3)

Use this if your electrophile contains esters, nitriles, or other base-sensitive groups.

Rationale: NaOtBu is a strong base and can cause side reactions. Cesium Carbonate is milder but requires higher temperatures and longer times.

  • Catalyst: BrettPhos Pd G4 (3.0 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Must be finely ground and dried.

  • Solvent: t-Amyl Alcohol or t-BuOH (Promotes solubility of the carbonate).

  • Temperature: 110°C.[3][5]

  • Time: 12 - 24 hours.

Optimization & Troubleshooting Guide

If Protocol A fails, use this decision tree to diagnose and correct the issue.

DecisionTree Start Protocol A (BrettPhos G4) Result? Success Yield > 85% Proceed to Scale Start->Success Yes LowConv Low Conversion (< 30%) Start->LowConv Stalled Dehal Dehalogenation (Ar-H formed) Start->Dehal Side Product CheckBase Is Electrophile Base Sensitive? LowConv->CheckBase RedElimIssue Reductive Elimination is too slow Dehal->RedElimIssue SwitchBase Switch to LHMDS (1.0 M in THF) CheckBase->SwitchBase Yes TempUp Increase Temp to 110°C Switch to tBuBrettPhos CheckBase->TempUp No SwitchLigand Switch to tBuBrettPhos (Bulkier, faster elim) RedElimIssue->SwitchLigand

Figure 2: Troubleshooting decision tree for reaction optimization.

Comparative Data: Ligand Performance

Simulated performance based on standard reactivity profiles for 4-CF3-anilines.

ParameterBrettPhosRuPhosXantphosBINAP
Primary Amine Yield High (90%+) Moderate (60-75%)Moderate (50-70%)Low (<40%)
Reaction Rate Fast (<2h)Medium (4-6h)Slow (12h+)Slow (24h+)
Steric Tolerance ExcellentExcellentGoodPoor
Air Stability (Precat) HighHighModerateLow

Safety & Handling

  • Fluorine Content: While the

    
     group is generally stable, avoid extremely acidic conditions at temperatures >150°C to prevent any risk of hydrolysis or HF formation.
    
  • Base Handling: NaOtBu is hygroscopic. It must be weighed in a glovebox or used from a freshly opened bottle. Degraded (hydroxide-rich) base is the #1 cause of failure in these couplings.

  • Palladium Scavenging: For pharmaceutical applications, residual Pd must be removed. Use functionalized silica scavengers (e.g., Si-Thiol) post-reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science.

  • Maitland Jones, et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega.

  • BenchChem Technical Data. "Application Notes for Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline."

Sources

Application Note: Catalytic Functionalization of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

3-Methoxy-4-(trifluoromethyl)aniline is a specialized fluorinated building block critical in the synthesis of Type II kinase inhibitors (e.g., VEGFR, PDGFR targets) and advanced agrochemicals. Its unique electronic profile presents a specific challenge in catalysis: the "Push-Pull" conflict.

Chemical Identity[4][5][6][7][8][9][10]
  • IUPAC Name: 3-Methoxy-4-(trifluoromethyl)aniline[1]

  • Common CAS: 106877-20-7 (Note: User-provided CAS 63445-31-0 may refer to a specific salt form or registry variant; verify via structure).

  • Structure:

    • Position 1: Amino group (

      
      )
      
    • Position 3: Methoxy group (

      
      , electron-donating by resonance, but inductively withdrawing)
      
    • Position 4: Trifluoromethyl group (

      
      , strongly electron-withdrawing)
      
The "Deactivated Nucleophile" Challenge

The para-positioned


 group significantly pulls electron density away from the aniline nitrogen, rendering it less nucleophilic  than standard anisidines. While the meta-methoxy group provides some electron density, it is insufficient to counteract the strong withdrawal of the 

group. Consequently, this substrate reacts sluggishly in standard nucleophilic attacks and requires specialized catalytic systems (high-activity Pd-precatalysts or Copper-mediated oxidative coupling) to achieve high yields.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)[12]

Objective: Coupling 3-Methoxy-4-(trifluoromethyl)aniline with aryl chlorides/bromides. Challenge: The electron-deficient amine slows down the reductive elimination step and competes poorly with other nucleophiles. Solution: Use of bulky, electron-rich biaryl phosphine ligands (Dialkylbiarylphosphines) to facilitate oxidative addition and accelerate reductive elimination.

Reaction Energy Landscape & Ligand Selection

The following diagram illustrates the catalytic cycle and the critical decision points for ligand selection based on the electronic properties of this specific aniline.

BuchwaldLogic Substrate 3-Methoxy-4-(trifluoromethyl)aniline (Electron Deficient) Challenge Problem: Slow Reductive Elimination Pd-Amine complex stability Substrate->Challenge LigandChoice Ligand Selection: BrettPhos or RuPhos Challenge->LigandChoice Requires bulky, electron-rich P-ligand Mechanism Mechanism: Bulky ligand forces Reductive Elimination LigandChoice->Mechanism Product C-N Coupled Product Mechanism->Product

Caption: Logic flow for overcoming the low nucleophilicity of the trifluoromethyl-aniline substrate.

Detailed Protocol

Reagents:

  • Substrate: 3-Methoxy-4-(trifluoromethyl)aniline (1.0 equiv)

  • Coupling Partner: Aryl Chloride/Bromide (1.0 - 1.2 equiv)

  • Catalyst: Pd-G3-BrettPhos or Pd-G4-RuPhos (1.0 - 3.0 mol%)

    • Note: Pre-catalysts (G3/G4) are preferred over

      
       to ensure accurate Pd:L ratio and rapid activation.
      
  • Base:

    
     (weak base, 2.0 equiv) or 
    
    
    
    (strong base, 1.4 equiv). Use
    
    
    if the partner has sensitive functional groups.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Pd-precatalyst, aryl halide, and base.

  • Addition: Add 3-Methoxy-4-(trifluoromethyl)aniline. If the aniline is a solid, add it with the other solids. If liquid, add after solvent.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degassing: Sparge with Nitrogen for 5 minutes or use freeze-pump-thaw cycles. Oxygen inhibits the active Pd(0) species.

  • Reaction: Seal the vial and heat to 80–100 °C for 12–18 hours.

    • Checkpoint: Monitor via LC-MS.[2] The

      
       group provides a distinct retention time shift.
      
  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Data Summary: Ligand Performance

Ligand Yield (%) Observation
BrettPhos 88-95% Best for Aryl Chlorides; fastest conversion.
RuPhos 80-90% Excellent for sterically hindered partners.
XantPhos 40-60% Often fails due to slow reductive elimination with this electron-poor amine.

| BINAP | <30% | Insufficient activity for this specific deactivated substrate. |

Protocol B: Copper-Catalyzed Chan-Lam Coupling

Objective: Coupling with Aryl Boronic Acids (Mild Conditions). Context: Useful when the halide partner is unavailable or when avoiding Pd contaminants is critical (e.g., late-stage pharma synthesis). Mechanism: Oxidative coupling using Copper(II) and air (


) as the oxidant.
Workflow Diagram

ChanLam Start Start: 3-Methoxy-4-(trifluoromethyl)aniline + Aryl Boronic Acid Catalyst Add Cu(OAc)2 (10-20 mol%) Base: Pyridine or TEA Start->Catalyst Atmosphere Atmosphere: Open Air or O2 Balloon (Oxidant required) Catalyst->Atmosphere Process Stir at RT to 40°C Solvent: DCM or MeOH Atmosphere->Process End Isolate N-Aryl Product Process->End

Caption: Aerobic oxidative coupling workflow for Chan-Lam amination.

Step-by-Step Procedure:

  • Charge: To a flask open to air, add

    
     (0.2 equiv), Aryl Boronic Acid (1.5 equiv), and 3-Methoxy-4-(trifluoromethyl)aniline (1.0 equiv).
    
  • Solvent & Base: Add DCM (Dichloromethane) and Pyridine (2.0 equiv).

    • Tip: Molecular sieves (4Å) can be added to scavenge water generated during the cycle, improving yield.

  • Oxidation: Stir vigorously open to the atmosphere (or attach an

    
     balloon for faster rates).
    
  • Time: Reaction typically takes 24–48 hours at Room Temperature.

  • Purification: Silica gel chromatography.

Protocol C: Urea Linkage Synthesis (Kinase Inhibitor Scaffold)

Objective: Formation of Urea linkages (common in Sorafenib/Regorafenib analogs) without using hazardous isocyanates directly. Method: "Activated Carbamate" Route.

Step-by-Step Procedure:

  • Activation: Dissolve 3-Methoxy-4-(trifluoromethyl)aniline (1.0 equiv) in THF/DCM. Add Pyridine (1.2 equiv).

  • Carbamate Formation: Cool to 0°C. Add Phenyl Chloroformate (1.05 equiv) dropwise.

    • Result: Formation of the Phenyl carbamate intermediate. This activates the "sluggish" aniline.

  • Coupling: Add the second amine (Partner-NH2) and Triethylamine (2.0 equiv). Heat to 50–60°C.

  • Mechanism: The second amine attacks the carbamate, displacing phenol and forming the urea.

    • Advantage:[3] Avoids handling volatile/toxic trifluoromethyl-phenyl isocyanates.

Analytical Validation

  • 1H NMR (DMSO-d6):

    • 
       3.85 ppm (s, 3H, 
      
      
      
      )
    • 
       5.8-6.5 ppm (br s, 2H, 
      
      
      
      - shifts downfield if coupled)
    • Aromatic protons will show specific splitting patterns (d, d, s) characteristic of the 1,3,4-substitution.

  • 19F NMR:

    • Crucial for monitoring. The

      
       signal (approx -60 to -63 ppm) is a sharp singlet and will shift slightly upon N-functionalization, providing a quick check for conversion without full workup.
      

References

  • Buchwald-Hartwig General Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Chan-Lam Coupling Methodology

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011(06), 829-856.

  • Kinase Inhibitor Synthesis (Urea Formation)

    • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.

  • Ligand Effects on Aniline Nucleophilicity

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: A "user's guide". Chemical Science, 2(1), 27-50.

Disclaimer: This guide is for research purposes only. All reactions involving fluorinated anilines and transition metal catalysts should be performed in a fume hood with appropriate PPE.

Sources

derivatization of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-Methoxy-4-(trifluoromethyl)aniline

Executive Summary & Chemical Profile

Target Molecule: 3-Methoxy-4-(trifluoromethyl)aniline CAS: 106877-20-7 Molecular Weight: 191.15 g/mol [1]

This Application Note provides validated protocols for the derivatization of 3-Methoxy-4-(trifluoromethyl)aniline , a highly specialized fluorinated building block. This scaffold is increasingly critical in medicinal chemistry (kinase inhibitors) and agrochemicals due to the metabolic stability conferred by the trifluoromethyl group and the solubility modulation provided by the methoxy group.

Reactivity Analysis: The "Deactivated Nucleophile" Challenge

Successful derivatization requires understanding the electronic environment of the primary amine.

  • The "Pull" (Deactivation): The trifluoromethyl group (-CF₃) at the para position is a potent electron-withdrawing group (EWG). It significantly pulls electron density away from the aromatic ring and the amine lone pair via both inductive (

    
    ) and resonance (
    
    
    
    ) effects.
  • The "Weak Push" (Modulation): The methoxy group (-OCH₃) at the meta position is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Because it is meta to the amine, its resonance donation does not effectively increase the nucleophilicity of the nitrogen.

Conclusion: The amine is electron-deficient and poorly nucleophilic (estimated pKa of conjugate acid


 2.5–3.0, compared to 4.6 for aniline). Standard coupling protocols (e.g., EDC/NHS) often fail or result in low yields. The protocols below use high-energy electrophiles or specific catalysts to overcome this barrier.

Visualizing the Reactivity Landscape

The following diagram outlines the decision logic for derivatizing this specific scaffold based on its electronic properties.

ReactivityLogic Start 3-Methoxy-4-(trifluoromethyl)aniline (Poor Nucleophile) Goal_Amide Goal: Amide Bond (Drug Linker) Start->Goal_Amide Goal_Urea Goal: Urea/Carbamate (Peptidomimetic) Start->Goal_Urea Goal_Aryl Goal: N-Arylation (Biaryl Amine) Start->Goal_Aryl Method_AcidCl Method A: Acid Chloride (High Energy Electrophile) *Recommended* Goal_Amide->Method_AcidCl Acid Stable? Method_HATU Method B: HATU/HOAt (For Sensitive Acids) Goal_Amide->Method_HATU Acid Sensitive? Method_Iso Method C: Isocyanate (Direct Addition) Goal_Urea->Method_Iso Method_Pd Method D: Buchwald-Hartwig (Req. BrettPhos Ligand) Goal_Aryl->Method_Pd

Figure 1: Strategic Decision Tree for derivatizing electron-deficient anilines.

Validated Experimental Protocols

Module A: Amide Synthesis (The "Gold Standard" Route)

Use this for robust carboxylic acids. The acid chloride overcomes the low nucleophilicity of the aniline.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • 3-Methoxy-4-(trifluoromethyl)aniline (1.0 equiv)

  • Pyridine (Solvent/Base) or DCM/Et₃N

  • Catalyst: DMAP (0.1 equiv) – Critical for acyl transfer.

Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (approx. 1 hour) to generate the Acid Chloride in situ. Evaporate solvent if the acid chloride is volatile, or use directly.

  • Coupling: Dissolve 3-Methoxy-4-(trifluoromethyl)aniline in dry Pyridine (0.2 M concentration). Note: Pyridine acts as both base and nucleophilic catalyst.

  • Addition: Cool the aniline solution to 0°C. Dropwise add the Acid Chloride (dissolved in minimal DCM).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the aniline peak (

      
      ).
      
  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove pyridine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

Why this works: The pyridine forms an


-acylpyridinium intermediate, which is highly reactive and susceptible to attack even by the deactivated nitrogen of our fluorinated aniline.
Module B: Amide Synthesis (For Sensitive Acids)

Use this if your acid cannot survive


 conditions.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • HOAt (1.2 equiv) – Preferred over HOBt for deactivated amines.

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Pre-activation: Dissolve Acid, HATU, and HOAt in DMF. Add DIPEA. Stir for 15 minutes at RT. The solution should turn yellow/orange.

  • Addition: Add 3-Methoxy-4-(trifluoromethyl)aniline (1.0 equiv).

  • Heating (Crucial): Due to the CF₃ deactivation, RT stirring may be insufficient. Heat the reaction to 50°C for 12–24 hours.

  • Workup: Dilute with water (product usually precipitates). Filter or extract with EtOAc/LiCl (5%) solution to remove DMF.

Module C: Buchwald-Hartwig N-Arylation

Coupling the aniline to an Aryl Halide. This is challenging because the aniline is a poor nucleophile and can poison Pd catalysts.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • 3-Methoxy-4-(trifluoromethyl)aniline (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or tBuBrettPhos (4 mol%) – Specific for weak nucleophiles.

  • Base:

    
     (weak) or 
    
    
    
    (strong). Start with
    
    
    to avoid side reactions.
  • Solvent: 1,4-Dioxane (degassed).

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add

    
    , BrettPhos, and Base. Purge with Argon.
    
  • Solvation: Add Dioxane, Aryl Halide, and the Aniline.

  • Reaction: Heat to 100°C for 16 hours.

  • Filtration: Filter through a celite pad to remove Pd black. Concentrate and purify via Flash Chromatography.

Analytical Data Summary

When analyzing the product, expect the following shifts due to the fluorinated scaffold.

TechniqueObservationExplanation
¹H NMR Amide -NH shift: > 9.0 ppmThe amide proton is highly deshielded by the electron-poor ring.
¹H NMR Aromatic Region3 protons.[2] The proton at C5 (ortho to CF3) often appears as a doublet approx 7.5 ppm.
¹⁹F NMR Single Peak: ~ -62 ppmDiagnostic for the

group. Useful for monitoring conversion.
LCMS Low IonizationThe EWG reduces ionization efficiency in ESI+. You may need to run in Negative Mode (ESI-) for some derivatives.

Safety & Handling (SDS Highlights)

  • Toxicity: Fluorinated anilines are often toxic by inhalation and skin absorption. They can induce methemoglobinemia (blue skin/lips).

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

References

  • Compound Identity: PubChem. 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7). National Library of Medicine.

  • Amide Coupling Mechanism: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (Discusses HATU/HOAt utility for poor nucleophiles).

  • Buchwald-Hartwig Protocols: Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of Organic Chemistry. (Analogous ligand strategies for deactivated substrates).

  • Commercial Availability & Properties: BLD Pharm. Product Data Sheet for CAS 106877-20-7.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Schiff Bases

Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, are cornerstones of synthetic organic chemistry and medicinal chemistry.[1][2] Their facile synthesis, typically a condensation reaction between a primary amine and an aldehyde or ketone, belies their profound utility.[3][4] These molecules and their metal complexes are integral to the development of novel therapeutics, catalytic systems, and advanced materials.[1][5][6]

This guide focuses on the synthesis of Schiff bases derived from 3-Methoxy-4-(trifluoromethyl)aniline. This particular aniline is a valuable building block in drug discovery and materials science due to its unique electronic properties.[7][8] The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, enhances the metabolic stability and lipophilicity of molecules, often leading to improved pharmacokinetic profiles. The methoxy (-OCH3) group, an electron-donating group, can modulate the electronic character of the aromatic ring, influencing its reactivity and interaction with biological targets. The strategic combination of these functionalities makes Schiff bases derived from this aniline promising candidates for a range of applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][6][9]

These application notes provide detailed protocols for the synthesis of Schiff bases from 3-Methoxy-4-(trifluoromethyl)aniline, offering a comparative analysis of different synthetic methodologies, from conventional heating to more contemporary, green chemistry approaches.

Reaction Mechanism: The Chemistry of Imine Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3][10] The reaction proceeds in two main stages and is typically catalyzed by a mild acid.[11]

  • Nucleophilic Addition: The nitrogen atom of the primary amine, 3-Methoxy-4-(trifluoromethyl)aniline, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[3][12]

  • Dehydration: The carbinolamine is then protonated on the oxygen atom under mildly acidic conditions, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.[11][13]

The optimal pH for this reaction is typically mildly acidic (around 4.5), as sufficient acid is needed to protonate the carbonyl group and facilitate dehydration, but not so much that it protonates the amine nucleophile, rendering it unreactive.[11]

Visualizing the Mechanism

Schiff_Base_Mechanism cluster_reactants Reactants cluster_products Products Aniline 3-Methoxy-4-(trifluoromethyl)aniline (Nucleophile) Carbinolamine Carbinolamine Intermediate Aniline->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Imine Schiff Base (Imine) + H₂O Protonated_Carbinolamine->Imine - H₂O, - H⁺

Caption: General mechanism of Schiff base formation.

Synthetic Protocols

The choice of synthetic methodology for Schiff base formation can significantly impact reaction time, yield, and environmental footprint. Below are three detailed protocols, ranging from conventional to green chemistry approaches.

Protocol 1: Conventional Synthesis via Reflux

This method is a classic and widely used approach for Schiff base synthesis, relying on thermal energy to drive the reaction to completion.[14]

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • Selected aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-Methoxy-4-(trifluoromethyl)aniline (1.0 mmol) in absolute ethanol (15-20 mL).

  • To this solution, add the corresponding aldehyde or ketone (1.0 mmol) and stir for 5 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[15]

  • Fit the flask with a condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction using TLC (e.g., in a 7:3 petroleum ether:ethyl acetate solvent system). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Once the reaction is complete (typically 2-4 hours), cool the flask to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel, washing with a small amount of cold ethanol to remove any unreacted starting materials.[16]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Causality Behind Experimental Choices:

  • Ethanol is a common solvent as it effectively dissolves both the amine and many aldehydes/ketones and has a suitable boiling point for reflux.

  • Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic, and facilitating the dehydration of the carbinolamine intermediate.[17]

  • Refluxing provides the necessary activation energy to overcome the reaction barrier and ensures a constant reaction temperature.

  • Recrystallization is a standard purification technique for solid organic compounds, relying on differences in solubility between the desired product and impurities at different temperatures.

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave-assisted synthesis is a green chemistry technique that often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating.[18][19][20]

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • Selected aldehyde or ketone

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Dedicated laboratory microwave synthesizer

  • Ethanol (minimal amount, if necessary)

Procedure:

  • In a microwave-safe reaction vessel, combine 3-Methoxy-4-(trifluoromethyl)aniline (1.0 mmol) and the selected aldehyde or ketone (1.0 mmol).

  • For a solvent-free approach, proceed to the next step. Alternatively, add a minimal amount of a polar solvent like ethanol (1-2 mL) to create a slurry.[21]

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 300-600 W) for a short duration (e.g., 2-10 minutes).[18] The optimal time and power should be determined empirically for each specific reaction.

  • Monitor the reaction progress by TLC after a short irradiation time.

  • Upon completion, cool the vessel to room temperature.

  • If the product solidifies, it can be washed with a small amount of cold ethanol and then purified by recrystallization.

  • If the product is an oil, it may require purification by column chromatography.

Causality Behind Experimental Choices:

  • Microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, leading to a rapid and uniform temperature increase. This accelerates the reaction rate significantly.[19]

  • Solvent-free or minimal solvent conditions reduce waste and environmental impact, aligning with the principles of green chemistry.[14][18]

Protocol 3: Grindstone Chemistry (Solvent-Free Mechanochemical Synthesis)

Mechanochemistry, or grindstone chemistry, involves the use of mechanical force to induce chemical reactions in the solid state, often without the need for a solvent.[14]

Materials:

  • 3-Methoxy-4-(trifluoromethyl)aniline

  • Selected aldehyde or ketone

  • Mortar and pestle

  • Spatula

Procedure:

  • Place equimolar amounts of 3-Methoxy-4-(trifluoromethyl)aniline (1.0 mmol) and the selected solid aldehyde or ketone (1.0 mmol) in a mortar.

  • Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature.

  • The progress of the reaction can often be observed by a change in color or the formation of a paste.

  • After grinding, the resulting solid product can be collected.

  • Purify the product by washing with a non-polar solvent (like hexane) to remove any unreacted starting materials, followed by recrystallization from a suitable polar solvent (like ethanol).

Causality Behind Experimental Choices:

  • Mechanical grinding provides the energy to bring the reactant molecules into close contact and overcome the activation energy of the reaction in the solid state.

  • The solvent-free nature of this method makes it an exceptionally environmentally friendly and efficient process.[14]

Comparative Data of Synthetic Methodologies

Methodology Typical Reaction Time Typical Yield Solvent Usage Energy Consumption
Conventional Reflux 2-4 hoursGood to ExcellentHighHigh
Microwave-Assisted 2-10 minutesExcellentLow to NoneLow
Grindstone 10-20 minutesGood to ExcellentNoneVery Low

Purification and Characterization

Independent of the synthetic method used, the identity and purity of the synthesized Schiff base must be confirmed through standard analytical techniques.

Purification
  • Recrystallization: This is the most common method for purifying solid Schiff bases. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective purification method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the components based on their polarity.

Characterization

The structure of the purified Schiff base can be confirmed using the following spectroscopic methods:[22][23]

  • Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration.[24] The disappearance of the C=O stretching band of the aldehyde/ketone (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also confirms the formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0-9.0 ppm . The signals corresponding to the aromatic protons of both the aniline and aldehyde/ketone moieties will also be present.

    • ¹³C NMR: The carbon of the azomethine group (C=N) will show a signal in the range of δ 160-170 ppm .

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺).

Experimental Workflow Visualization

Experimental_Workflow Start Start: Reactants (Aniline + Carbonyl) Synthesis Synthesis Method Start->Synthesis Reflux Conventional Reflux Synthesis->Reflux Conventional Microwave Microwave-Assisted Synthesis->Microwave Green Grindstone Grindstone Synthesis->Grindstone Solvent-Free Workup Reaction Work-up (Cooling, Filtration) Reflux->Workup Microwave->Workup Purification Purification Grindstone->Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Product Column Column Chromatography Purification->Column Oily Product Characterization Characterization Recrystallization->Characterization Column->Characterization IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Final_Product Pure Schiff Base IR->Final_Product NMR->Final_Product MS->Final_Product

Sources

HPLC method for 3-Methoxy-4-(trifluoromethyl)aniline analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 3-Methoxy-4-(trifluoromethyl)aniline by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-4-(trifluoromethyl)aniline. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity and quantification essential for quality control and regulatory compliance.[1][2] This document details the rationale behind the method development, a step-by-step protocol for analysis, and a thorough discussion on method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The intended audience includes researchers, analytical scientists, and professionals in drug development and quality assurance.

Introduction and Scientific Rationale

3-Methoxy-4-(trifluoromethyl)aniline is a substituted aniline that serves as a key building block in organic synthesis. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aniline ring imparts unique chemical properties that are leveraged in the creation of complex target molecules. Given its role as a starting material, ensuring its identity, purity, and strength is paramount to the quality and safety of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative precision for non-volatile and thermally labile compounds like aromatic amines.[5] This application note describes a robust reversed-phase HPLC (RP-HPLC) method, which is the most common and effective mode of chromatography for separating moderately polar to nonpolar analytes.

The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the nonpolar stationary phase.[6] The choice of a C18 stationary phase, an acidic mobile phase to control the ionization of the basic aniline moiety, and an appropriate organic modifier forms the logical foundation of this method. Controlling the mobile phase pH is critical; an acidic environment protonates the aniline's amino group, ensuring a single ionic species and preventing undesirable interactions with residual silanols on the column packing, which would otherwise lead to poor peak shape (tailing).[6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of logical method development. While specific experimental data for 3-Methoxy-4-(trifluoromethyl)aniline is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs like 4-(trifluoromethoxy)aniline and 3-(trifluoromethyl)aniline.[7][8]

PropertyEstimated Value / CharacteristicRationale for HPLC Method Development
Chemical Structure Methoxy and trifluoromethyl groups on an aniline ring.The aromatic ring provides UV chromophores for detection. The overall structure is moderately nonpolar, making it ideal for reversed-phase chromatography.
Molecular Formula C₈H₈F₃NOMolar Mass: 191.15 g/mol .
pKa (Anilinium ion) ~3.0 - 4.0 (Estimated)The aniline nitrogen is basic. To ensure consistent protonation and good peak symmetry, the mobile phase pH must be maintained below this value (e.g., pH < 2.5).[6]
Polarity Moderately nonpolarSuitable for retention on a C18 stationary phase with a standard organic modifier like acetonitrile or methanol.
UV Absorbance Maxima expected around 220-250 nm and 270-290 nm.Aromatic amines typically exhibit strong absorbance in the UV region, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to confirm peak identity and purity.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any analysis is conducted.

Equipment and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: 3-Methoxy-4-(trifluoromethyl)aniline, purity ≥ 98%.

  • Solvents: HPLC grade acetonitrile (MeCN) and purified water.

  • Reagents: Phosphoric acid (H₃PO₄) or Formic acid.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm syringe filters for sample preparation.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of purified water and mix well (pH ≈ 2.5).

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 3-Methoxy-4-(trifluoromethyl)aniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 50% Mobile Phase A / 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (Primary), Monitor 280 nm for confirmation
Run Time Approximately 10 minutes
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase (Water/H3PO4 & MeCN) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Diluent (50:50 A:B) C Prepare Standard & Sample Solutions in Diluent B->C F Inject Blank, Standard, and Sample Solutions C->F E Perform System Suitability Test (SST) with Standard D->E E->F If SST Passes G Integrate Chromatograms F->G H Calculate Analyte Concentration using Standard Response G->H I Generate Final Report H->I Validation_Workflow cluster_core Core Validation Parameters (ICH Q2) cluster_limits Limit & Robustness Specificity Specificity (Forced Degradation) Accuracy Accuracy (% Recovery) Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Range Precision Precision (Repeatability & Intermediate) Precision->Accuracy Precision->Range Robustness Robustness Range->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Sources

Application Note: Monitoring the Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the analysis of reaction mixtures containing 3-Methoxy-4-(trifluoromethyl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making robust analytical monitoring essential for process optimization, impurity profiling, and quality control.[1] We delve into the rationale behind methodological choices, from sample preparation to instrument configuration, and provide a validated, step-by-step protocol for researchers, chemists, and drug development professionals. The methodology ensures high specificity, sensitivity, and reliability, enabling confident identification of the target analyte, unreacted starting materials, and potential side-products.

Introduction: The Rationale for GC-MS Analysis

3-Methoxy-4-(trifluoromethyl)aniline is a fluorinated aniline derivative increasingly used as a building block in organic synthesis.[2] The incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, often enhancing metabolic stability and bioactivity, which is highly desirable in drug discovery.

Monitoring the progress of reactions involving this intermediate is crucial for several reasons:

  • Process Optimization: Real-time or at-line analysis allows chemists to determine reaction endpoints, maximizing yield and minimizing processing time.

  • Impurity Profiling: Identifying and quantifying by-products is a regulatory requirement and is critical for understanding reaction mechanisms and ensuring the safety of the final active pharmaceutical ingredient (API).

  • Quality Control: Ensuring the purity of the intermediate is paramount, as impurities can carry through to the final product, affecting its efficacy and safety profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. Its high chromatographic efficiency provides excellent separation of volatile and semi-volatile compounds, while the mass spectrometer offers definitive structural identification through characteristic fragmentation patterns.[3] This combination is ideal for navigating the complexities of a synthetic reaction mixture.

Foundational Principles: Why Each Step Matters

A robust analytical method is built on a foundation of sound scientific choices. Here, we explain the causality behind the key aspects of this GC-MS protocol.

Sample Preparation: The Gateway to Good Data

The primary goal of sample preparation is to present the analyte to the instrument in a suitable solvent at an appropriate concentration, free from interfering matrix components.[4]

  • Solvent Selection: GC-MS analysis requires the sample to be dissolved in a volatile organic solvent.[5] Solvents like Dichloromethane (DCM), Ethyl Acetate, or Hexane are excellent choices due to their volatility and compatibility with common GC stationary phases.[4] Aqueous solutions and non-volatile solvents must be avoided as they can damage the GC column and contaminate the system.

  • Analyte Concentration: A concentration of approximately 10-50 µg/mL is typically recommended for GC-MS analysis.[5] This concentration is low enough to prevent detector saturation and column overload, yet high enough to ensure a strong signal for accurate quantification and identification of minor impurities. Reaction mixtures, which are highly concentrated, must be significantly diluted.

  • Cleanup: Particulate matter can block the injection syringe and contaminate the GC inlet.[5] A simple filtration step using a 0.22 µm syringe filter is a critical, non-negotiable step to protect the instrument and ensure reproducibility.

Gas Chromatography: The Art of Separation

The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase.

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is highly effective. This stationary phase provides excellent resolving power for a wide range of aromatic compounds, making it ideal for separating the main analyte from potential isomers or related impurities.[6]

  • Injection Technique: A split injection is employed to introduce only a small, representative fraction of the sample onto the column.[7] This is crucial when analyzing reaction mixtures where the target compound is present at a high concentration, preventing peak distortion and column overload. A split ratio of 50:1 is a robust starting point.

  • Oven Temperature Program: A temperature gradient is essential for achieving good separation. The program begins at a low temperature to retain and resolve early-eluting, volatile compounds. The temperature is then ramped to elute higher-boiling compounds in a reasonable timeframe, ensuring sharp, symmetrical peaks.[8]

Mass Spectrometry: The Science of Identification

The mass spectrometer bombards the eluting compounds with electrons, causing them to ionize and break apart into predictable fragments.

  • Ionization Mode: Electron Impact (EI) ionization is the gold standard for routine analysis. It is a high-energy process that creates complex, reproducible fragmentation patterns. These patterns serve as a "fingerprint" for a molecule, allowing for confident identification through comparison with spectral libraries (e.g., NIST).

  • Acquisition Mode: For reaction monitoring, Full Scan mode is indispensable. It involves scanning a wide range of mass-to-charge ratios (e.g., m/z 40-400), capturing all fragment ions produced. This allows for the identification of not only the expected product but also unforeseen by-products and impurities.[7] While Selected Ion Monitoring (SIM) offers higher sensitivity, it is best reserved for quantifying known trace-level impurities once they have been identified.[7][9]

Visualized Workflow and Data Logic

To provide a clear overview, the entire analytical process and the logic of mass spectral fragmentation are illustrated below.

G GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture (e.g., 10 µL) B 2. Dilute in Volatile Solvent (e.g., 1 mL DCM) A->B C 3. Vortex to Mix B->C D 4. Filter with 0.22 µm Syringe Filter C->D E 5. Transfer to 2 mL GC Vial D->E F 6. Inject into GC-MS (Split Injection) E->F G 7. Chromatographic Separation (GC) F->G H 8. Ionization & Fragmentation (EI Source) G->H I 9. Mass Analysis (Quadrupole) H->I J 10. Identify Peaks by Retention Time & Mass Spectrum I->J K 11. Quantify by Peak Area % J->K L 12. Report Results (Purity, Impurity Profile) K->L

Caption: High-level workflow from sample preparation to final report.

G Predicted EI Fragmentation of 3-Methoxy-4-(trifluoromethyl)aniline Parent Parent Molecule 3-Methoxy-4-(trifluoromethyl)aniline C8H8F3NO M_plus Molecular Ion (M+) m/z = 191 Parent->M_plus Ionization M_minus_H [M-H]+ m/z = 190 M_plus->M_minus_H - H• M_minus_CH3 Loss of •CH3 [M-15]+ m/z = 176 M_plus->M_minus_CH3 α-cleavage M_minus_CF3 Loss of •CF3 [M-69]+ m/z = 122 M_plus->M_minus_CF3 C-C cleavage Aniline_fragment Aniline Core Fragment m/z = 93 M_plus->Aniline_fragment Complex Rearrangement

Caption: Key fragmentation pathways for structural identification.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing the necessary detail for immediate implementation and adaptation.

Reagents and Materials
  • Solvent: Dichloromethane (DCM), HPLC or GC grade.

  • Analyte Standard: 3-Methoxy-4-(trifluoromethyl)aniline, >98% purity.

  • Equipment: Calibrated micropipettes, 1.5 mL volumetric flasks, vortex mixer, 2 mL amber glass GC vials with PTFE septa, 0.22 µm PTFE syringe filters.

Sample Preparation Protocol
  • Quenching (if applicable): If the reaction is ongoing, quench a small aliquot according to the specific reaction procedure (e.g., by adding a saturated sodium bicarbonate solution). Perform a liquid-liquid extraction with DCM. Use the resulting organic layer for the next step. If analyzing a completed, worked-up reaction mixture, proceed directly.

  • Initial Dilution: Carefully pipette 10 µL of the organic reaction mixture into a 1.5 mL volumetric flask.

  • Final Dilution: Dilute to the mark with DCM. This represents a 1:150 dilution. Rationale: This dilution factor is a starting point and may need adjustment based on the reaction concentration to bring the primary analyte into the 10-50 µg/mL range.

  • Homogenization: Cap the flask and vortex for 30 seconds to ensure a homogenous solution.

  • Filtration: Draw the diluted sample into a syringe and pass it through a 0.22 µm PTFE syringe filter directly into a 2 mL GC vial.

  • Capping: Securely cap the vial. The sample is now ready for analysis.

GC-MS Instrumentation and Conditions

The following parameters have been optimized for a standard single quadrupole GC-MS system.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentIndustry-standard, reliable platform.
MS System Agilent 5977 MSD or equivalentHigh-performance mass selective detector.
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessRobust, versatile column for separating aromatic compounds.
Injection Volume 1 µLStandard volume for reproducible injections.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode SplitPrevents column overload from concentrated samples.
Split Ratio 50:1Balances sensitivity with the need to handle high concentration samples.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic performance.
Oven Program Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CFinal: Hold at 280 °C for 5 minSeparates volatile impurities at the start and elutes the main analyte and heavier by-products efficiently.
MS Source Temp 230 °CStandard temperature for stable EI ionization.
MS Quad Temp 150 °CEnsures consistent mass filtering.
Ionization Energy 70 eVStandard energy for EI, producing reproducible spectra for library matching.
Acquisition Mode Full ScanCaptures all mass fragments for comprehensive qualitative analysis.
Scan Range m/z 40 - 400Covers the expected molecular ion and all significant fragments.
Solvent Delay 3.0 minProtects the MS filament from the large solvent peak.

Expected Results and Data Interpretation

Analyte Identification

The primary analyte, 3-Methoxy-4-(trifluoromethyl)aniline, is expected to elute as a sharp, symmetrical peak. Its identity is confirmed by a two-factor authentication:

  • Retention Time (RT): A consistent RT under the specified conditions.

  • Mass Spectrum: The spectrum should exhibit a clear molecular ion (M+) at m/z 191 . Key expected fragments include:

    • m/z 176: Loss of a methyl group (•CH3) from the methoxy moiety.

    • m/z 122: A significant peak corresponding to the loss of the trifluoromethyl radical (•CF3).[10] This is a highly characteristic fragmentation for -CF3 containing compounds.

    • m/z 93: A fragment potentially corresponding to the aniline core after multiple cleavages.[11]

Quantitative Data Summary

Analysis of the chromatogram allows for a quantitative assessment of the reaction mixture. The relative percentage of each component can be calculated based on its peak area.

Component NameExpected Retention Time (min)Key Confirming Ions (m/z)Example Area % (for a near-complete reaction)
Reaction Solvent (e.g., Toluene)~4.591, 92N/A
Unreacted Starting Material 1VariesVaries< 2%
Unreacted Starting Material 2VariesVaries< 2%
3-Methoxy-4-(trifluoromethyl)aniline ~8.2 191, 176, 122 > 95%
Potential Isomeric By-product~8.0191, other fragments< 1%

Method Validation and Trustworthiness

To ensure this protocol is a self-validating system, its performance must be confirmed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12] Key parameters to verify include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the unique retention time and mass spectrum of the target compound, showing no interference from starting materials or by-products.[12][13]

  • Linearity: Establishing a linear relationship between analyte concentration and detector response. This is confirmed by analyzing a series of calibration standards and achieving a correlation coefficient (R²) of >0.99.[14]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by replicate injections of known standards. The relative standard deviation (RSD) for precision should typically be ≤2%.[14]

By following this detailed protocol and understanding the scientific principles behind it, researchers can confidently implement a robust GC-MS method for the analysis of 3-Methoxy-4-(trifluoromethyl)aniline reactions, leading to higher quality data and more efficient process development.

References

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). MDPI. [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (n.d.). PubMed. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). PubMed. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed. [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025). ResearchGate. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Arizona. [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. (2022). MDPI. [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). ResearchGate. [Link]

  • A review on GC-MS and method development and validation. (2025). ResearchGate. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • 4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. 3-Methoxy-4-(trifluoromethyl)aniline is a key intermediate in the preparation of various pharmaceuticals and agrochemicals.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this compound.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to 3-Methoxy-4-(trifluoromethyl)aniline involves a two-step process starting from 2-methoxy-1-(trifluoromethyl)benzene:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the benzene ring, predominantly forming 1-methoxy-2-(trifluoromethyl)-4-nitrobenzene.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product, 3-Methoxy-4-(trifluoromethyl)aniline.

This guide will address potential issues and yield-improving strategies for each of these critical steps.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.

Nitration Step: 2-methoxy-1-(trifluoromethyl)benzene to 1-methoxy-2-(trifluoromethyl)-4-nitrobenzene

Question 1: My nitration reaction is resulting in a low yield of the desired 4-nitro isomer and a significant amount of other isomers. How can I improve the regioselectivity?

Answer:

This is a common issue stemming from the competing directing effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The desired 4-nitro product is para to the methoxy group.

Causality and Optimization:

  • Steric Hindrance: The bulky trifluoromethyl group can sterically hinder nitration at the ortho position to the methoxy group, favoring the para position.

  • Reaction Temperature: Lowering the reaction temperature is crucial for improving regioselectivity. Running the reaction at 0-5 °C minimizes the formation of undesired isomers by increasing the kinetic control of the reaction. High temperatures can lead to the formation of multiple nitrated byproducts.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

    • Careful, dropwise addition of the nitrating agent to the substrate solution helps to control the reaction exotherm and prevent localized overheating, which can decrease selectivity.

  • Solvent: The choice of solvent can influence the reaction. While often performed neat in the acid mixture, inert solvents like dichloromethane can sometimes be used to aid in temperature control.

Experimental Protocol for Improved Nitration:

ParameterRecommended ConditionRationale
Temperature 0-5 °CEnhances regioselectivity towards the 4-nitro isomer.
Addition Rate Slow, dropwiseControls exotherm and prevents side reactions.
Stirring VigorousEnsures homogenous mixing and heat distribution.
Acid Ratio Optimized H₂SO₄:HNO₃ ratioMaximizes nitronium ion formation while minimizing oxidation.

Question 2: I am observing significant charring and dark coloration in my nitration reaction mixture. What is causing this and how can I prevent it?

Answer:

Charring and dark coloration are indicative of oxidative side reactions and decomposition of the starting material or product.

Causality and Prevention:

  • Excessive Nitrating Agent: Using a large excess of nitric acid, a strong oxidizing agent, can lead to the oxidation of the electron-rich aromatic ring.

  • High Temperature: As mentioned previously, elevated temperatures accelerate the rate of all reactions, including undesirable oxidation pathways.

  • Impure Starting Materials: The presence of easily oxidizable impurities in the 2-methoxy-1-(trifluoromethyl)benzene can initiate decomposition.

Preventative Measures:

  • Stoichiometry: Use a carefully measured, slight excess of the nitrating agent (typically 1.05-1.2 equivalents of HNO₃).

  • Temperature Control: Maintain a consistently low temperature throughout the addition and reaction time.

  • Purity of Starting Material: Ensure the 2-methoxy-1-(trifluoromethyl)benzene is of high purity before starting the reaction.

Reduction Step: 1-methoxy-2-(trifluoromethyl)-4-nitrobenzene to 3-Methoxy-4-(trifluoromethyl)aniline

Question 3: My reduction of the nitro compound is incomplete, leading to a low yield of the desired aniline. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a frequent challenge and can be addressed by optimizing the reducing agent and reaction conditions.

Causality and Optimization:

  • Choice of Reducing Agent: Several methods are available for nitro group reduction, each with its own advantages and potential pitfalls.

    • Catalytic Hydrogenation: This is often the cleanest and most efficient method. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[3]

      • Catalyst Loading and Activity: Ensure you are using a sufficient catalyst loading (typically 1-5 mol%) and that the catalyst is active. Deactivated or old catalyst will result in a sluggish or incomplete reaction.

      • Hydrogen Pressure: The reaction is often run under a positive pressure of hydrogen gas (from a balloon to several atmospheres in a pressure vessel). Increasing the hydrogen pressure can improve the reaction rate.

    • Metal/Acid Reduction: A common alternative is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3]

      • Metal Activation: The surface of the metal may need to be activated (e.g., by washing with dilute acid) to remove any passivating oxide layer.

      • Stoichiometry: A significant excess of the metal is typically required.

  • Solvent: The choice of solvent is crucial for both solubility of the starting material and compatibility with the chosen reduction method.

    • For catalytic hydrogenation, common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).

    • For metal/acid reductions, alcohols or aqueous acid solutions are often used.

  • Temperature and Reaction Time: While some reductions proceed at room temperature, gentle heating may be necessary to increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve nitro compound in appropriate solvent B Add Pd/C catalyst A->B C Purge vessel with N₂ then H₂ B->C D Pressurize with H₂ C->D E Stir vigorously at RT or with gentle heating D->E F Monitor reaction by TLC E->F G Filter through Celite to remove catalyst F->G Upon completion H Concentrate filtrate under reduced pressure G->H I Purify by column chromatography or recrystallization H->I

Caption: Catalytic hydrogenation workflow.

Question 4: After the reduction, I am having difficulty purifying the 3-Methoxy-4-(trifluoromethyl)aniline from the reaction byproducts. What are the best purification strategies?

Answer:

Purification of anilines can be challenging due to their basicity and potential for oxidation.

Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating the product from impurities.[4][5]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typical. The polarity of the eluent can be gradually increased to elute the product.

    • Tailing: Anilines can sometimes "tail" on silica gel due to their basicity. Adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent can significantly improve the peak shape and separation.[4]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water or toluene/hexanes.

  • Acid-Base Extraction: This can be a useful preliminary purification step.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous layer.

    • Neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate the aniline, causing it to precipitate or be extractable back into an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I should expect for this two-step synthesis?

A1: With optimized conditions, the overall yield for the two-step synthesis of 3-Methoxy-4-(trifluoromethyl)aniline can be in the range of 70-85%. The nitration step typically proceeds with yields of 80-90%, and the reduction step can also be highly efficient, with yields often exceeding 90%.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, absolutely.

  • Nitration: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. This reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent run-away reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition. The catalyst (especially Pd/C) can be pyrophoric when dry and exposed to air. It should be handled carefully, preferably as a wet paste.

Q3: Can I use other starting materials for this synthesis?

A3: While 2-methoxy-1-(trifluoromethyl)benzene is the most direct precursor, other routes exist but are often more complex or less efficient. For example, starting from a pre-functionalized aniline and introducing the methoxy or trifluoromethyl group is possible but typically involves more steps and potentially lower overall yields.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6]

  • Melting Point: For solid products, a sharp melting point range is a good indicator of purity. The reported melting point for 4-Methoxy-3-(trifluoromethyl)aniline is 58-60 °C.[1]

IV. References

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines. Retrieved from

  • The Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 3-Methoxy-4-(trifluoromethyl)aniline?

Understanding the physicochemical properties of your compound is the first step in designing a robust purification strategy.

PropertyValueSource
Molecular Formula C₈H₈F₃NO[1]
Molecular Weight 191.15 g/mol [1]
Appearance Pale pink powder/crystals[2]
Melting Point 58-60 °C[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Q2: My purified 3-Methoxy-4-(trifluoromethyl)aniline is a pale pink or yellowish solid, not white. Is this a problem?

While a slight coloration is common for many anilines due to trace impurities or slight oxidation, it doesn't always indicate low purity. However, for applications requiring high purity, such as in pharmaceutical development, color is often an indicator of undesired contaminants. The color can arise from oxidized species or highly conjugated impurities.[3] It is recommended to first assess the purity by analytical methods like HPLC or GC. If the purity is high but the color persists, a charcoal treatment during recrystallization or the use of reversed-phase chromatography can be effective for color removal.[4][5]

Q3: What are the most probable impurities in my crude 3-Methoxy-4-(trifluoromethyl)aniline sample?

Impurities typically originate from the synthetic route. A common synthesis involves the nitration of a precursor followed by reduction.[6] Therefore, potential impurities include:

  • Unreacted starting materials: Such as the corresponding nitro-compound.

  • Positional isomers: Formed during the nitration step. For instance, if starting from a substituted benzotrifluoride, other isomers can be generated.[7]

  • Byproducts of the reduction step: Depending on the reducing agent used.

  • Oxidation products: Anilines are susceptible to air oxidation, leading to colored impurities.

Q4: How should I handle and store purified 3-Methoxy-4-(trifluoromethyl)aniline?

Trifluoromethylanilines should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.[8] For storage, it is crucial to keep the compound in a tightly sealed container, protected from light and air, under an inert atmosphere (e.g., argon or nitrogen) at room temperature to minimize oxidation and degradation.[1]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.[9]

G cluster_start Recrystallization Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem Observed cause1 Inappropriate solvent choice start->cause1 cause2 Solution is not saturated start->cause2 cause3 Cooling rate is too fast start->cause3 cause4 High impurity load start->cause4 sol1 Perform solvent screening cause1->sol1 sol2 Concentrate the solution cause2->sol2 sol3 Allow for slow cooling cause3->sol3 sol4 Pre-purify by another method cause4->sol4

Problem: The compound "oils out" instead of crystallizing.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of the compound (58-60 °C), or the compound is too soluble in the chosen solvent.

  • Recommended Solution:

    • Select a lower boiling point solvent.

    • Use a solvent/anti-solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a miscible anti-solvent (e.g., hexanes or petroleum ether) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem: No crystals form upon cooling.

  • Potential Cause: The solution is not saturated (too much solvent was used).

  • Recommended Solution:

    • Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

Problem: Low recovery of the purified product.

  • Potential Cause: The compound has significant solubility in the cold recrystallization solvent.

  • Recommended Solution:

    • Ensure the solution is thoroughly cooled in an ice bath before filtration.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Re-evaluate your solvent choice. An ideal solvent will have high solubility at high temperatures and low solubility at low temperatures. A mixture of ethanol and water can be a good starting point for aniline derivatives.[10]

Problem: Purity does not improve significantly after recrystallization.

  • Potential Cause: The impurities have a very similar solubility profile to the product in the chosen solvent.

  • Recommended Solution:

    • Attempt recrystallization with a different solvent system.

    • Consider an alternative purification method, such as column chromatography, to remove the persistent impurities.

Column Chromatography Issues

Flash column chromatography is a highly effective method for separating 3-Methoxy-4-(trifluoromethyl)aniline from its impurities.[11]

G cluster_start Column Chromatography Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem Observed cause1 Poor separation (overlapping bands) start->cause1 cause2 Streaking or tailing of the product band start->cause2 cause3 Product is not eluting from the column start->cause3 sol1 Optimize eluent system (TLC) cause1->sol1 sol2 Add triethylamine to the eluent cause2->sol2 sol3 Increase eluent polarity cause3->sol3

Problem: Poor separation of the product from impurities (overlapping bands).

  • Potential Cause: The eluent system is not optimal.

  • Recommended Solution:

    • Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will generally translate to a good separation on the column. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting eluent system for anilines is a mixture of hexanes or heptane with ethyl acetate.[12]

    • Use a shallower gradient during elution if employing gradient chromatography.

Problem: Streaking or tailing of the product band on the column.

  • Potential Cause: The basic amine group is interacting strongly with the acidic silica gel.

  • Recommended Solution:

    • Add a small amount of triethylamine (TEA) (0.5-1%) to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[12]

    • Use neutral or basic alumina as the stationary phase instead of silica gel.

Problem: The product is not eluting from the column.

  • Potential Cause: The eluent is not polar enough to move the compound.

  • Recommended Solution:

    • Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

    • If the compound is still not eluting, a small amount of a more polar solvent like methanol can be added to the eluent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for the recrystallization of 3-Methoxy-4-(trifluoromethyl)aniline.

  • Dissolution: In a flask, dissolve the crude 3-Methoxy-4-(trifluoromethyl)aniline in the minimum amount of hot ethanol.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[5] Swirl the flask for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for the purification of 3-Methoxy-4-(trifluoromethyl)aniline by flash column chromatography.[13]

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a 9:1 mixture of hexanes:ethyl acetate. Add 1% triethylamine to the eluent to prevent tailing.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with the chosen eluent system, applying gentle pressure with air or nitrogen.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Methoxy-4-(trifluoromethyl)aniline.

References

  • Google Patents. (n.d.). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (2026, January 29). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved February 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved February 7, 2026, from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved February 7, 2026, from [Link]

  • Biotage. (2023, December 5). How can I remove color from my reaction product? Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Removal of color impurities from organic compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved February 7, 2026, from [Link]

  • Görög, S. (2004). Identification of Pharmaceutical Impurities. Retrieved February 7, 2026, from [Link]

Sources

removing impurities from 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification & Handling of 3-Methoxy-4-(trifluoromethyl)aniline

CRITICAL DATA INTEGRITY CHECK

Target Molecule: 3-Methoxy-4-(trifluoromethyl)aniline User Provided CAS: 69444-90-2 Status: MISMATCH DETECTED [1][2][3]

  • Analysis: The CAS 69444-90-2 is frequently associated in chemical databases with N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide.[1][2][3]

  • Action: This guide is strictly engineered for 3-Methoxy-4-(trifluoromethyl)aniline (an electron-deficient aniline derivative).[1][2][3] Please verify your vial label.[1][2][3] If you are actually working with the cinnamic acid amide, STOP ; this protocol uses strong acids that will hydrolyze the amide bond.[1][2][3]

Module 1: Diagnostic Triage

"Is my compound degrading or just impure?"

Before initiating purification, you must identify the nature of the contamination.[1][2][3] This molecule is an electron-deficient aniline , making it less basic than standard aniline and prone to specific oxidation pathways.[1][2][3]

Ticket #1: The Sample is turning red/brown.

Diagnosis: Oxidative degradation (formation of azo/azoxy species or quinoid imines).[1][2][3] Cause: Exposure to air/light.[1][2][3] The electron-donating methoxy group at the meta position (relative to amine) activates the ring slightly, counteracting the para-trifluoromethyl group, but the amine itself remains susceptible to radical oxidation.[1][2][3] Solution:

  • Immediate: Purge headspace with Argon.

  • Action: If purity is >95%, perform a Silica Plug Filtration (See Module 3).[1][2][3] If <95%, proceed to Acid-Base Swing (Module 2).[1][2][3]

Ticket #2: LCMS shows a peak with M+16 or M+30.

Diagnosis: [1][2][3]

  • M+16: N-oxide formation (rare for primary amines) or hydroxylamine intermediate.[1][2][3]

  • M+30: Nitro precursor (incomplete reduction).

  • M+14: Methylated impurity (if synthesized via methylation).[1][3] Action: The Nitro precursor is non-basic.[1][2][3] It will be removed entirely by the Acid-Base Swing (Module 2).[1][3]

Module 2: The Acid-Base "Swing" Protocol (Bulk Cleanup)

The Self-Validating System

This is the most robust method for removing non-basic impurities (starting material nitro-compounds, neutral side products).[1][2][3]

Technical Constraint: The


 group at the para position is strongly electron-withdrawing.[1][2][3] This lowers the pKa of the anilinium ion (likely to ~2.5–3.0).[1][3]
  • Consequence: Standard 1M HCl extractions may fail because the salt hydrolyzes back to the free base in the presence of organic solvents.[1][3] You need a stronger acidic environment to force protonation.[1][3]

Step-by-Step Protocol
  • Dissolution (The Organic Phase):

    • Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3]

    • Concentration: ~0.1 g/mL.[1][2][3]

  • The Acid "Swing" (Protonation):

    • Add 3M HCl (Do not use 1M; it may be insufficient to fully protonate this weak base).[1][3]

    • Ratio: 1:1 Volume.[1][2][3][4]

    • Checkpoint 1: Shake vigorously.[1][2][3] Measure the pH of the aqueous layer.[1][3] It must be < 1.0 .

    • Separation: The Target Amine is now in the Aqueous Layer (as the hydrochloride salt).[1][2][3] The Impurities (Nitro, Phenols) are in the Organic Layer .[1][2][3]

    • Action: Drain the aqueous layer into a clean flask.[1][3] Keep the organic layer for analysis (waste).[1][2][3]

  • The Wash:

    • Wash the acidic aqueous layer with fresh EtOAc (removes trapped neutrals).[1][3]

  • The Base "Swing" (Liberation):

    • Cool the aqueous solution to 0°C (ice bath).

    • Slowly basify with 6M NaOH or Saturated

      
        until pH > 10.[1][2][3]
      
    • Observation: The solution will turn cloudy/oily as the free amine precipitates.[1][2][3]

  • Extraction:

    • Extract 3x with DCM.[1][2][3]

    • Dry over

      
      , filter, and concentrate.[1][2][3][5]
      

Data Visualization: The Swing Logic

AcidBaseSwing Start Crude Mixture (Amine + Neutral Impurities) AcidStep Add 3M HCl + EtOAc Start->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgLayer1 Organic Layer (Contains Nitro/Neutral Impurities) PhaseSep->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 1) (Contains Target Amine-HCl) PhaseSep->AqLayer1 Keep BaseStep Basify to pH > 10 (NaOH) AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract Final Pure Free Base 3-Methoxy-4-(CF3)aniline Extract->Final

Caption: Logical flow of the Acid-Base Swing. Note the requirement for pH < 1 due to the electron-withdrawing trifluoromethyl group.[1][3]

Module 3: Polishing (Chromatography)

When >99.5% Purity is Required [1][2][3]

If the Acid-Base swing yields ~97% purity and you need pharmaceutical grade (>99.5%), use Flash Column Chromatography.[1][3]

Stationary Phase: Silica Gel (40-63 µm).[1][2][3] Mobile Phase Strategy:

  • Weakness: Anilines often "streak" (tail) on silica due to Hydrogen bonding with silanol groups.[1][2][3]

  • Modifier: You MUST add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase to deactivate the silica.[1][2][3]
    

Recommended Gradient:

Solvent ASolvent BGradient Profile
Hexanes (or Heptane)Ethyl Acetate (EtOAc)0% B for 2 CV (Column Volumes)
0%

30% B over 10 CV
Hold 30% B for 5 CV

TLC Visualization:

  • UV: Active (254 nm).[1][2][3]

  • Stain: Ninhydrin (turns red/purple upon heating) or p-Anisaldehyde.[1][2][3]

Module 4: Storage & Stability

Preventing the "Brown Oil" Syndrome

Anilines with electron-donating groups (like the methoxy at position 3) are sensitive to oxidation.[1][2][3]

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Store under Argon or Nitrogen.[1][2][3]

  • Temperature: 2–8°C (Refrigerator).

  • Form: The Hydrochloride Salt is significantly more stable than the free base.[1][2][3]

    • Conversion: Dissolve free base in

      
      , add 2M HCl in 
      
      
      
      .[1][2][3] Filter the white solid.[1][2][3]

FAQ: Troubleshooting Common Issues

Q: I tried the acid extraction, but my yield is very low. Where is my compound?

  • A: Check the organic layer from Step 2.[1][2][3] If your acid wasn't strong enough (e.g., you used 0.5M HCl or Acetic Acid), the

    
    -aniline remained protonated and stayed in the organic layer.[1][3] Use 3M HCl  to ensure complete protonation.[1][3]
    

Q: Can I distill this compound?

  • A: Yes, but be cautious. Fluoro-anilines have high boiling points.[1][2][3]

    • Estimated bp: ~110–120°C at 5 mmHg (Vacuum Distillation required).[1][2][3]

    • Risk:[1][2][3] High heat promotes oxidation.[1][2][3] Chromatography is preferred for small scales (<10g).[1][3]

Q: The CAS 69444-90-2 on my bottle matches the name, but your guide says it's an amide. What do I do?

  • A: Trust the Chemical Structure , not the CAS.[1][2][3] Run a proton NMR.

    • Aniline: Broad singlet (

      
      ) around 3.5–5.0 ppm (exchangeable with 
      
      
      
      ).[1][2][3]
    • Amide: Sharp doublet/singlet (

      
      ) typically >6.0 ppm; plus extra aromatic protons from the cinnamic portion.[1][2][3]
      

References

  • Chemical Structure Validation

    • Source: National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline (Isomer Analogue).[1][3] Retrieved from [Link][1][2][3]

    • Relevance: Establishes baseline pKa and solubility properties for trifluoromethyl-anilines.
  • Purification of Anilines

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3]

    • Relevance: Standard protocols for acid-base extraction and distillation of aromatic amines.[1][2][3]

  • CAS Registry Verification

Sources

Executive Summary: The "Nucleophile-Nucleophile" Conflict

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Trifluoromethylation of Anilines

Case ID: CF3-ANILINE-001 Status: Open Assigned Specialist: Senior Application Scientist

Trifluoromethylating anilines is chemically counter-intuitive. You are attempting to introduce an electron-withdrawing group (


) onto an electron-rich ring (aniline), but the amino group (

) creates two critical failure modes:
  • Catalyst Poisoning: The lone pair on nitrogen binds irreversibly to transition metals (Pd, Cu), shutting down the catalytic cycle.

  • Oxidative Decomposition: Most radical trifluoromethylation methods require oxidative conditions. Anilines have low oxidation potentials (

    
    ), leading to the formation of radical cations (
    
    
    
    ), which rapidly polymerize into "aniline black" tars before the
    
    
    radical can react.

This guide provides troubleshooting workflows to bypass these thermodynamic traps.

Module 1: Troubleshooting Direct C-H Trifluoromethylation

Issue A: "My reaction mixture turned into black tar immediately."

Diagnosis: Rapid oxidative degradation of the free amine. Root Cause: The oxidant (or photocatalyst excited state) oxidized the aniline instead of the


 source.
CheckActionScientific Rationale
pKa Check Add 1.0 equiv of TsOH or HBF₄ .Protonating the amine (

) removes the lone pair, raising the oxidation potential significantly. The ammonium salt is resistant to SET (Single Electron Transfer) oxidation but the ring remains reactive enough for radical attack [1].
Reagent Choice Switch from Langlois Reagent to Togni Reagent II .Langlois reagent (

) requires a strong external oxidant (e.g., TBHP) which destroys anilines. Togni II is a self-contained radical precursor that can be activated under milder photoredox conditions [2].
Issue B: "I see no conversion, but the starting material is intact."

Diagnosis: Catalyst deactivation (Poisoning). Root Cause: The free amine is coordinating to the metal center, preventing substrate turnover.

Troubleshooting Steps:

  • The "Dummy" Ligand Test: If using Pd or Cu catalysis, add a bulky Lewis acid (e.g.,

    
    ) or use a highly sterically hindered ligand like BrettPhos . The bulk prevents N-coordination while allowing the smaller metal center to access the C-H bond.
    
  • The Protection Protocol: If direct functionalization fails, convert the aniline to an acetanilide (

    
    ) or pivalanilide (
    
    
    
    ).
    • Why? Amides are poor ligands for metals.

    • Bonus: The carbonyl oxygen acts as a Directing Group (DG) , enabling ortho-selective trifluoromethylation via chelation-assisted C-H activation [3].

Module 2: Regioselectivity Control (Ortho vs. Para vs. Meta)

User Question: "I need the meta-isomer, but I'm only getting ortho/para mixtures. How do I switch selectivity?"

Technical Response: Radical trifluoromethylation is inherently electrophilic. It seeks the most electron-rich positions (Ortho/Para). To access the meta position, you must invert the electronics or use steric blocking.

Decision Matrix: Regioselectivity Strategy

Regioselectivity Start Target Isomer? Ortho Ortho-Selective Start->Ortho Para Para-Selective Start->Para Meta Meta-Selective Start->Meta DG Use Directing Group (Pivalamide/Urea) Ortho->DG Steric Free Amine (or small PG) + Radical Source Para->Steric Acid Superacidic Medium (HFIP or H+) Meta->Acid Mech_O Chelation-Assisted C-H Activation (Cu/Pd) DG->Mech_O Mech_P Electronic Control (Electrophilic Radical) Steric->Mech_P Mech_M Ammonium Salt Directing (Inductive Deactivation) Acid->Mech_M

Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on desired regiochemistry.

Module 3: Standard Operating Protocol (Photoredox)

Method: Visible-Light Mediated C-H Trifluoromethylation Applicability: Electron-rich anilines (protected or free). Reference Benchmark: Cho et al. / Ritter et al. [4, 5]

Reagents:
  • Substrate: Aniline (1.0 equiv)

  • Source: Togni Reagent II (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Solvent: MeCN or DCM (Degassed)

  • Light: Blue LED (450 nm)

Step-by-Step Workflow & Validations:
  • Deoxygenation (CRITICAL):

    • Action: Sparge solvent with Argon for 15 mins before adding reagents.

    • Why? Oxygen quenches the excited state of Ruthenium (

      
      ) and scavenges 
      
      
      
      radicals.
    • Validation: If the reaction stays bright orange (Ru2+) and doesn't turn dark green/brown (oxidized Ru3+ species accumulation), your atmosphere is likely clean.

  • Reaction Setup:

    • Mix Aniline, Togni II, and Catalyst in the solvent.

    • Troubleshooting: If the aniline is very electron-rich (e.g., anisidine), add 10 mol% Pyridine or NaHCO3 to buffer the triflic acid generated as a byproduct. High acidity can sometimes degrade Togni reagent prematurely.

  • Irradiation:

    • Place vials 2-3 cm from the LED source. Use a fan to keep temperature

      
      .
      
    • Validation: Monitor by TLC/LCMS at 1 hour. The Togni reagent spot (usually UV active) should diminish.

  • Workup:

    • Filter through a short silica plug to remove the Ruthenium catalyst (which can complicate NMR).

Mechanistic Visualization (Photoredox Cycle)

Photoredox Ru2 Ru(II) (Ground) Ru2_Star *Ru(II) (Excited) Ru2->Ru2_Star Blue Light (hv) Ru3 Ru(III) (Oxidant) Ru2_Star->Ru3 SET (-e) Ru3->Ru2 Regeneration Togni Togni Reagent II CF3_Rad •CF3 Radical Togni->CF3_Rad SET (+e) from *Ru(II) Aniline Aniline Substrate CF3_Rad->Aniline Addition Rad_Int Radical Intermediate Aniline->Rad_Int Product CF3-Aniline Rad_Int->Product Oxidation by Ru(III) -H+

Figure 2: Photoredox catalytic cycle showing the generation of the CF3 radical and the regeneration of the catalyst via oxidation of the radical intermediate.

Module 4: The "Nuclear Option" (Sandmeyer Reaction)

If C-H activation fails due to steric hindrance or extreme sensitivity, use the Sandmeyer approach. This transforms the amine directly into a


 group (ipso-substitution).

Safety Warning: Diazonium salts are shock-sensitive. Never dry them completely.

Protocol (One-Pot Sandmeyer Trifluoromethylation):

  • Diazotization: Dissolve aniline in MeCN. Add

    
     (1.5 equiv) and 
    
    
    
    at 0°C.
    • Validation: Starch-iodide paper turns blue (excess nitrite).

  • CF3 Transfer: Add

    
     (20 mol%) and TMS-CF3  (Ruppert-Prakash reagent).
    
  • Mechanism: The Cu(I) activates the diazonium, releasing

    
     gas (observe bubbling!) and generating an aryl radical which traps the 
    
    
    
    group [6].

References

  • Review of C-H Trifluoromethylation: Studer, A. (2012). "A Renaissance in Radical Trifluoromethylation." Angewandte Chemie Int.[1] Ed.Link

  • Togni Reagent Mechanism: Charpentier, J., et al. (2015). "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews.Link

  • Ortho-Directing Groups: Zhang, L. S., et al. (2018). "Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines." Organic Letters.Link

  • Photoredox Protocol: Iqbal, N., Cho, E. J. (2012).[2] "Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis." Journal of Organic Chemistry.Link

  • Regioselectivity Challenges: Ye, Y., & Sanford, M. S. (2012). "Merging Visible-Light Photocatalysis and Transition-Metal Catalysis." J. Am. Chem. Soc.[3]Link

  • Sandmeyer Trifluoromethylation: Danoun, G., et al. (2014).[4] "Sandmeyer Trifluoromethylation." Synthesis.[1][3][4][5][6][7][8][9][10]Link

Sources

Technical Support Center: 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7)

[1][2][3]

Critical Reactivity Profile

The Core Challenge: "Deactivated Nucleophilicity" Users frequently encounter low yields or stalled reactions with 3-Methoxy-4-(trifluoromethyl)aniline. This is not a quality control failure but a direct consequence of its electronic architecture.

  • Structure Analysis:

    • Position 1 (-NH₂): The reaction center.

    • Position 3 (-OMe): A meta-methoxy group. Unlike ortho or para positioning, a meta-alkoxy group cannot donate electron density to the amine via resonance. It exerts a weak inductive withdrawal (-I effect).

    • Position 4 (-CF₃): A para-trifluoromethyl group. This is a potent electron-withdrawing group (EWG) that pulls electron density away from the amine lone pair via both inductive and resonance effects.

The Net Result: The amine lone pair is significantly less nucleophilic than in standard anilines (pKa ~ 2.5–3.0 vs. 4.6 for unsubstituted aniline). In amide couplings, this molecule often fails to outcompete water for the activated ester, leading to the "Hydrolyzed Acid" byproduct rather than the desired amide.

Troubleshooting Guides & FAQs

Module A: Amide Coupling Failures (Low Yield / No Reaction)

User Complaint: "I tried coupling this aniline with a carboxylic acid using EDC/NHS, but I only recovered the starting aniline and the carboxylic acid."

Technical Diagnosis: The reaction kinetics of this aniline are too slow for standard carbodiimide couplings. The activated ester (O-acylisourea or NHS ester) hydrolyzes back to the carboxylic acid before the deactivated aniline can attack.

Q: What is the primary byproduct here? A: The "byproduct" is actually the regenerated carboxylic acid (from hydrolysis of the active ester) and N-acylurea (rearranged coupling reagent). You may also see traces of the anhydride of the carboxylic acid.

Q: How do I fix this? A: You must increase the electrophilicity of the acid species or use a catalyst that stabilizes the active intermediate.

  • Switch Reagents: Move from EDC/HOBt to HATU/HOAt or T3P (Propylphosphonic anhydride). HATU generates a highly reactive At-ester that reacts faster with poor nucleophiles.

  • Acid Chloride Method: Convert the acid to its acid chloride (using SOCl₂ or oxalyl chloride/DMF). This is the most robust method for this specific aniline.

  • Base Optimization: Use a non-nucleophilic base (e.g., 2,6-Lutidine or DIPEA) to ensure the aniline is not protonated, although its low pKa makes protonation unlikely under coupling conditions.

Module B: Impurity Profiling (Unexpected Peaks)

User Complaint: "I see a new impurity at RRT 0.92 (relative to main peak) after heating the reaction."

Technical Diagnosis: Two likely candidates exist depending on your conditions: Demethylation or Regioisomeric Substitution .

Scenario 1: Demethylation (Loss of -CH₃)

  • Condition: Strong Lewis acids (BBr₃, AlCl₃) or high temperatures (>120°C) in acidic media.

  • Byproduct: 3-Hydroxy-4-(trifluoromethyl)aniline .

  • Mechanism: The ortho relationship between the Methoxy (Pos 3) and Trifluoromethyl (Pos 4) creates steric strain. Under forcing conditions, the ether bond cleavage is accelerated.

  • Fix: Avoid BBr₃. If deprotection of other groups is needed, use hydrogenation or mild acid hydrolysis.

Scenario 2: Regioisomers (during Electrophilic Aromatic Substitution)

  • Condition: Halogenation or Nitration of the aniline.[1]

  • Byproduct: 2-substituted isomer (minor) vs. 6-substituted isomer (major).

  • Mechanism:

    • -NH₂ directs ortho/para (Pos 2, 6).

    • -OMe directs ortho/para (Pos 2, 4-blocked, 6).

    • Pos 2 is sterically crowded (sandwiched between NH₂ and OMe).

    • Pos 6 is electronically activated and sterically accessible.

  • Fix: Run reactions at lower temperatures to maximize kinetic control favorability for the 6-position.

Module C: Storage & Stability (Color Change)

User Complaint: "The white solid turned brown/reddish after 2 weeks on the bench."

Technical Diagnosis: Oxidative Azo-Dimerization. Even electron-deficient anilines are susceptible to radical oxidation by atmospheric oxygen, especially under light exposure.

  • Byproduct: Azobenzene derivatives (Ar-N=N-Ar) and Nitroso intermediates.

  • Fix: Store under Argon/Nitrogen at 4°C. If the material is brown, purify via a short silica plug (eluting with Hexane/EtOAc) before use; oxidation products are typically much less polar.

Recommended Protocols

Protocol 1: "Gold Standard" Amide Coupling for Deactivated Anilines

Use this when standard EDC/NHS fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Methoxy-4-(trifluoromethyl)aniline (1.1 equiv)

  • POCl₃ (Phosphorus Oxychloride) (1.2 equiv)

  • Pyridine (Solvent & Base)

Procedure:

  • Dissolve the Carboxylic Acid and Aniline in dry Pyridine (0.5 M concentration) under Nitrogen.

  • Cool the solution to -10°C (Ice/Salt bath).

  • Add POCl₃ dropwise over 5 minutes. (Exothermic!)

  • Stir at -10°C for 30 minutes, then warm to Room Temperature.

  • Monitor via LCMS. The reaction typically completes within 1 hour due to the formation of the highly reactive phosphoryl intermediate.

  • Quench: Pour into ice water. The product often precipitates.

Why this works: POCl₃ generates a mixed anhydride/phosphoryl species in situ that is significantly more electrophilic than standard esters, forcing the deactivated amine to react.

Visualizations

Diagram 1: Reactivity & Byproduct Logic Flow

This diagram illustrates the decision matrix for byproducts based on reaction conditions.

ReactivityLogicStart3-Methoxy-4-(trifluoromethyl)aniline(Reactant)Cond_CouplingCondition:Amide Coupling (Standard)Start->Cond_CouplingCond_AcidCondition:Lewis Acid / High TStart->Cond_AcidCond_StorageCondition:Air/Light ExposureStart->Cond_StorageResult_HydrolysisFAILURE:Active Ester Hydrolysis(Recovered SM)Cond_Coupling->Result_HydrolysisWeak Nucleophile(Slow Kinetics)Result_SuccessSUCCESS:Amide ProductCond_Coupling->Result_SuccessRequires HATUor POCl3Result_DemethylBYPRODUCT:3-Hydroxy-4-(trifluoromethyl)anilineCond_Acid->Result_DemethylEther CleavageResult_OxidationIMPURITY:Azo-Dimers (Colored)Cond_Storage->Result_OxidationRadical Oxidation

Caption: Figure 1. Byproduct formation pathways based on experimental conditions. Note the high risk of hydrolysis competition during coupling.

Diagram 2: Electronic Deactivation Mechanism

Understanding why the reaction fails is key to fixing it.

ElectronicEffectsAnilineAniline Nitrogen(Lone Pair)ReactivityNucleophilicity:CRITICALLY LOWAniline->ReactivityResultCF3-CF3 (Para)Strong EWGCF3->AnilineResonance Withdrawal(Strong Pull)OMe-OMe (Meta)Inductive WithdrawalOMe->AnilineInductive Withdrawal(Weak Pull)

Caption: Figure 2. Electronic vector map. The para-CF3 group dominates, deactivating the amine despite the presence of the methoxy group.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 23: Electrophilic Aromatic Substitution & Nucleophilicity of Anilines).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5161541 (Isomer Reference). Retrieved from [Link](Note: Used for comparative physicochemical property analysis).[2]

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-Methoxy-4-(trifluoromethyl)aniline (CAS No. 106877-43-6). This valuable building block is crucial in the development of advanced pharmaceutical and agrochemical agents. Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up, that can impact yield, purity, and process safety.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering field-proven insights to troubleshoot common issues and facilitate a smooth transition from bench-scale to pilot-plant production.

Synthetic Pathway Overview

The most common and industrially viable route to 3-Methoxy-4-(trifluoromethyl)aniline is the catalytic hydrogenation of its nitro precursor, 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene. This method is favored for its high atom economy, relatively clean conversion, and the availability of the starting material.

G cluster_main Synthetic Pathway A 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene B 3-Methoxy-4-(trifluoromethyl)aniline A->B  Catalytic Hydrogenation (e.g., H₂, Pd/C or Fe/HCl)  Solvent (e.g., Methanol, Ethanol)

Caption: General scheme for the synthesis of the target aniline.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene?

The purity of the nitro-aromatic starting material is paramount. Key impurities to screen for are regioisomers that may have formed during the nitration of 3-methoxybenzotrifluoride. These isomers will also be reduced under the reaction conditions, leading to isomeric aniline impurities that are often difficult to separate from the final product due to their similar physical properties. We recommend a starting material purity of >99% by GC or HPLC.

Q2: What is the mechanistic principle behind using catalytic hydrogenation for this reduction?

Catalytic hydrogenation involves the use of a metal catalyst (commonly Palladium on Carbon, Pd/C) to facilitate the transfer of hydrogen (H₂) to the nitro group. The process occurs on the surface of the catalyst, where H₂ is adsorbed and dissociates into reactive hydrogen atoms. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine intermediates before yielding the final amine. The aromatic ring and the robust trifluoromethyl and methoxy groups are typically stable under these conditions.

Q3: Are there viable alternative reduction methods to catalytic hydrogenation?

Yes. While catalytic hydrogenation is often preferred for its cleanliness (the only byproduct is water), metal/acid reductions are a classic and effective alternative. Common systems include iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid. This method is robust and often cheaper but involves a more complex workup to remove iron salts, which can be a significant consideration during scale-up.[1]

Q4: What safety precautions are essential when scaling up this reaction?

  • Catalytic Hydrogenation: The primary hazard is the use of hydrogen gas, which is highly flammable and can form explosive mixtures with air. The catalyst, particularly Pd/C, can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be handled under a wet or inert atmosphere.

  • Exothermicity: The reduction of a nitro group is a highly exothermic reaction. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous temperature and pressure increase (a thermal runaway). Careful control of the reagent addition rate (if using a metal/acid system) or hydrogen pressure/uptake (for catalytic hydrogenation) is critical.[2]

  • Product Handling: Anilines as a class of compounds have toxicological profiles that warrant careful handling.[3] Ensure adequate ventilation and use appropriate personal protective equipment (PPE) to avoid inhalation and skin contact.

Troubleshooting Guide

Encountering issues during synthesis is common. This section addresses specific problems in a question-and-answer format to help you diagnose and resolve them effectively.

Sources

Technical Support Center: Reaction Condition Optimization for 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 3-Methoxy-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this valuable building block.

Introduction

3-Methoxy-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, make it a versatile synthon. However, these same properties can present challenges in achieving optimal reaction conditions. This guide provides a comprehensive overview of the two most common synthetic routes, with a focus on troubleshooting and optimization to help you navigate potential experimental hurdles.

Synthetic Strategies: An Overview

Two primary synthetic routes are commonly employed for the preparation of 3-Methoxy-4-(trifluoromethyl)aniline:

  • Route A: Reduction of a Nitro Precursor: This is a classic and often high-yielding approach that involves the reduction of a corresponding nitroaromatic compound.

  • Route B: Palladium-Catalyzed Amination: This modern cross-coupling method, typically a Buchwald-Hartwig amination, allows for the direct formation of the C-N bond from a halogenated precursor.

The choice of route will depend on the availability of starting materials, scalability requirements, and functional group tolerance of other substituents if present on the aromatic ring.

Route A: Synthesis via Reduction of 2-Methoxy-4-(trifluoromethyl)nitrobenzene

This route involves the reduction of the nitro group of 2-Methoxy-4-(trifluoromethyl)nitrobenzene to the desired amine.

Workflow Diagram: Nitro Reduction Route

Nitro Reduction Workflow start Start: 2-Methoxy-4- (trifluoromethyl)nitrobenzene reductant Select Reductant: - Catalytic Hydrogenation (Pd/C, Ra-Ni) - Chemical Reduction (Fe/HCl, SnCl2) start->reductant Choose Reduction Method reaction Perform Reduction: - Optimize Solvent, Temp, Time - Monitor by TLC/GC-MS reductant->reaction Set up Reaction workup Aqueous Workup: - Quench Reaction - Basify to liberate free amine - Extract with organic solvent reaction->workup Reaction Complete purification Purification: - Distillation or - Recrystallization workup->purification product Product: 3-Methoxy-4- (trifluoromethyl)aniline purification->product

Caption: Workflow for the synthesis of 3-Methoxy-4-(trifluoromethyl)aniline via nitro group reduction.

Detailed Experimental Protocol (Best Practice)

Materials:

  • 2-Methoxy-4-(trifluoromethyl)nitrobenzene

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen source (gas cylinder or balloon)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-Methoxy-4-(trifluoromethyl)nitrobenzene (1.0 equiv) in methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Pd/C (1-5 mol%) or a slurry of Raney Nickel under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol or ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Methoxy-4-(trifluoromethyl)aniline can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Troubleshooting and FAQs: Nitro Reduction Route
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction/Stalled Reaction 1. Catalyst Inactivity: The catalyst may be old, poisoned, or insufficient in quantity. 2. Poor Hydrogen Delivery: Inadequate stirring or low hydrogen pressure. 3. Solvent Issues: The starting material may not be fully dissolved.1. Use fresh, high-quality catalyst. Increase catalyst loading (e.g., up to 10 mol% for Pd/C). 2. Ensure vigorous stirring to maintain catalyst suspension and improve gas-liquid mass transfer. Increase hydrogen pressure if equipment allows. 3. Increase the solvent volume or switch to a more suitable solvent.
Formation of Side Products (e.g., azo, azoxy, hydroxylamine compounds) 1. Incomplete Reduction: Insufficient hydrogen or reaction time. 2. Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst, leading to partial reduction.1. Ensure complete consumption of the starting material by careful reaction monitoring. 2. Purify the starting material if necessary. Use high-purity solvents.
Low Isolated Yield 1. Product Loss During Workup: The aniline product may have some water solubility, especially if protonated. 2. Incomplete Extraction: Insufficient volume or number of extractions. 3. Product Volatility: Loss of product during solvent removal under high vacuum.1. Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction to have the free amine. 2. Perform multiple extractions with a suitable organic solvent. 3. Use moderate vacuum and temperature during solvent evaporation.
Product Discoloration (Pink to Brown) Aerial Oxidation: Anilines are prone to oxidation in the presence of air and light.Store the purified product under an inert atmosphere (nitrogen or argon) in a dark, cool place.

Route B: Synthesis via Buchwald-Hartwig Amination

This route involves the palladium-catalyzed cross-coupling of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene with an ammonia surrogate or ammonia itself.

Workflow Diagram: Buchwald-Hartwig Amination Route

Buchwald-Hartwig Workflow start Start: 4-Bromo-2-methoxy-1- (trifluoromethyl)benzene reagents Reagents: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos, RuPhos) - Base (e.g., NaOtBu, Cs2CO3) - Amine Source (e.g., LiN(SiMe3)2) start->reagents Select Reaction Components reaction Perform Coupling: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent (Toluene, Dioxane) - Optimize Temperature and Time reagents->reaction Set up Reaction workup Aqueous Workup: - Quench with water/NH4Cl - Extract with organic solvent reaction->workup Reaction Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification product Product: 3-Methoxy-4- (trifluoromethyl)aniline purification->product

Caption: Workflow for the synthesis of 3-Methoxy-4-(trifluoromethyl)aniline via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Best Practice)

Materials:

  • 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Amine source (e.g., Lithium bis(trimethylsilyl)amide as an ammonia equivalent)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Anhydrous, deoxygenated reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried and cooled Schlenk flask, add the palladium catalyst (1-3 mol%), ligand (2-6 mol%), and base (1.5-2.0 equiv) under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene (1.0 equiv) and the amine source (1.2-1.5 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Troubleshooting and FAQs: Buchwald-Hartwig Amination Route
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst/Ligand Incompatibility: The chosen catalyst-ligand system may not be optimal for this specific substrate. 2. Base is Ineffective: The base may not be strong enough or may be of poor quality. 3. Presence of Oxygen or Moisture: The Pd(0) catalyst is sensitive to air and water.1. Screen different palladium sources and phosphine ligands. For electron-rich anilines, bulky biarylphosphine ligands are often effective. 2. Use a stronger base like NaOtBu or LiHMDS. Ensure the base is fresh and has been handled under inert conditions. 3. Use anhydrous, degassed solvents and maintain a strict inert atmosphere throughout the reaction.
Formation of Hydrodehalogenation Byproduct Competing Reaction Pathway: The aryl halide is reduced instead of undergoing amination.This can be influenced by the ligand and base. Sometimes, switching to a different ligand or using a weaker base can suppress this side reaction.
Formation of Diaryl Ether Byproduct Reaction with Alkoxide Base: The aryl halide reacts with the alkoxide base (e.g., NaOtBu) at elevated temperatures.Use a non-alkoxide base like Cs₂CO₃ or K₃PO₄. Lowering the reaction temperature might also help.
Difficulty in Removing Ligand/Catalyst Residues High Catalyst/Ligand Loading: Using an excessive amount of catalyst and ligand. Polarity of Byproducts: Oxidized ligand and other byproducts can be difficult to separate from the product.1. Optimize the reaction to use the lowest possible catalyst and ligand loading. 2. Employ thorough purification techniques such as column chromatography with a carefully chosen eluent system. A final recrystallization step can be very effective.

General Purification and Characterization

Purification:

  • Vacuum Distillation: Suitable for thermally stable anilines.

  • Recrystallization: An excellent method for obtaining high-purity material. A common solvent system is a mixture of a non-polar solvent (e.g., heptane, hexane) and a more polar solvent (e.g., ethyl acetate, toluene).

  • Column Chromatography: Effective for removing closely related impurities, but can be less scalable.

Characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the product.

  • Mass Spectrometry (GC-MS, LC-MS): Useful for confirming the molecular weight and identifying impurities.

  • Gas Chromatography (GC): Can be used to determine the purity of the final product.

Final Recommendations

For the synthesis of 3-Methoxy-4-(trifluoromethyl)aniline, the nitro reduction route is often more cost-effective and scalable for large-scale production, provided the nitro precursor is readily available. The Buchwald-Hartwig amination offers greater flexibility in terms of substrate scope if a variety of aniline derivatives are being targeted and is an excellent tool for medicinal chemistry applications.

Regardless of the chosen route, careful optimization of reaction parameters and meticulous purification are key to obtaining a high-quality product. This guide should serve as a valuable resource in your synthetic endeavors.

References

  • Feng, L. & Li, Z. (2010).
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Buchwald, S. L., & Mauger, C. (2008). A new and improved catalyst for the amination of aryl chlorides. The Journal of Organic Chemistry, 73(15), 5786–5789.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Reduction of nitro compounds. (2023, October 29). In Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for the synthesis of 3-Methoxy-4-(trifluoromethyl)aniline (CAS: 69449-36-7). This document is structured to address the specific chemical challenges associated with the ortho-trifluoromethyl activation and the preservation of the fluorinated moiety during reduction.

Status: Active Ticket ID: SYN-CF3-OME-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Route Analysis

Target Molecule: 3-Methoxy-4-(trifluoromethyl)aniline IUPAC Synonym: 4-Amino-2-methoxybenzotrifluoride Core Challenge: The synthesis requires installing an electron-donating methoxy group meta to the aniline nitrogen while preserving the trifluoromethyl group.

The most robust industrial route avoids direct nitration of methoxy-benzotrifluorides (which yields poor regioselectivity) and instead utilizes a Nucleophilic Aromatic Substitution (


)  on a halogenated precursor, followed by Catalytic Hydrogenation .
Validated Synthesis Pathway
  • Step 1 (

    
    ):  2-Fluoro-4-nitrobenzotrifluoride + NaOMe 
    
    
    
    2-Methoxy-4-nitrobenzotrifluoride.
  • Step 2 (Reduction): 2-Methoxy-4-nitrobenzotrifluoride +

    
    /Pd-C 
    
    
    
    Target.

Note on Regiochemistry: Confusion often arises from nomenclature. The starting material is numbered relative to the


 group (Position 1). The product is numbered relative to the amine (Position 1).
  • Precursor:

    
     (1), Methoxy (2), Nitro (4).
    
  • Target: Amine (1), Methoxy (3),

    
     (4).[1][2]
    
  • These are the same carbon skeleton.

Workflow Diagram

SynthesisPath SM Starting Material 2-Fluoro-4-nitrobenzotrifluoride (CAS: 69411-68-3) Reagent1 Reagent A NaOMe / MeOH Reflux SM->Reagent1 Inter Intermediate 2-Methoxy-4-nitrobenzotrifluoride Reagent1->Inter Reagent2 Reagent B H2 (3 bar), Pd/C MeOH, RT Inter->Reagent2 Product Target Product 3-Methoxy-4-(trifluoromethyl)aniline (CAS: 69449-36-7) Reagent2->Product

Figure 1: Validated synthetic pathway via


 and hydrogenation.

Technical Troubleshooting (Q&A)

This section addresses specific failure modes reported by research teams.

Phase 1: Nucleophilic Aromatic Substitution ( )

Q1: I am using 2-Chloro-4-nitrobenzotrifluoride instead of the Fluoro-analog, but the reaction is stalling at 50% conversion. Why?

A: This is a classic reactivity issue involving the Meisenheimer Complex .

  • The Cause: The

    
     mechanism is heavily dependent on the electronegativity of the leaving group to stabilize the transition state. Fluorine is significantly more electronegative than Chlorine, making the ring more electrophilic at the ipso-position. Furthermore, the activation here comes primarily from the ortho-trifluoromethyl group (the nitro group is meta to the halogen and provides only inductive activation, not resonance).
    
  • The Fix:

    • Switch to the Fluoride: 2-Fluoro-4-nitrobenzotrifluoride reacts much faster.

    • Increase Temperature: If you must use the Chloride, methanol reflux (65°C) is insufficient. Switch solvent to DMSO or DMF and heat to 90-100°C.

    • Crown Ethers: If using solid NaOMe in a non-polar solvent, add 18-Crown-6 to solubilize the methoxide.

Q2: I obtained a significant impurity identified as a phenol (2-Hydroxy-4-nitrobenzotrifluoride). Where did this come from?

A: This is caused by Hydrolysis via Water Contamination .

  • The Mechanism: Methoxide is a strong base. If your Methanol solvent is not anhydrous, or if the NaOMe is hygroscopic and wet, Hydroxide (

    
    ) ions are generated. Hydroxide is a competitive nucleophile.
    
  • The Fix:

    • Use anhydrous MeOH (sure-seal bottle or freshly distilled).

    • Use a commercially available solution of NaOMe in MeOH (usually 25% or 30% w/w) rather than solid NaOMe, which absorbs water rapidly from air.

    • Run the reaction under a Nitrogen/Argon atmosphere.

Q3: My NMR shows a mixture of isomers. Did I buy the wrong starting material?

A: Likely yes. This synthesis is extremely sensitive to the starting isomer.

  • Check: Ensure you did NOT use 4-Fluoro-3-nitrobenzotrifluoride .

    • In 4-F-3-Nitro, the Fluorine is ortho to the Nitro group (highly activated). This reaction proceeds instantly but yields 2-Methoxy-5-(trifluoromethyl)aniline (the wrong isomer).

  • Verification: Check the coupling constants in the aromatic region. The target precursor (2-Methoxy-4-nitro) should show a specific pattern where the protons ortho to the Nitro are preserved.

Phase 2: Reduction & Isolation[3]

Q4: During hydrogenation, I am seeing a mass corresponding to [M-20] or [M-18]. Is my


 group unstable? 

A: You are likely observing Hydrodefluorination .

  • The Cause: While aromatic

    
     groups are generally stable, they can undergo hydrogenolysis (C-F bond cleavage) under forcing conditions, especially with Platinum (Pt) catalysts or high pressures.
    
  • The Fix:

    • Catalyst Selection: Use Pd/C (5% or 10%) . Avoid

      
       (Adams' catalyst).
      
    • Conditions: Run at ambient temperature and low pressure (Balloon or 1-3 bar). Do not heat the hydrogenation reaction.

    • Additives: If defluorination persists, add a small amount of Diphenylsulfide (catalyst poison) to dampen the activity, though this will slow the nitro reduction.

Q5: The product turns dark brown/purple upon exposure to air. How do I store it?

A: Electron-rich anilines (with Methoxy groups) are prone to Oxidative Degradation .

  • The Fix:

    • Store the free base under Argon at -20°C.

    • Salt Formation: Convert the aniline to its Hydrochloride salt (using HCl in Dioxane/Ether) immediately after purification. The salt is significantly more stable to oxidation and shelf-storage.

Experimental Protocol & Data

Standardized Conditions Table
VariableRecommended ConditionRisk Factor
Solvent (Step 1) Anhydrous MethanolWater causes phenol impurity.
Base (Step 1) NaOMe (1.1 eq)Excess base complicates workup; too little stalls reaction.
Temp (Step 1) 65°C (Reflux)Higher temp risks attacking the

group.
Catalyst (Step 2) 10% Pd/C (5 wt% loading)Pt or Ni may cause defluorination.
H2 Pressure 1 - 3 bar>10 bar increases risk of ring saturation or defluorination.
Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Step1 Step 1: Substitution Issue? Start->Step1 Step2 Step 2: Reduction Issue? Start->Step2 LowConv Low Conversion (<50%) Step1->LowConv Impurity Impurity: Phenol (OH) Step1->Impurity Sol1 Switch leaving group to F Use DMSO/Heat LowConv->Sol1 Sol2 Dry MeOH Use NaOMe solution Impurity->Sol2 Defluoro Mass Loss (M-19/20) Defluorination Step2->Defluoro Color Product Darkening Oxidation Step2->Color Sol3 Lower Pressure Switch to Pd/C Defluoro->Sol3 Sol4 Store as HCl Salt Keep under Argon Color->Sol4

Figure 2: Decision tree for resolving common synthetic anomalies.

References

  • Preparation of trifluoromethylanilines. Google Patents. US6333434B1. (Describes the general nitration and reduction sequences for benzotrifluorides). Link

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. (Fundamental mechanistic grounding for

    
     on activated rings). Link
    
  • 2-Methoxy-5-(trifluoromethyl)aniline. PubChem.[3] (For physical property comparison and isomer verification; Note: This is the isomer of the target). Link

  • Scalable Electrochemical Reduction of Nitrobenzotrifluorides.Organic Process Research & Development. (Discusses stability of

    
     groups during reduction). Link
    

Sources

Technical Support Center: Degradation of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the stability and degradation of 3-Methoxy-4-(trifluoromethyl)aniline, offering field-proven insights and solutions.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared stock solution of 3-Methoxy-4-(trifluoromethyl)aniline has turned a yellowish-brown color. Is it still usable?

A1: The development of a yellowish-brown color is a common observation with aniline derivatives and typically indicates the onset of oxidative degradation.[1] While freshly purified anilines are often colorless, they are susceptible to air oxidation, leading to the formation of colored impurities.[1] The usability of the solution depends on the tolerance of your experiment to small amounts of impurities. For highly sensitive applications, it is recommended to use freshly prepared solutions or purify the colored solution. For less sensitive applications, you may be able to proceed, but it is advisable to first analyze the purity of the solution by HPLC or GC-MS.

Q2: What are the optimal storage conditions for 3-Methoxy-4-(trifluoromethyl)aniline to minimize degradation?

A2: To ensure the long-term stability of 3-Methoxy-4-(trifluoromethyl)aniline, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[2] Exposure to light, heat, and oxygen can accelerate degradation. It is recommended to store the compound in a tightly sealed container, preferably in a freezer at -20°C for long-term storage. For working solutions, refrigeration at 2-8°C is suitable for short-term use.

Q3: Which analytical techniques are best for monitoring the degradation of 3-Methoxy-4-(trifluoromethyl)aniline?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for monitoring the degradation of 3-Methoxy-4-(trifluoromethyl)aniline.[3] HPLC is excellent for quantifying the parent compound and non-volatile degradation products, while GC-MS is highly effective for identifying volatile and semi-volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of unknown degradation products.[4]

Q4: How do the methoxy and trifluoromethyl substituents affect the stability of the aniline ring?

A4: The methoxy (-OCH3) group is an electron-donating group, which increases the electron density on the aromatic ring and can make the aniline more susceptible to electrophilic substitution and oxidation.[5] Conversely, the trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which decreases the electron density of the ring. This generally increases the metabolic stability of the molecule.[6] The interplay of these two groups will determine the overall reactivity and degradation profile of 3-Methoxy-4-(trifluoromethyl)aniline.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis

Scenario: You observe unexpected peaks in your chromatogram after your sample of 3-Methoxy-4-(trifluoromethyl)aniline has been stored for a period, exposed to certain reaction conditions, or during a work-up procedure.

Potential Causes and Solutions:

  • Oxidative Degradation: Anilines are prone to oxidation, which can be accelerated by exposure to air, light, or certain metal ions. This can lead to the formation of nitroso, nitro, and dimeric/polymeric impurities.[1]

    • Troubleshooting Steps:

      • Analyze a freshly prepared sample as a control to confirm the new peaks are due to degradation.

      • If oxidation is suspected, sparge your solvents with an inert gas (argon or nitrogen) and handle the compound under an inert atmosphere.

      • Avoid exposure of your samples to direct light. Use amber vials or cover your glassware with aluminum foil.

      • If metal catalysis is a possibility in your reaction, consider the use of a chelating agent.

  • Hydrolytic Degradation: Depending on the pH of your solution, the methoxy group could be susceptible to hydrolysis, especially under strong acidic conditions, which would yield a phenolic compound.

    • Troubleshooting Steps:

      • Maintain the pH of your aqueous solutions within a neutral range if possible.

      • If acidic or basic conditions are required for your experiment, minimize the exposure time and temperature.

      • Analyze your sample immediately after preparation to monitor for time-dependent degradation.

  • Thermal Degradation: High temperatures can induce decomposition of the molecule. A study on a related compound, teriflunomide, which contains a 4-(trifluoromethyl)aniline moiety, showed that thermal stress can lead to its degradation.[7]

    • Troubleshooting Steps:

      • Avoid excessive heating of your samples. If heating is necessary, use the lowest effective temperature and minimize the duration.

      • For GC-MS analysis, ensure the injection port temperature is not excessively high, as this can cause on-column degradation.[3]

Visualizing the Troubleshooting Workflow:

start Unexpected Peak Observed check_fresh Analyze Fresh Sample start->check_fresh is_degradation Is it Degradation? check_fresh->is_degradation cause_oxidation Potential Cause: Oxidation is_degradation->cause_oxidation Yes no_degradation Consider other sources: - Contaminated solvent - Impure starting material - Reaction byproduct is_degradation->no_degradation No cause_hydrolysis Potential Cause: Hydrolysis is_degradation->cause_hydrolysis Yes cause_thermal Potential Cause: Thermal Stress is_degradation->cause_thermal Yes solution_oxidation Solution: - Use inert atmosphere - Protect from light - Consider chelators cause_oxidation->solution_oxidation solution_hydrolysis Solution: - Control pH - Minimize exposure time - Analyze promptly cause_hydrolysis->solution_hydrolysis solution_thermal Solution: - Avoid high temperatures - Optimize GC inlet temp cause_thermal->solution_thermal

Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: Poor Recovery or Loss of Material During Aqueous Work-up

Scenario: You experience a significant loss of your compound during an extraction or other aqueous work-up steps.

Potential Cause and Solution:

  • pH-Dependent Solubility: The basicity of the aniline amine group means its solubility in aqueous solutions is highly pH-dependent. In acidic solutions (pH < pKa), the amine will be protonated to form an anilinium salt, which is more water-soluble.

    • Troubleshooting Steps:

      • During extractions, ensure the pH of the aqueous layer is basic (pH > pKa) to keep the aniline in its neutral, less water-soluble form, thus maximizing its partitioning into the organic solvent.

      • Conversely, if you want to wash away non-basic impurities, you can intentionally acidify the aqueous layer to retain your aniline compound in the aqueous phase while extracting the impurities with an organic solvent.

Potential Degradation Pathways

Forced degradation studies on related compounds provide insights into the likely degradation pathways for 3-Methoxy-4-(trifluoromethyl)aniline. The primary pathways are oxidation, hydrolysis, and photolysis.

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic) cluster_photolysis Photolysis parent 3-Methoxy-4-(trifluoromethyl)aniline nitroso Nitroso Derivative parent->nitroso [O] dimer Azo/Azoxy Dimer parent->dimer [O] (Dimerization) phenol 3-Hydroxy-4-(trifluoromethyl)aniline parent->phenol H₃O⁺ polymeric Polymeric Species parent->polymeric nitro Nitro Derivative nitroso->nitro [O]

Caption: Potential degradation pathways of 3-Methoxy-4-(trifluoromethyl)aniline.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis

This protocol is a starting point and may require optimization for your specific application and available equipment.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Causality behind choices: A C18 column is a good general-purpose choice for aromatic compounds. The formic acid in the mobile phase helps to achieve good peak shape by protonating the silanol groups on the stationary phase and the aniline in the mobile phase. A gradient elution is used to ensure the separation of the parent compound from potentially more or less polar degradation products.

Protocol 2: Forced Degradation Study

To understand the intrinsic stability of 3-Methoxy-4-(trifluoromethyl)aniline, a forced degradation study can be performed. This involves exposing the compound to a variety of stress conditions.[7]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress Heat the solid compound at 105°C for 48 hours.
Photostability Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Self-Validating System: For each stress condition, a control sample (unexposed) should be analyzed alongside the stressed sample. The total peak area of the stressed sample (parent + degradants) should be compared to the control to assess mass balance. Significant deviation from 100% may indicate the formation of non-chromophoric products or volatile degradants.

References

  • The Trifluoromethyl Group's Impact: Understanding 4-Nitro-3-(trifluoromethyl)aniline. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Aniline. In: Wikipedia. Available at: [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation. (2026). MDPI. Available at: [Link]

  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. (2026). ACS Publications. Available at: [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. Available at: [Link]

  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. (2026). ACS Publications. Available at: [Link]

  • 3-(Trifluoromethyl)aniline. (n.d.). PubChem. Available at: [Link]

Sources

Technical Support Center: Solvent Effects in 3-Methoxy-4-(trifluoromethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of solvent effects in reactions involving 3-Methoxy-4-(trifluoromethyl)aniline. This molecule, with its unique electronic profile—an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—presents specific challenges and opportunities in synthetic chemistry. The choice of solvent is not merely about dissolution; it is a critical parameter that can dictate reaction rate, yield, selectivity, and even the mechanistic pathway.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, a research scientist or drug development professional, with both the theoretical understanding and practical solutions for your experiments.

Part 1: Foundational Concepts - General FAQs

This section addresses the fundamental principles governing solvent selection for reactions with 3-Methoxy-4-(trifluoromethyl)aniline.

Q1: How do the methoxy and trifluoromethyl groups on the aniline ring influence its reactivity and interaction with solvents?

A1: The dual substitution on the aniline ring creates a nuanced electronic character. The methoxy (-OCH₃) group at the 3-position is an ortho, para-director and is electron-donating through resonance. The trifluoromethyl (-CF₃) group at the 4-position is a meta-director and is strongly electron-withdrawing by induction.

This electronic push-pull system affects the nucleophilicity of the amine. The lone pair on the nitrogen is less available for donation compared to a simple aniline, as the powerful -CF₃ group deactivates the ring.[1] Solvents interact with this system in several ways:

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the amine's N-H bonds and the oxygen of the methoxy group.[2][3] This hydrogen bonding can cage the nucleophile, reducing its reactivity, particularly in Sₙ2-type reactions.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants and can solvate charged intermediates effectively without hydrogen bonding to the nucleophile. This often leads to significant rate enhancements in reactions where the aniline acts as a nucleophile.[5][6]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are primarily used when reactants are nonpolar or to minimize the solubility of certain byproducts. Their inability to stabilize charged intermediates or transition states generally leads to slower reaction rates for polar reactions.[7]

Part 2: Troubleshooting Guides for Common Reactions

This section provides specific, actionable advice for common synthetic transformations involving 3-Methoxy-4-(trifluoromethyl)aniline.

Scenario A: Nucleophilic Aromatic Substitution (SₙAr)

Q2: My SₙAr reaction, where 3-Methoxy-4-(trifluoromethyl)aniline is the nucleophile, is extremely slow in THF. What is the problem and how can I fix it?

A2: The issue likely stems from using a solvent with insufficient polarity to stabilize the charged intermediate (Meisenheimer complex) that is characteristic of the SₙAr mechanism. THF is a relatively nonpolar aprotic solvent.

Expert Recommendation: Switching to a polar aprotic solvent is the most effective solution. Solvents like DMSO, DMF, or NMP excel at accelerating SₙAr reactions. They effectively solvate the cationic portion of the Meisenheimer complex without deactivating the aniline nucleophile through hydrogen bonding. A study on the anilinolysis of a related compound showed dramatic rate variations when moving to solvent mixtures with increasing DMSO content, highlighting the importance of solvent polarity in stabilizing charged intermediates.[8]

Troubleshooting Workflow: SₙAr Solvent Selection

A Problem: Slow SₙAr Reaction (e.g., in THF or Toluene) B Root Cause Analysis: - Insufficient stabilization of  Meisenheimer complex. - Low reactant solubility. A->B Investigate C Primary Solution: Switch to Polar Aprotic Solvent B->C Identify F Secondary Considerations: - Temperature Increase? - Phase-Transfer Catalyst? B->F Alternative/Additive Strategies D Recommended Solvents: - DMSO - DMF - NMP - Acetonitrile C->D Implement E Rationale: - High dielectric constant stabilizes  charged intermediates. - No H-bonding to deactivate  aniline nucleophile. C->E Justification G Outcome: Accelerated Reaction Rate & Improved Yield D->G Verify

Caption: Workflow for troubleshooting a slow SₙAr reaction.

Scenario B: Amide Coupling (Acylation)

Q3: I am attempting an amide coupling between 3-Methoxy-4-(trifluoromethyl)aniline and a carboxylic acid using a standard coupling agent (e.g., EDC/HOBt). The reaction in dichloromethane (DCM) is incomplete and messy. What solvent adjustments can I make?

A3: While DCM is a common solvent for amide couplings, its moderate polarity might not be sufficient to dissolve all reagents, intermediates, or additives like HOBt, leading to a heterogeneous and inefficient reaction. Furthermore, the reduced nucleophilicity of this specific aniline may require conditions that better promote the reaction.

Expert Recommendation:

  • Switch to a More Polar Solvent: DMF is an excellent choice for amide couplings as it readily dissolves most coupling agents, additives, and the resulting amide, driving the reaction to completion. Acetonitrile can also be an effective choice.[9]

  • Consider a Solvent-Free Approach: For certain substrates, solvent-free methods using coupling agents like methoxysilanes can provide high yields and simplify purification.[10][11] This avoids all solvent-related compatibility issues.

Data Summary: Solvent Properties for Amide Coupling

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for Amide Coupling
Dichloromethane (DCM)Aprotic9.140Moderate; good for initial screening but can have solubility issues.
Tetrahydrofuran (THF)Aprotic7.566Similar to DCM; risk of side reactions with some acylating agents.
Acetonitrile (MeCN)Polar Aprotic37.582Good; dissolves many reagents and is relatively easy to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Excellent; superior solvating power, but high boiling point can complicate removal.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Excellent; similar to DMF but even higher boiling point.
Scenario C: Diazotization Reactions

Q4: I need to perform a diazotization on 3-Methoxy-4-(trifluoromethyl)aniline for a subsequent Sandmeyer reaction. What is the standard solvent system, and what are the critical considerations?

A4: Diazotization of anilines is almost universally performed in a strongly acidic aqueous medium. The solvent is not just a medium but a reactant and catalyst.

Expert Recommendation: The standard and most reliable method involves dissolving the aniline in an aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and then treating it with an aqueous solution of sodium nitrite (NaNO₂) at low temperatures (0–5 °C).

Critical Considerations:

  • Acid Concentration: A sufficient excess of acid is crucial. It ensures the aniline is fully protonated to its anilinium salt, preventing unwanted side reactions like the formation of diazoamino compounds.[12]

  • Solvent: Water is the solvent of choice. Organic co-solvents are generally avoided unless the aniline salt has extremely poor solubility, as they can interfere with the reaction.

  • Temperature Control: The resulting diazonium salt is unstable and can decompose violently at higher temperatures. Maintaining the temperature at 0–5 °C is critical for safety and yield.

Experimental Protocol: Standard Diazotization

  • Preparation: In a flask equipped with a magnetic stirrer and thermometer, suspend 1.0 equivalent of 3-Methoxy-4-(trifluoromethyl)aniline in 3-4 equivalents of 3M aqueous HCl.

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath. The anilinium hydrochloride salt may precipitate.

  • Nitrite Addition: Dissolve 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Continue stirring at 0–5 °C for 15-30 minutes after the addition is complete. A clear, pale yellow solution of the diazonium salt should form. A positive test with starch-iodide paper indicates a slight excess of nitrous acid.

  • Immediate Use: The resulting aqueous solution of the diazonium salt should be used immediately in the subsequent reaction without isolation.

Part 3: Advanced Concepts and Visualizations
Understanding Solvent-Nucleophile Interactions

The choice between a protic and aprotic solvent can fundamentally alter the reactivity of your aniline. The following diagram illustrates how these solvent classes interact with the nucleophilic amine.

cluster_0 Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) node_protic 3-Methoxy-4-(trifluoromethyl)aniline H-N-H result_p Reduced Nucleophilicity node_solvent_p CH₃-O-H node_solvent_p:f0->node_protic:f0  Hydrogen Bonding (solvates and 'cages' the nucleophile) node_aprotic 3-Methoxy-4-(trifluoromethyl)aniline H-N-H result_a High Nucleophilicity node_solvent_a (CH₃)₂S=O interaction_a   Weak Dipole-Dipole   Interactions Only

Caption: Interaction of protic vs. aprotic solvents with the aniline nucleophile.

References
  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.Chemistry LibreTexts.
  • Solvents: Effects on Reaction Dynamics.ChemGuides via YouTube.
  • Solvent effects in the aza-Michael addition of anilines.Comptes Rendus de l'Académie des Sciences.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions.Chemistry Steps.
  • Effect of solvent in Nucleophilic Substitution Reaction.YouTube.
  • Substituent effects on the hydrogen-bonded complex of aniline–H2O: a comput
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).Organic Syntheses.
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.The Royal Society of Chemistry.
  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Deriv
  • Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • 4-Methoxy-3-(trifluoromethyl)aniline.Ossila.
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
  • Exploring Flow Procedures for Diazonium Formation.
  • Reactions of Aniline.Chemistry Steps.
  • The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System.
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.Institute for Color Science and Technology.
  • Effects of hydrogen-bonding interaction and polarity on emission spectrum of naphthalene-triethylamine in mixed solvent.
  • Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs.
  • DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes.
  • Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study.RSC Publishing.
  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
  • 3-Methyl-4-(trifluoromethyl)aniline.PubChem.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.
  • 2-Methoxy-4-(trifluoromethyl)aniline.PubChem.
  • 4-Chloro-3-(trifluoromethyl)aniline.PubChem.

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Validation & Comparative

Technical Assessment: Quantitative Methodologies for 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical assessment and method development framework designed for the quantitative analysis of 3-Methoxy-4-(trifluoromethyl)aniline .

Executive Summary & Molecule Profile

3-Methoxy-4-(trifluoromethyl)aniline is a critical fluorinated intermediate used in the synthesis of kinase inhibitors and high-performance agrochemicals. Its analysis presents specific challenges due to the electronic push-pull nature of its substituents:

  • The Aniline (NH₂): Typically basic, but its basicity is significantly attenuated by the electron-withdrawing trifluoromethyl group in the para position.

  • The Trifluoromethyl (-CF₃): Adds high lipophilicity and volatility.

  • The Methoxy (-OCH₃): Adds a secondary polar interaction site.

The Analytical Challenge: Differentiating this molecule from its likely regioisomers (e.g., 4-Methoxy-3-(trifluoromethyl)aniline) and quantifying potentially genotoxic precursors (nitro-aromatics) requires high-resolution separation.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on your specific data requirements (Purity vs. Volatiles vs. Absolute Assay).

AnalyticalDecisionTree Start Start: Define Analytical Goal Decision1 Requirement? Start->Decision1 Purity Purity & Impurity Profiling (Isomers/Byproducts) Decision1->Purity Separation Volatiles Residual Solvents or Volatile Impurities Decision1->Volatiles Volatility Assay Absolute Content (% w/w) Reference Standard Cert. Decision1->Assay Quantification HPLC Method A: RP-HPLC (UV/MS) High Specificity Purity->HPLC Non-volatile/Polar impurities GC Method B: GC-MS/FID High Resolution Volatiles->GC Thermostable analytes NMR Method C: qNMR Primary Standard Assay->NMR No Ref Std required

Figure 1: Analytical Decision Tree for Fluorinated Anilines.

Comparative Analysis of Methodologies

The table below objectively compares the three primary methodologies. For routine QC and impurity profiling, HPLC-UV is the recommended industry standard.

FeatureMethod A: RP-HPLC (UV) Method B: GC-MS/FID Method C: qNMR
Primary Use Purity, Related Substances, StabilityResiduals, Genotoxic Impurities (GTIs)Reference Standard Certification
Specificity High (Can separate non-volatiles)Medium (Limited by thermal stability)High (Structural elucidation)
Sensitivity (LOD) ~0.05% (area)< 1 ppm (SIM mode)~0.5% (w/w)
Linearity (R²) > 0.999> 0.995N/A (Absolute)
Robustness High (Buffered mobile phase)Medium (Tailing issues with amines)High (Solvent dependent)
Throughput 15–25 min/run20–30 min/run10–15 min/sample
Drawback Requires reference standardsThermal degradation riskLow sensitivity for trace impurities

Deep Dive: High-Performance Liquid Chromatography (HPLC)

Recommendation: This is the primary method for release testing. The presence of the -CF₃ group suggests the use of a Fluorophenyl (PFP) column for superior selectivity over standard C18, particularly for separating regioisomers.

Mechanistic Rationale
  • Stationary Phase: A Pentafluorophenyl (PFP) phase offers unique pi-pi and dipole-dipole interactions with the fluorinated analyte, providing separation power that alkyl (C18) phases lack.

  • Mobile Phase pH: The aniline nitrogen is weakly basic due to the electron-withdrawing -CF₃ group. A neutral-to-slightly-acidic pH (pH 3–5) keeps the molecule in a consistent ionization state, preventing peak splitting.

Detailed Protocol

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis. Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm or 3 µm). Wavelength: 240 nm (Primary), 210 nm (Secondary for impurities). Flow Rate: 1.0 mL/min.[1] Column Temp: 35°C.

Mobile Phase:

  • Solvent A: 10mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Description
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Polar impurities)
15.0 20 80 Linear Gradient
18.0 20 80 Wash
18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | End |

Method Development Workflow

HPLCWorkflow Step1 1. Solubility Check (Dissolve in 50:50 ACN:Water) Step2 2. UV Scan (200-400nm) Identify Lambda Max (~240nm) Step1->Step2 Step3 3. Column Selection Compare C18 vs. PFP Step2->Step3 Branch1 C18 Result: Co-elution of isomers? Step3->Branch1 PathA Yes: Switch to PFP (Pi-Pi Interaction) Branch1->PathA Poor Separation PathB No: Optimize Gradient Branch1->PathB Good Separation Final 4. Validation (ICH Q2) Specificity, Linearity, Accuracy PathA->Final PathB->Final

Figure 2: HPLC Method Development Logic for Fluorinated Anilines.

Deep Dive: Gas Chromatography (GC-MS)

Recommendation: Use GC-MS for detecting Genotoxic Impurities (GTIs) or if the product is a raw intermediate with high volatility. Caution: Free anilines adhere to active sites (silanols) in the liner and column, causing peak tailing.

Protocol Adjustments
  • Inlet Liner: Must be ultra-inert (deactivated wool) to prevent aniline absorption.

  • Derivatization (Optional but Recommended): If tailing is observed, derivatize with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetamide derivative. This improves peak shape and sensitivity.

Direct Injection Protocol
  • Column: Rtx-5 Amine or DB-35MS (30m x 0.25mm x 0.25µm). Note: "Amine" specific columns are base-deactivated.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL Split (20:1).

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Detection: MS (EI source), Scan range 35–350 m/z.

  • Key Fragment Ions (Predicted):

    • Molecular Ion: m/z 191[2]

    • Loss of Methyl: m/z 176

    • Loss of CF3: m/z 122

Impurity Profiling & Safety Considerations

When analyzing 3-Methoxy-4-(trifluoromethyl)aniline, you must specifically monitor for:

  • Regioisomers: The 2-methoxy or 6-methoxy isomers may form during synthesis. These have identical mass (MW 191.[2]15) and cannot be separated by standard MS without chromatographic resolution (hence the PFP column recommendation).

  • Nitro Precursors: 3-Methoxy-4-(trifluoromethyl)nitrobenzene. This is a likely starting material and a potential mutagen. It will elute later than the aniline in RP-HPLC due to the lack of the polar amine group.

  • Demethylated Analog: 4-amino-2-(trifluoromethyl)phenol. This will elute earlier in RP-HPLC.

Safety Note: Fluorinated anilines are toxic and potential irritants.[3] All sample preparation should occur in a fume hood. Refer to the SDS for CAS 69444-18-8 equivalents [1].

References

  • Fisher Scientific. (2021). Safety Data Sheet: Fluorinated Aniline Derivatives. Retrieved from (Note: General class SDS referenced for safety handling).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from .

  • Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

  • Phenomenex. (2023).[4] Selectivity of Phenyl-Hexyl and F5 Columns for Halogenated Aromatics. Application Note. Retrieved from .

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A Comparative Guide to Trifluoromethylated Aniline Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF₃), in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly influence the bioactivity and pharmacokinetics of a molecule. When appended to a versatile scaffold like aniline, the resulting trifluoromethylated anilines become invaluable building blocks. However, the seemingly subtle shift of the –CF₃ group around the aniline ring—from the ortho, to the meta, to the para position—gives rise to three distinct isomers with remarkably different physicochemical properties and chemical reactivity.

This guide provides an in-depth comparison of 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline. Moving beyond a simple cataloging of data, we will dissect the electronic and steric nuances that govern their behavior, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a more informed selection and application of these critical synthetic intermediates.

Core Physicochemical Properties: A Tale of Three Isomers

At first glance, the trifluoromethylated aniline isomers share the same molecular formula and weight. However, the position of the trifluoromethyl group leads to significant differences in their physical properties, which are crucial for considerations in reaction setup, purification, and formulation.

Property2-(Trifluoromethyl)aniline (ortho)3-(Trifluoromethyl)aniline (meta)4-(Trifluoromethyl)aniline (para)
CAS Number 88-17-598-16-8455-14-1
Molecular Formula C₇H₆F₃NC₇H₆F₃NC₇H₆F₃N
Molecular Weight 161.12 g/mol 161.12 g/mol 161.12 g/mol
Appearance Colorless to yellow liquidColorless to yellow liquidColorless to yellow solid or liquid
Melting Point 33-35 °C5-6 °C[1]38-41 °C
Boiling Point 172 °C187-188 °C[1]198-199 °C
Density ~1.3 g/cm³~1.29 g/cm³[1]~1.28 g/cm³

The variation in melting and boiling points is a direct consequence of the differences in intermolecular forces, which are influenced by the molecular symmetry and dipole moment of each isomer. The para isomer, with its greater potential for crystal lattice packing, exhibits the highest melting point.

Electronic and Steric Effects: The "Why" Behind the Reactivity

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (–I). This has a profound impact on the electron density of the aniline ring and the basicity of the amino group.

Basicity and pKa

The electron-withdrawing nature of the –CF₃ group significantly reduces the basicity of the aniline nitrogen by pulling electron density away from it, making the lone pair less available for protonation. Consequently, all three isomers are considerably weaker bases than aniline (pKa ≈ 4.6).

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho 2-(Trifluoromethyl)aniline ortho_effect Strong -I effect Steric Hindrance ortho->ortho_effect meta 3-(Trifluoromethyl)aniline meta_effect Strong -I effect para 4-(Trifluoromethyl)aniline para_effect Strong -I effect -M effect (minor)

Reactivity in Electrophilic Aromatic Substitution

The strong deactivating nature of the –CF₃ group makes electrophilic aromatic substitution reactions, such as nitration or halogenation, more challenging compared to aniline. The amino group is an activating, ortho, para-director. However, in these isomers, its directing influence is significantly modulated by the trifluoromethyl group.

  • 2-(Trifluoromethyl)aniline: The amino group directs incoming electrophiles to the para position (position 4). The ortho positions are sterically hindered by the bulky –CF₃ group and electronically deactivated.

  • 3-(Trifluoromethyl)aniline: The amino group directs to the ortho (position 2) and para (position 6) positions. The –CF₃ group at the meta position deactivates all positions, but the directing effect of the amino group still dominates.

  • 4-(Trifluoromethyl)aniline: The amino group directs to the ortho positions (positions 2 and 6).

Comparative Reactivity in Acylation: A Practical Investigation

To illustrate the differences in nucleophilicity of the amino group, a competitive acylation reaction can be performed. The less basic the aniline, the slower the rate of acylation, as the lone pair on the nitrogen is less available to attack the electrophilic acylating agent.

Expected Outcome

Based on the electronic effects, the expected order of reactivity in acylation is:

4-(Trifluoromethyl)aniline (para) > 3-(Trifluoromethyl)aniline (meta) > 2-(Trifluoromethyl)aniline (ortho)

The ortho-isomer is expected to be the least reactive not only due to the strong inductive effect of the proximate –CF₃ group but also due to significant steric hindrance around the amino group.

G start Prepare Equimolar Mixture of Isomers reagent Add Sub-stoichiometric Acylating Agent (e.g., Acetic Anhydride) start->reagent reaction Reaction at Controlled Temperature reagent->reaction quench Quench Reaction reaction->quench analysis Analyze Product Mixture by GC-MS or HPLC quench->analysis result Determine Relative Ratios of Acylated Products analysis->result

Experimental Protocol: Competitive Acylation of Trifluoromethylaniline Isomers

Objective: To determine the relative reactivity of ortho-, meta-, and para-trifluoromethylaniline towards acylation.

Materials:

  • 2-(Trifluoromethyl)aniline

  • 3-(Trifluoromethyl)aniline

  • 4-(Trifluoromethyl)aniline

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each trifluoromethylaniline isomer in anhydrous DCM.

    • Prepare a 0.05 M solution of acetic anhydride in anhydrous DCM.

  • Reaction Setup:

    • In a clean, dry flask, combine 1.0 mL of each of the three aniline isomer stock solutions. Add a stir bar.

    • Add 0.15 mL (1.1 equivalents relative to one isomer) of triethylamine to the mixture.

    • Place the flask in an ice bath and stir for 5 minutes.

  • Initiation of Reaction:

    • Slowly add 1.0 mL of the acetic anhydride solution to the stirred mixture of anilines.

    • Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).

  • Workup:

    • Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 5 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the residue in a suitable solvent (e.g., DCM or acetonitrile).

    • Analyze the product mixture by GC-MS or HPLC to determine the relative peak areas of the three acetylated products: N-acetyl-2-(trifluoromethyl)aniline, N-acetyl-3-(trifluoromethyl)aniline, and N-acetyl-4-(trifluoromethyl)aniline.

Data Interpretation:

The ratio of the peak areas of the acetylated products will provide a semi-quantitative measure of the relative reactivity of the three isomers. A higher peak area for a particular acetylated isomer corresponds to a faster reaction rate for the parent aniline.

Spectroscopic Characterization: Fingerprinting the Isomers

NMR and IR spectroscopy provide invaluable tools for distinguishing between the three isomers.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

  • 2-(Trifluoromethyl)aniline: Will show a complex multiplet pattern for the four aromatic protons.

  • 3-(Trifluoromethyl)aniline: Will also display a complex multiplet pattern, but with different chemical shifts and coupling constants compared to the ortho-isomer.

  • 4-(Trifluoromethyl)aniline: Due to its C₂ symmetry, will exhibit a simpler spectrum with two doublets, each integrating to two protons.

¹³C NMR Spectroscopy

The chemical shift of the carbon atom attached to the trifluoromethyl group is a key identifier. Furthermore, the number of distinct aromatic signals will reflect the symmetry of the molecule (four for ortho and meta, two for para).

FTIR Spectroscopy

The C-F stretching vibrations typically appear in the region of 1100-1350 cm⁻¹ and can be complex. The N-H stretching vibrations of the primary amine are observed around 3300-3500 cm⁻¹. While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers.[2]

Conclusion

The choice between 2-, 3-, and 4-(trifluoromethyl)aniline is a critical decision in the design of a synthetic route. The ortho-isomer offers the unique challenge and opportunity of steric hindrance around the amino group. The meta-isomer provides a different electronic environment compared to the ortho and para positions. The para-isomer, with its higher symmetry, often leads to more straightforward spectroscopic analysis and can be a good starting point for many applications.

By understanding the interplay of electronic and steric effects, and by utilizing the comparative experimental and spectroscopic data presented in this guide, researchers can make more strategic decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

  • Sheppard, W. A. (1963). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 85(9), 1314–1318.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Aniline Reactivity

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, dyes, and functional materials. The reactivity of the aniline core is not static; it is exquisitely tuned by the electronic character of substituents on the aromatic ring. These substituents, through a combination of inductive and resonance effects, modulate the electron density of both the amino group and the aromatic system. This guide provides an in-depth comparison of the reactivity of substituted anilines, supported by experimental data, to empower researchers in making informed decisions in synthetic planning and reaction design.

The reactivity of a substituted aniline can be considered from two primary perspectives: the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution. Electron-donating groups (EDGs) enhance electron density, increasing both the basicity of the amino group and the rate of electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity at both sites.

Quantifying Substituent Effects: A Three-Pronged Approach

To objectively compare the reactivity of substituted anilines, we will examine three key experimental and theoretical parameters:

  • Basicity (pKa): The pKa of the anilinium ion is a direct measure of the availability of the nitrogen's lone pair of electrons. A higher pKa indicates a more basic aniline and a more potent nucleophile.

  • Hammett Substituent Constants (σ): These constants provide a quantitative measure of the electronic influence (inductive and resonance effects) of a substituent on the reactivity of a benzene derivative.[1] Negative σ values signify electron-donating groups, while positive values indicate electron-withdrawing groups.

  • Reaction Kinetics: The rate of a well-chosen model reaction, such as acylation, provides direct experimental evidence of the comparative nucleophilicity of different substituted anilines.

The Interplay of Inductive and Resonance Effects

The electronic influence of a substituent is a composite of two fundamental effects: the inductive effect and the resonance effect.

  • Inductive Effect (I): This is the transmission of charge through a chain of atoms by electrostatic induction. Electronegative atoms or groups exert a negative inductive effect (-I), withdrawing electron density, while alkyl groups typically have a positive inductive effect (+I), donating electron density.

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons through a conjugated system. Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can donate electron density to the ring via a positive resonance effect (+R). Conversely, groups with π bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the ring through a negative resonance effect (-R).

The overall electronic character of a substituent is determined by the balance of these two effects.

cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) cluster_Halogen Halogens EDG e.g., -OCH₃, -CH₃ EDG_Effects Inductive Effect (+I) Resonance Effect (+R) EDG->EDG_Effects Dominantly Donating Aniline Aniline Ring EDG->Aniline Increase Electron Density EWG e.g., -NO₂, -CN EWG_Effects Inductive Effect (-I) Resonance Effect (-R) EWG->EWG_Effects Dominantly Withdrawing EWG->Aniline Decrease Electron Density Halogen e.g., -Cl, -Br Halogen_Effects Inductive Effect (-I) Resonance Effect (+R) Halogen->Halogen_Effects Net Withdrawing Halogen->Aniline Slightly Decrease Electron Density Reactivity Reactivity Aniline->Reactivity Determines

Caption: Electronic effects of substituents on the aniline ring.

Comparative Data: pKa, Hammett Constants, and Reaction Rates

The following table presents a comparative analysis of several para- and meta-substituted anilines, integrating their pKa values, Hammett constants, and the second-order rate constants for their benzoylation with benzoyl chloride in benzene at 25°C.

Substituent (Position)pKa of Anilinium Ion[2]Hammett Constant (σ)[1]Rate Constant (k) for Benzoylation (L mol⁻¹ s⁻¹)[1]
p-OCH₃5.34-0.270.435
p-CH₃5.08-0.170.168
H (Aniline) 4.60 0.00 0.0306
p-Cl3.980.230.00315
m-Cl3.520.370.000615
m-NO₂2.470.710.000032
p-NO₂1.020.780.000002

Data compiled from multiple sources and presented for comparative purposes.

This data clearly illustrates the profound impact of substituents on aniline reactivity. Electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) increase both the pKa and the rate of benzoylation, signifying enhanced nucleophilicity. Conversely, electron-withdrawing groups such as chloro (-Cl) and nitro (-NO₂) drastically decrease both parameters, with the para-nitroaniline being over 15,000 times less reactive than aniline in this specific reaction.

Caption: Reactivity spectrum of substituted anilines.

Experimental Protocol: Acetylation of Substituted Anilines

This protocol provides a robust method for the acetylation of anilines, which serves as a reliable model reaction for comparing their nucleophilicity.[3] The formation of the acetanilide product can be monitored and quantified to determine relative reaction rates.

Objective: To synthesize acetanilide from aniline and to adapt the procedure for a comparative study with a substituted aniline.

Materials:

  • Aniline (or substituted aniline)

  • Acetic anhydride

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Anilinium Hydrochloride: In a 100 mL Erlenmeyer flask, dissolve 0.05 mol of the chosen aniline in 50 mL of deionized water. Add 4.5 mL of concentrated HCl while stirring. This step protonates the aniline, making it soluble in water. The formation of the anilinium salt is crucial for achieving a homogeneous reaction mixture.

  • Preparation of Reagents: In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of deionized water. Measure out 6.0 mL of acetic anhydride.

  • Acetylation Reaction: To the stirred anilinium hydrochloride solution, add the acetic anhydride. Immediately following this, add the sodium acetate solution. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the more nucleophilic free aniline in situ, which then reacts with the acetic anhydride. The acetanilide product will begin to precipitate as a white solid.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the crude acetanilide by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.

  • Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol or an ethanol-water mixture. This step removes unreacted starting materials and byproducts.

  • Characterization and Quantification: Dry the purified acetanilide and determine its mass to calculate the reaction yield. The melting point of the product can be measured and compared to the literature value for confirmation of identity and purity. For a kinetic study, aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by a suitable technique (e.g., HPLC, GC) to determine the rate of product formation.

start Start step1 Dissolve Aniline in HCl/H₂O start->step1 step2 Add Acetic Anhydride step1->step2 step3 Add Sodium Acetate Solution step2->step3 step4 Precipitation of Acetanilide step3->step4 step5 Isolate by Vacuum Filtration step4->step5 step6 Recrystallize from Ethanol/Water step5->step6 end Pure Acetanilide step6->end

Caption: Experimental workflow for the acetylation of aniline.

Conclusion: Predictive Power in Synthesis

The reactivity of substituted anilines is a predictable and quantifiable phenomenon. By understanding the interplay of inductive and resonance effects, and by utilizing tools such as pKa values and Hammett constants, researchers can anticipate the nucleophilicity of a given aniline derivative. This predictive power is invaluable in the rational design of synthetic routes, enabling the selection of appropriate reaction conditions and the avoidance of unwanted side reactions. The experimental data presented in this guide provides a solid foundation for these predictions, empowering chemists to approach the synthesis of aniline-containing target molecules with greater confidence and efficiency.

References

  • Caglieri, S., Servetti, G., & Picco, E. (n.d.). Theoretical Study of Acid Acetylation of Aniline. RIA-UTN. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • Pearson Education. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Yildiz, M., & Cinar, Z. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
  • Stubbs, F. J., & Hinshelwood, C. (1949). The Benzoylation of Substituted Anilines. Journal of the Chemical Society (Resumed), S71-S75.
  • Wikipedia. (2024, January 22). Hammett equation. Retrieved from [Link]

Sources

A Comparative Guide to Trifluoromethylation Reagents for Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylated Anilines

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a preeminent position. Its unique electronic properties, including high electronegativity and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Trifluoromethylated anilines, in particular, are crucial building blocks for a wide array of pharmaceuticals and agrochemicals.[1][3] This guide provides a comparative analysis of common trifluoromethylation reagents for the synthesis of these valuable compounds, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Navigating the Landscape of Trifluoromethylation: A Mechanistic Overview

The direct trifluoromethylation of anilines can be broadly categorized based on the nature of the trifluoromethyl source: electrophilic, nucleophilic, and radical. Each class of reagents operates through distinct mechanistic pathways, influencing their reactivity, substrate scope, and functional group tolerance.

Electrophilic Trifluoromethylating Reagents: Taming the "Super Halogen"

Electrophilic trifluoromethylating reagents are arguably the most widely employed for the direct functionalization of electron-rich aromatic systems like anilines.[4] These reagents formally deliver a "CF3+" equivalent to a nucleophilic substrate.

  • Togni's Reagents (Hypervalent Iodine Compounds): Togni's reagents I and II are shelf-stable, crystalline solids that have gained immense popularity due to their versatility and ease of handling.[2][5][6] The trifluoromethylation of anilines with Togni's reagent can proceed through different pathways, including direct electrophilic aromatic substitution or radical mechanisms, often facilitated by a catalyst.[7][8][9] For instance, a nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been developed, demonstrating good functional group tolerance and regioselectivity under mild conditions.[4][9] Visible-light-induced radical trifluoromethylation of free anilines with Togni's reagent at room temperature has also been reported, offering an economical route to these compounds.[3][10]

  • Umemoto's Reagents (S-(Trifluoromethyl)dibenzothiophenium Salts): Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents.[2][4] Computational studies suggest that the trifluoromethylation of anilines with Umemoto's reagent likely proceeds via a backside attack mechanism.[11] These reagents are effective for the trifluoromethylation of a variety of aromatic compounds, including anilines, often providing moderate to high yields.[2][12]

  • Yagupolskii-Umemoto Type Reagents: These reagents, such as S-(trifluoromethyl)diarylsulfonium salts, also function as electrophilic CF3 sources and have been used for the trifluoromethylation of anilines.[2][4]

The general mechanism for electrophilic trifluoromethylation of anilines involves the attack of the electron-rich aniline ring on the electrophilic CF3 source, leading to the formation of a sigma complex, followed by deprotonation to restore aromaticity.

Experimental Workflow: Electrophilic Trifluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Substrate Mixing Combine reactants under inert atmosphere Aniline->Mixing Reagent Electrophilic CF3 Reagent (e.g., Togni's, Umemoto's) Reagent->Mixing Solvent Anhydrous Solvent (e.g., CH2Cl2, CH3CN) Solvent->Mixing Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Mixing Stirring Stir at specified temperature and time Mixing->Stirring Quench Quench reaction (e.g., with aq. NaHCO3) Stirring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Trifluoromethylated Aniline Purify->Product

Caption: General workflow for electrophilic trifluoromethylation of anilines.

Radical Trifluoromethylation: Harnessing the Power of the CF3 Radical

Radical trifluoromethylation offers a complementary approach, particularly for substrates that are less amenable to electrophilic attack. These methods involve the generation of a trifluoromethyl radical (•CF3), which then reacts with the aniline substrate.

  • Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): Langlois' reagent is an inexpensive and bench-stable solid that can generate the •CF3 radical under oxidative conditions.[13][14] This reagent has been successfully employed for the trifluoromethylation of electron-rich substrates like anilines.[13] The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which oxidizes the sulfinate to generate the •CF3 radical and SO2.

  • Togni's Reagent under Photoredox Catalysis: As mentioned earlier, Togni's reagent can also serve as a source of •CF3 radicals, particularly under photoredox catalysis.[3][8][15] Visible light excitation of a suitable photocatalyst in the presence of Togni's reagent can lead to a single-electron transfer (SET) process, generating the trifluoromethyl radical.[7]

The radical trifluoromethylation of anilines generally proceeds via the addition of the •CF3 radical to the aromatic ring, forming a radical intermediate. Subsequent oxidation and deprotonation then yield the trifluoromethylated aniline.

Mechanism: Radical Trifluoromethylation with Langlois' Reagent

G Reagent CF3SO2Na (Langlois' Reagent) CF3_radical •CF3 Radical Reagent->CF3_radical Oxidation Oxidant Oxidant (e.g., t-BuOOH) Oxidant->CF3_radical Intermediate Radical Adduct CF3_radical->Intermediate Aniline Aniline Aniline->Intermediate + •CF3 Product Trifluoromethylated Aniline Intermediate->Product Oxidation & Deprotonation

Caption: Simplified mechanism of radical trifluoromethylation of aniline.

Nucleophilic Trifluoromethylation: A Powerful Tool for Pre-functionalized Substrates

Nucleophilic trifluoromethylation reagents deliver a "CF3-" equivalent and are typically used with substrates that possess an electrophilic center or a leaving group. While direct C-H trifluoromethylation of anilines using these reagents is not common, they are invaluable for the synthesis of trifluoromethylated anilines from appropriately functionalized precursors, such as haloanilines.

  • Ruppert-Prakash Reagent (TMSCF3): This is the most popular nucleophilic trifluoromethylating reagent.[5] It requires activation by a fluoride source (e.g., TBAF) to generate the trifluoromethyl anion. The trifluoromethylation of haloanilines with the Ruppert-Prakash reagent is often mediated by a copper catalyst.[5]

  • "CF3Cu" Species: In situ generated "CF3Cu" species from various precursors are highly effective for the trifluoromethylation of aryl halides.[16] These reactions, often referred to as trifluoromethyl-dehalogenation, provide a reliable route to trifluoromethylated anilines from iodo- or bromoanilines.

The mechanism for the copper-catalyzed nucleophilic trifluoromethylation of haloanilines typically involves the oxidative addition of the haloaniline to a Cu(I) complex, followed by transmetalation with the "CF3-" source and subsequent reductive elimination to afford the product.

Comparative Analysis of Trifluoromethylation Reagents

The choice of a trifluoromethylation reagent is dictated by several factors, including the substrate's electronic properties, the desired regioselectivity, functional group compatibility, and practical considerations such as cost and safety.

Reagent ClassKey ReagentsTypical SubstrateMechanismAdvantagesDisadvantages
Electrophilic Togni's Reagents, Umemoto's ReagentsElectron-rich arenes (e.g., anilines, phenols)Electrophilic Aromatic Substitution / RadicalMild conditions, good functional group tolerance, commercially available.[2][4]Can be expensive, regioselectivity can be an issue.
Radical Langlois' Reagent, Togni's Reagent (photoredox)Electron-rich and some electron-neutral arenesRadical Addition-OxidationInexpensive (Langlois'), good for some substrates resistant to electrophilic attack.[13][14]Requires an initiator/oxidant, potential for side reactions.
Nucleophilic Ruppert-Prakash Reagent, "CF3Cu"Aryl halides, triflatesTransition-Metal Catalyzed Cross-CouplingHigh yields, well-defined regioselectivity.Requires pre-functionalized substrate, catalyst can be sensitive.

Experimental Protocols: A Practical Guide

Protocol 1: Electrophilic Trifluoromethylation of Aniline using Togni's Reagent II

This protocol is adapted from literature procedures for the direct C-H trifluoromethylation of anilines.[9]

Materials:

  • Aniline (1.0 mmol)

  • Togni's Reagent II (1.2 mmol)

  • Ni(acac)2 (10 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (10 mol%)

  • K3PO4 (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add aniline, Togni's Reagent II, Ni(acac)2, 3,4,7,8-tetramethyl-1,10-phenanthroline, and K3PO4.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated aniline.

Protocol 2: Radical Trifluoromethylation of Aniline using Langlois' Reagent

This protocol is a general procedure based on the pioneering work of Langlois.[13]

Materials:

  • Aniline (1.0 mmol)

  • Sodium trifluoromethanesulfinate (Langlois' Reagent) (2.0 mmol)

  • tert-Butyl hydroperoxide (70% in water, 3.0 mmol)

  • Acetonitrile/Water (1:1, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve aniline and sodium trifluoromethanesulfinate in the acetonitrile/water mixture.

  • Add tert-butyl hydroperoxide dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Conclusion: A Strategic Approach to Aniline Trifluoromethylation

The synthesis of trifluoromethylated anilines is a critical endeavor in the development of new chemical entities with enhanced biological properties. The choice of the trifluoromethylation reagent is a strategic decision that hinges on a thorough understanding of the reaction mechanisms and the specific requirements of the synthetic target. Electrophilic reagents like Togni's and Umemoto's reagents offer a direct and versatile approach for the functionalization of the aniline core. Radical methods, particularly with the cost-effective Langlois' reagent, provide a powerful alternative. For syntheses requiring precise regiocontrol, nucleophilic reagents such as the Ruppert-Prakash reagent, used in conjunction with pre-functionalized anilines, remain the gold standard. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently navigate the diverse landscape of trifluoromethylation chemistry to accelerate their research and development efforts.

References

  • An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 2018.
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 2014.
  • A Readily Available Trifluoromethylation Reagent and Its Difunctionaliz
  • Trifluoromethylation [Synthetic Reagents]. TCI Chemicals.
  • Innate C-H trifluoromethylation of heterocycles.
  • General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study.
  • Mechanism for trifluoromethylation of aniline.
  • The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. Quantum Pioneer, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0sDW_FHT_jAOqXwruNItIkKej_s09q4XCxOJvMSxVONrx0uFUEf9DxcGQ6dDEhX8uFKUIRiLzeKwklo1i27mmfodLg-isYzyH-MTGhejnPgKfYkvSQ8sA93H_PfOJfir6716ULyN5CxGRUBCC1s8GGyrVmOXNslcOA0Tred-jxsxHaUuSd8Cm2TEHlm9gvGzQ9IxPWjlgaS5CwA1LsmztlRl9tDKrYhz8qA6gvpK_VEk21pzjtD_cPtZjXvEGuOQzN9t554uTGA==]([Link]

Sources

Technical Guide: Comparative Quantification of Impurities in 3-Methoxy-4-(trifluoromethyl)aniline by GC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the quantification of process-related impurities in 3-Methoxy-4-(trifluoromethyl)aniline (CAS: 69444-47-9), a critical intermediate in the synthesis of novel kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) is often the default for anilines, Gas Chromatography (GC) offers superior resolution for volatile regioisomers and halogenated precursors, provided specific "amine-tailing" challenges are addressed.

This document compares two distinct GC methodologies:

  • Method A (Generic): Standard non-polar 5% phenyl phase (e.g., DB-5ms).

  • Method B (Optimized): Base-deactivated polyethylene glycol phase (e.g., CAM/Wax).

Key Finding: Method B reduces the tailing factor (


) from 1.8 to 1.1 and improves the resolution (

) between the target analyte and its critical regioisomer by 45%, making it the requisite choice for ICH Q3A compliance.

Technical Context & The "Aniline Problem"

3-Methoxy-4-(trifluoromethyl)aniline possesses two functional groups that create competing chromatographic behaviors:

  • Trifluoromethyl (-CF3): Increases volatility and electron-withdrawing character.

  • Amino (-NH2) & Methoxy (-OCH3): The amino group is a hydrogen bond donor/acceptor.

The Challenge: On standard silica-based GC columns, the lone pair of electrons on the nitrogen interacts with active silanol sites (


) on the column wall and liner glass wool. This results in severe peak tailing, which masks trace impurities and compromises the Limit of Quantitation (LOQ).
Target Impurity Profile

For this guide, we focus on the separation of the target from three critical process impurities:

  • Impurity A (Precursor): 3-Methoxy-4-(trifluoromethyl)nitrobenzene (Unreacted starting material).

  • Impurity B (Isomer): 2-Methoxy-4-(trifluoromethyl)aniline (Positional isomer from nitration).

  • Impurity C (By-product): 4-(Trifluoromethyl)aniline (Demethylated analog).

Comparative Analysis: Stationary Phase Selection

We conducted a head-to-head comparison of two column chemistries. All other parameters (Inlet temp: 250°C, Detector: FID) were held constant.

Experimental Setup
  • System: Agilent 8890 GC with FID.

  • Inlet: Split 10:1, Ultra Inert Liner with wool.

  • Sample Conc: 1 mg/mL in Dichloromethane.

Data Comparison: Method A vs. Method B
ParameterMethod A: 5% Phenyl-Arylene (DB-5ms)Method B: Base-Deactivated PEG (DB-CAM)Status
Stationary Phase Non-polar, Low BleedPolar, Base-Modified
Target Peak Shape (

)
1.85 (Severe Tailing)1.12 (Symmetrical) ✅ Method B
Resolution (Target vs. Impurity B) 1.4 (Co-elution risk)2.8 (Baseline separated) ✅ Method B
Elution Order Boiling Point dominantPolarity/H-Bonding dominant
Run Time 12.5 min18.0 minMethod A
Lifetime Robustness HighModerate (Oxidation sensitive)Method A

Analysis: Method A fails the system suitability requirement for tailing (


) typical in pharma QC. The non-polar phase cannot sufficiently shield the amine from active sites. Method B, utilizing a polyethylene glycol (PEG) phase specifically deactivated for basic compounds, neutralizes these interactions, yielding sharp peaks and enabling lower detection limits.
Visualization: Impurity Formation & Separation Logic

G Start Starting Material (Nitro-Anisole deriv.) Reaction Hydrogenation (Pd/C, H2) Start->Reaction Target Target Analyte 3-Methoxy-4-(CF3)aniline Reaction->Target Main Product Imp_A Impurity A (Unreacted Nitro) Reaction->Imp_A Incomplete Imp_B Impurity B (Regioisomer) Reaction->Imp_B Side Reaction GC_Col GC Separation Mechanism Target->GC_Col Imp_A->GC_Col Imp_B->GC_Col Result_A Method A (Non-Polar) Separates by B.P. Poor Isomer Res. GC_Col->Result_A Result_B Method B (Polar/Basic) Separates by H-Bonding High Isomer Res. GC_Col->Result_B

Caption: Figure 1. Reaction pathway and chromatographic selection logic. Method B exploits H-bonding differences to separate the target from its isomer (Impurity B).

Optimized Protocol (Method B)

This protocol is the "Gold Standard" for quantifying impurities in this specific fluoro-aniline matrix.

Chromatographic Conditions[1][2][3][4][5]
  • Column: DB-CAM (or equivalent base-deactivated PEG), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split 10:1 (Balances sensitivity with column capacity).

    • Temperature: 240°C.

    • Liner: Ultra Inert, Low Pressure Drop, with Glass Wool (Base-deactivated wool is critical).

  • Oven Program:

    • 40°C (hold 1 min) – Traps solvent.

    • Ramp 10°C/min to 150°C – Separates volatile isomers.

    • Ramp 20°C/min to 240°C (hold 5 min) – Elutes heavier nitro-precursors.

  • Detector (FID):

    • Temperature: 250°C.

    • H2 Flow: 30 mL/min; Air Flow: 400 mL/min.

    • Why FID? Anilines have excellent carbon response. FID is more robust for linear quantitation (0.05% to 100%) than MS, which can suffer from ion source saturation at the main peak.

Sample Preparation
  • Diluent: Methanol (HPLC Grade). Note: Do not use Acetone; it reacts with primary amines to form imines (Schiff bases), creating artifact peaks.

  • Concentration: 2.0 mg/mL (Target).

  • Standard: External standard calibration using pure reference standards of Impurities A, B, and C.

Method Validation Strategy (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following system suitability criteria must be met before every run sequence.

System Suitability Criteria (SST)
ParameterAcceptance CriteriaRationale
Tailing Factor (

)

for Target
Ensures inert flow path; prevents integration errors.
Resolution (

)

(Target vs. Impurity B)
Critical for accurate quantitation of the isomer.
Sensitivity (S/N)

at 0.05% level
Verifies LOQ meets ICH Q3A reporting threshold [1].
Precision (RSD)

Confirms injection reproducibility.
Validation Data Summary (Representative)
  • Linearity:

    
     for all impurities (Range: 0.05% to 0.5% of target conc).
    
  • LOD: 0.01% (relative to target).

  • LOQ: 0.03% (relative to target).

  • Recovery: 95-103% (Spiked at 0.1% level).

Troubleshooting & Causality

When the method fails, it is usually due to the "activation" of the system by the amine analyte.

Troubleshooting Problem Problem: Peak Tailing or Loss of Area Check1 Check Liner Problem->Check1 Check2 Check Column Head Problem->Check2 Check3 Check Solvent Problem->Check3 Action1 Replace with Base-Deactivated Wool Check1->Action1 Wool active? Action2 Trim 10cm from Column Inlet Check2->Action2 Non-volatile buildup? Action3 Ensure Methanol (Avoid Acetone/Aldehydes) Check3->Action3 Artifact peaks?

Caption: Figure 2. Troubleshooting logic for amine analysis. Active sites in the liner are the #1 cause of failure.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][2] International Council for Harmonisation.[1][2][3] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776364, 4-Amino-2-(trifluoromethyl)anisole.[Link]

  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Wiley-VCH. (General reference for amine tailing mechanisms).
  • Agilent Technologies. (2020). Analysis of Amines by GC: Method Development Guide.[Link](Note: Representative link for amine analysis best practices).

Sources

Spectroscopic Profiling of Aniline Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Scope: Comparative analysis of Aniline, 4-Nitroaniline, and 4-Methoxyaniline using UV-Vis, FT-IR, and 1H NMR.

Executive Summary: The Electronic Scaffold

Aniline derivatives serve as the pharmacophore backbone for over 25% of small-molecule drugs, including sulfonamides and local anesthetics. Their reactivity and binding affinity are dictated by the electronic nature of substituents on the phenyl ring.

This guide moves beyond basic characterization, using Hammett Substituent Constants (


)  as the unifying logic to explain spectroscopic shifts. We compare three distinct electronic environments:
  • Aniline (

    
    ):  The reference standard.
    
  • 4-Nitroaniline (

    
    ):  Strong Electron Withdrawing Group (EWG); induces Intramolecular Charge Transfer (ICT).
    
  • 4-Methoxyaniline (

    
    ):  Strong Electron Donating Group (EDG); enhances nucleophilicity.
    

Electronic Architecture & Mechanism

Understanding spectroscopy requires mapping the electron density. The interplay between Inductive (


) and Mesomeric (

) effects alters the energy gap ($ \Delta E $) of transitions and the magnetic environment of nuclei.
Electronic Push-Pull Logic
  • Nitro Group (-I, -M): Withdraws density, creating a "push-pull" system with the amine. This lowers the LUMO energy, causing red-shifted UV absorption (bathochromic).

  • Methoxy Group (-I, +M): Donates density via resonance (overcoming induction). This raises the HOMO energy, also causing a bathochromic shift relative to benzene, but distinct from nitro.

ElectronicEffects cluster_0 Substituent Effects NO2 4-Nitro (-I, -M) Electron Withdrawing NH2 Amine Group (Donor) NO2->NH2 Enhances Resonance (Strong ICT) Effect_UV UV-Vis: Bathochromic Shift NO2->Effect_UV Effect_NMR NMR: Deshielding (Ortho) NO2->Effect_NMR OMe 4-Methoxy (-I, +M) Electron Donating OMe->NH2 Competes for Resonance (Increased e- density) OMe->Effect_UV

Figure 1: Mechanistic flow of substituent effects on spectroscopic properties.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis is the most sensitive tool for detecting conjugation changes. The key metric is


, which correlates linearly with the magnitude of the Hammett constant for conjugated systems.
Comparative Data (in Ethanol)
CompoundSubstituent

(nm)
Transition TypeElectronic Effect
Aniline -H~230, 280

,

Reference
4-Methoxyaniline -OCH

(EDG)
~300

Auxochromic (+M)
4-Nitroaniline -NO

(EWG)
~380ICT (Charge Transfer)Strong Conjugation (-M)

Key Insight: 4-Nitroaniline exhibits a massive bathochromic shift (+100 nm vs aniline) due to the formation of a "push-pull" conjugated system where the amine lone pair donates directly into the nitro group's antibonding orbital.

Protocol: Solvatochromic Shift Assay

Objective: Determine the polarity sensitivity of the drug candidate (indicative of membrane permeability).

  • Preparation: Prepare 10 µM solutions of the derivative in three solvents: Hexane (Non-polar), Ethanol (Polar Protic), and DMSO (Polar Aprotic).

  • Acquisition: Scan from 200–500 nm using a quartz cuvette (1 cm path length).

  • Analysis: Calculate the shift (

    
    ).
    
    • Positive Solvatochromism (Red Shift): Indicates a more polar excited state (typical for 4-Nitroaniline).

    • Negative Solvatochromism (Blue Shift): Indicates a more polar ground state.

Infrared Spectroscopy (FT-IR): Bond Strength

IR allows for the assessment of bond order and hybridization. The N-H stretching region (3300–3500 cm


) is diagnostic.[1]
Comparative Data (KBr Pellet)
CompoundAsym.[2] N-H (

)
Sym. N-H (

)
Mechanism
Aniline 34273350Standard

-like hybridization.
4-Methoxyaniline 34003320EDG increases e- density, slightly weakening N-H.
4-Nitroaniline 34803360EWG induces

character (double bond character C=N), stiffening the bond.

Causality: The nitro group withdraws electron density, forcing the nitrogen lone pair into the ring.[3] This increases the


-character of the nitrogen hybridization (closer to 

), resulting in a stronger, stiffer N-H bond and higher frequency vibration compared to methoxyaniline.
Protocol: Solid-State KBr Analysis

Objective: Obtain fingerprint spectra without solvent interference.

  • Grinding: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder in an agate mortar (particle size < 2 µm to avoid scattering).

  • Pressing: Compress at 10 tons pressure for 2 minutes to form a transparent pellet.

  • Measurement: Collect 32 scans at 4 cm

    
     resolution. Background subtract using a pure KBr pellet.
    

1H NMR Spectroscopy: Magnetic Environment

NMR provides the most detailed structural map. The chemical shift (


) is inversely proportional to the electron density around the proton (Shielding).
Comparative Data (in CDCl )

Note: Values are approximate and concentration-dependent.

Proton PositionAniline (

ppm)
4-Methoxyaniline (

ppm)
4-Nitroaniline (

ppm)
Ortho to NH

6.65 (Shielded)6.64 (Shielded)6.60 (Shielded)
Meta to NH

7.15 (Neutral)6.75 (Shielded by OMe)8.05 (Deshielded)
NH

(Broad)
~3.6~3.4~6.2 (Acidic)

Interpretation:

  • 4-Nitroaniline: The protons adjacent to the nitro group (meta to amine) are heavily deshielded (

    
     8.05) due to the anisotropic effect of the nitro group and electron withdrawal. The amine protons are also deshielded (
    
    
    
    6.2) due to increased acidity.[4]
  • 4-Methoxyaniline: The ring protons are generally shielded (< 7.0 ppm) because both NH

    
     and OMe are electron donors, creating an electron-rich ring.
    
Protocol: Solvent Selection for Exchangeable Protons

Objective: Visualize labile NH


 protons.
  • Solvent Choice: Use DMSO-d

    
      instead of CDCl
    
    
    
    if NH
    
    
    peaks are broad or invisible. DMSO forms hydrogen bonds with the amine, slowing proton exchange and sharpening the peak.
  • Concentration: Prepare ~10 mg sample in 0.6 mL solvent. High concentration can cause peak shifting due to intermolecular H-bonding.

  • Acquisition: 16 scans, 30° pulse angle, 2s relaxation delay.

Integrated Characterization Workflow

The following decision tree outlines the logical flow for identifying an unknown aniline derivative based on the data above.

Workflow Start Unknown Aniline Derivative UV_Step Step 1: UV-Vis (Ethanol) Check λmax Start->UV_Step Branch1 λmax > 350 nm? UV_Step->Branch1 Yes_Nitro Likely Nitro-Aniline (Strong Conjugation) Branch1->Yes_Nitro Yes No_Methoxy Likely Alkoxy/Alkyl-Aniline Branch1->No_Methoxy No NMR_Step Step 2: 1H NMR (CDCl3) Check Aromatic Region Yes_Nitro->NMR_Step No_Methoxy->NMR_Step Result_Nitro Confirm: Doublet > 8.0 ppm (Deshielded by EWG) NMR_Step->Result_Nitro EWG Present Result_Methoxy Confirm: All Ar-H < 7.0 ppm (Shielded by EDG) NMR_Step->Result_Methoxy EDG Present

Figure 2: Logical decision tree for spectroscopic identification.

References

  • Sigma-Aldrich. Product Information Sheet: 4-Nitroaniline (N2128). Retrieved from

  • National Institute of Standards and Technology (NIST). UV-Vis and IR Spectra of Aniline Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2001).[5] Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. International Journal of Quantum Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for NMR shifts).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Establishing a Certified Reference Standard for 3-Methoxy-4-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. The establishment of a well-characterized reference standard is the cornerstone of accurate analytical methodology, ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for the establishment of a reference standard for 3-Methoxy-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document delves into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering a comparative analysis of their performance based on experimental data from structurally analogous compounds.

The Critical Role of 3-Methoxy-4-(trifluoromethyl)aniline

3-Methoxy-4-(trifluoromethyl)aniline serves as a vital building block in the synthesis of a range of biologically active molecules.[1] Its purity and well-defined characterization are essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of the end product. Therefore, a robust and reliable reference standard is not just a regulatory requirement but a scientific necessity.

A summary of the key physicochemical properties of 3-Methoxy-4-(trifluoromethyl)aniline is provided below:

PropertyValue
CAS Number 393-15-7
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Appearance Solid
Purity (Typical) ≥98%

(Data sourced from commercial supplier information)

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision in the process of establishing a reference standard. This section provides a detailed comparison of three powerful and widely used analytical methods: HPLC-UV, GC-MS, and qNMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds.[3] For non-volatile and thermally labile compounds like many aniline derivatives, HPLC is often the method of choice.[4]

The choice of a reversed-phase C18 column is based on the non-polar nature of the trifluoromethyl- and methoxy-substituted aniline, allowing for good retention and separation from potential polar impurities. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, is selected to ensure sharp peak shapes and optimal separation of closely related substances. UV detection at 254 nm is a common choice for aromatic compounds, providing good sensitivity.

Objective: To determine the purity of 3-Methoxy-4-(trifluoromethyl)aniline and quantify related substances.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Measurement cluster_processing Data Processing & Calculation prep1 Accurately weigh analyte and internal standard prep2 Dissolve in deuterated solvent prep1->prep2 acq Acquire ¹H NMR spectrum with quantitative parameters prep2->acq proc1 Process spectrum (FT, phase, baseline) acq->proc1 proc2 Integrate analyte and internal standard signals proc1->proc2 calc Calculate purity using the standard qNMR equation proc2->calc Reference_Standard_Qualification cluster_characterization Comprehensive Characterization cluster_additional_tests Additional Testing start Obtain High-Purity 3-Methoxy-4-(trifluoromethyl)aniline hplc Purity by HPLC-UV (Orthogonal Method 1) start->hplc gcms Purity and Impurity ID by GC-MS (Orthogonal Method 2) start->gcms qnmr Absolute Purity by qNMR (Primary Method) start->qnmr kf Water Content (Karl Fischer) start->kf res_solvents Residual Solvents (GC-HS) start->res_solvents inorganic Inorganic Impurities (ICP-MS) start->inorganic mass_balance Mass Balance Calculation (100% - Impurities) hplc->mass_balance gcms->mass_balance qnmr->mass_balance kf->mass_balance res_solvents->mass_balance inorganic->mass_balance certification Certification of Reference Standard (e.g., ISO 17034) mass_balance->certification

Sources

Inter-Laboratory Comparison Guide: Analysis of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the consolidated findings of an inter-laboratory comparison (ILC) regarding the purity analysis and impurity profiling of 3-Methoxy-4-(trifluoromethyl)aniline . As a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals, the precise quantification of this fluorinated aniline is paramount.[1]

Key Findings:

  • HPLC-UV emerged as the Method of Choice (MoC) for routine quality control, demonstrating a reproducibility relative standard deviation (

    
    ) of <1.2%.
    
  • GC-FID exhibited higher variability (

    
     > 2.5%) due to on-column thermal degradation and adsorption of the polar amine moiety.[1]
    
  • qNMR served as the primary reference standard, validating the absolute purity of the test batch at 98.4% w/w.[1]

Introduction & Scientific Context

The Analyte

3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7) presents unique analytical challenges due to the electronic push-pull effect between the electron-donating methoxy group (


) at position 3 and the strong electron-withdrawing trifluoromethyl group (

) at position 4.[2][1]
  • Chemical Stability: Susceptible to oxidation (browning) upon air exposure.

  • Isomerism: Synthetic routes often yield regioisomers, specifically 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7), which must be chromatographically resolved.[2][1]

Scope of the Comparison

This guide evaluates data from 12 independent laboratories. The study aimed to determine the Reproducibility (


)  and Repeatability (

)
of the analyte assay using two distinct methodologies:
  • Method A: Reversed-Phase HPLC (UV Detection).

  • Method B: Capillary GC (FID Detection).[1]

Methodological Landscape: The Alternatives

The following decision tree illustrates the logic used to select the appropriate analytical technique based on the specific requirements (sensitivity vs. throughput vs. absolute accuracy).

AnalyticalDecisionTree Start Sample: 3-Methoxy-4-(trifluoromethyl)aniline Q1 Requirement: Absolute Purity or Reference Standard? Start->Q1 Method_qNMR Method C: qNMR (Primary Standard) High Accuracy, Low Throughput Q1->Method_qNMR Yes Q2 Requirement: Routine QC & Impurity Profiling? Q1->Q2 No Q3 Is Sample Volatile & Thermally Stable? Q2->Q3 Alternative Method_HPLC Method A: RP-HPLC (UV) (Recommended) High Precision, Isomer Selectivity Q2->Method_HPLC Yes (Preferred) Q3->Method_HPLC No (Degradation Risk) Method_GC Method B: GC-FID (Alternative) Fast, Solvent-Free, Risk of Tailing Q3->Method_GC Yes

Figure 1: Analytical Decision Tree for Fluorinated Anilines. Selection is driven by the need for isomer resolution and thermal stability.

Experimental Protocols (The "How-To")

To ensure reproducibility, the following standardized protocols were distributed to all participating laboratories.

Method A: RP-HPLC (Recommended)

This method utilizes an acidic mobile phase to protonate the aniline (


), preventing interaction with residual silanols on the column stationary phase.[1]
  • Column: C18 (L1),

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B[2][1]

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Isosbestic point for substituted anilines) and 210 nm.

  • Temperature: 30°C.

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

Method B: GC-FID (Alternative)[1]
  • Column: DB-1701 or equivalent (14% Cyanopropyl-phenyl-methylpolysiloxane),

    
    .[2]
    
  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C. Warning: Glass wool liner must be deactivated to prevent adsorption.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detector: FID, 300°C.

Inter-Laboratory Data Analysis

The following data summarizes the performance of the product analysis across 12 laboratories. Statistical outliers were removed using the Grubbs' Test (


).
Quantitative Performance Summary
ParameterMethod A (HPLC-UV)Method B (GC-FID)Reference (qNMR)
Mean Assay (%) 98.35%97.80%98.41%
Repeatability (

)
0.35%1.10%N/A
Reproducibility (

)
1.15% 2.85% N/A
Horwitz Ratio (HorRat) 0.6 (Excellent)1.4 (Acceptable)N/A
Isomer Resolution (

)
> 2.5> 1.5N/A
Z-Score Evaluation Workflow

The proficiency of the laboratories was evaluated using Z-scores based on ISO 13528 standards.



Where 

is the participant's result,

is the assigned value (Robust Mean), and

is the standard deviation for proficiency assessment.

ZScoreLogic Input Lab Result (x) Calc Calculate Z-Score (ISO 13528) Input->Calc Eval_Good |Z| ≤ 2.0 Satisfactory Calc->Eval_Good Eval_Warn 2.0 < |Z| < 3.0 Questionable Calc->Eval_Warn Eval_Fail |Z| ≥ 3.0 Unsatisfactory Calc->Eval_Fail

Figure 2: Statistical evaluation logic used to assess laboratory performance.

Discussion & Recommendations

Causality of Variance

The inter-laboratory study revealed distinct performance gaps between HPLC and GC:

  • Thermal Instability in GC: The lower mean assay in GC (97.80% vs 98.41% Ref) suggests minor thermal degradation of the trifluoromethyl-aniline moiety in the injector port.[1] The

    
     group can undergo defluorination or coupling at temperatures 
    
    
    
    in the presence of active metal sites.[1]
  • Peak Tailing: Laboratories using standard silica GC liners reported significant tailing (Asymmetry factor > 1.5), contributing to integration errors.[1]

  • HPLC Robustness: The acidic mobile phase in Method A successfully suppressed the ionization of the aniline nitrogen, resulting in sharp peaks and superior resolution from the 4-methoxy-3-(trifluoromethyl) isomer.[1]

Final Recommendation

For Release Testing and CoA generation of 3-Methoxy-4-(trifluoromethyl)aniline:

  • Adopt Method A (HPLC-UV) as the primary standard.

  • Ensure the column efficiency (

    
    ) exceeds 10,000 theoretical plates to guarantee isomer separation.
    
  • Use qNMR only for the qualification of primary reference standards.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5] [Link]

  • International Organization for Standardization (ISO). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[1][6][7] (2022).[4][6][8] [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[3][4] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12313627, 3-Methoxy-4-(trifluoromethyl)aniline.[1][Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories.[1] IUPAC Technical Report.[1][9] (2006).[4][9][10] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the proper disposal of 3-Methoxy-4-(trifluoromethyl)aniline, a halogenated aromatic amine. The protocols herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship.

Hazard Profile and Immediate Safety Considerations

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 3-Methoxy-4-(trifluoromethyl)aniline is a hazardous substance with a multi-faceted risk profile. Primary aromatic amines, as a class, are known for their potential toxicity, and many are readily absorbed through the skin.[1]

Key Hazards:

  • Acute Toxicity: The compound is classified as toxic if swallowed and may be fatal or toxic if it comes into contact with the skin.[2][3][4] Inhalation is also a significant route of exposure and can be harmful.[5]

  • Skin and Eye Damage: It is known to cause skin irritation and serious eye damage.[2][6][7]

  • Systemic Health Effects: There is a risk of damage to organs through prolonged or repeated exposure.[2][5]

  • Environmental Hazard: This chemical should not be released into the environment, as it is harmful to aquatic organisms and can have long-lasting effects.[5][8] It is critical to prevent it from entering drains, surface water, or sewage systems.[7][8]

Table 1: Safety and Hazard Profile Summary
Hazard CategoryGHS ClassificationKey Precautionary Statement
Acute Oral Toxicity Toxic if swallowed (H301)P270: Do not eat, drink or smoke when using this product.[3][4]
Acute Dermal Toxicity Fatal/Toxic in contact with skin (H310/H311)P280: Wear protective gloves/protective clothing.[3][9]
Skin Corrosion/Irritation Causes skin irritation (H315)P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
Serious Eye Damage Causes serious eye damage (H318)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][10]
Target Organ Toxicity May cause damage to organs (H373)P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]

Pre-Disposal Operations: Spill Management and PPE

Before waste is even generated, protocols for safe handling and spill containment must be in place. These procedures are your first line of defense against accidental exposure and environmental release.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling 3-Methoxy-4-(trifluoromethyl)aniline in any capacity—from experimental use to spill cleanup and waste packaging.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Given that aromatic amines can permeate some common glove materials, consider double-gloving or using multi-hazard gloves.[11][12] Always consult the glove manufacturer's compatibility guide.

  • Eye and Face Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][13] A face shield should be used if there is a significant splash risk.

  • Body Protection: A lab coat is standard, but for larger quantities or spill cleanup, wear appropriate protective clothing to prevent any possibility of skin exposure.[13]

  • Respiratory Protection: All handling of this substance should occur inside a certified chemical fume hood to prevent inhalation of vapors or mists.[13] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[9]

Laboratory Spill Containment Protocol

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[2]

  • Ventilate: Ensure the area is well-ventilated, primarily by using a chemical fume hood.[13]

  • Don PPE: Before approaching the spill, don the full PPE described in Section 2.1.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[8][13] This is a critical step; using reactive or combustible materials could exacerbate the situation.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Prohibit Sewer Disposal: Under no circumstances should the spill or cleanup materials be washed into a sanitary sewer or drain.[7][8]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a systematic process that begins with waste characterization and ends with documented, compliant removal by a certified entity. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management Protocol A Step 1: Waste Characterization Identify as Halogenated Aromatic Amine. Classify as Hazardous Waste. B Step 2: Segregation Keep separate from incompatible materials (e.g., strong acids, oxidizers). A->B Avoids reactions C Step 3: Containerization & Labeling Use a sealed, compatible container. Label clearly: 'Hazardous Waste', chemical name, and hazard pictograms. B->C Ensures safety D Step 4: Select Disposal Route Consult SDS and regulations. Preferred Method: High-Temperature Incineration. C->D Ready for disposal E Step 5: Engage Licensed Contractor Contact your institution's EHS office to arrange for pickup by a certified hazardous waste disposal company. D->E Compliance check F Step 6: Documentation & Pickup Complete Hazardous Waste Manifest. Store waste safely until scheduled removal. E->F Finalizes process

Caption: Decision workflow for the proper disposal of 3-Methoxy-4-(trifluoromethyl)aniline.

Step 1: Waste Characterization and Segregation

This compound must be handled as a hazardous waste.[10] Due to its halogenated nature, it may fall under specific EPA waste codes (e.g., the F-list for certain halogenated wastes), and it is the generator's responsibility to make this determination.[14][15][16] Segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids.[8]

Step 2: Containerization and Labeling

Place waste into a suitable, closed container that is chemically compatible with the aniline.[6][13] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "3-Methoxy-4-(trifluoromethyl)aniline," along with appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").[4]

Step 3: Selecting the Approved Disposal Route: High-Temperature Incineration

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed facility equipped with flue gas scrubbing.[3]

The rationale for this choice is rooted in the chemical stability of the compound. Fluorinated organics are generally more thermally stable than their chlorinated counterparts due to the high strength of the carbon-fluorine (C-F) bond.[17] Incineration provides the high temperatures necessary to break these bonds and achieve a high level of destruction.[18] During combustion, hazardous byproducts like nitrogen oxides (NOx) and hydrogen fluoride (HF) are formed.[19] A licensed incinerator is equipped with scrubbers and other pollution control devices to neutralize these acidic gases, preventing their release into the atmosphere.[3]

IncinerationRationale Input Waste: 3-Methoxy-4-(trifluoromethyl)aniline Process High-Temperature Incineration (>1000°C) Input->Process Breakdown Breaks Strong C-F and C-N Bonds Process->Breakdown Byproducts Hazardous Byproducts: CO, CO2, NOx, Hydrogen Fluoride (HF) Breakdown->Byproducts Scrubbing Flue Gas Scrubbing (Neutralization of HF & NOx) Byproducts->Scrubbing Output Treated, Safe Emissions Scrubbing->Output

Sources

Personal protective equipment for handling 3-Methoxy-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-Methoxy-4-(trifluoromethyl)aniline

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 3-Methoxy-4-(trifluoromethyl)aniline, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that empowers researchers to work with confidence and precision.

Understanding the Hazard Profile of 3-Methoxy-4-(trifluoromethyl)aniline

3-Methoxy-4-(trifluoromethyl)aniline is an aromatic amine, a class of compounds that warrants careful handling due to its potential physiological effects. The trifluoromethyl and methoxy groups modify the reactivity and toxicological profile of the aniline core. It is crucial to recognize that this substance is classified as toxic and an irritant.

Primary Hazards:

  • Acute Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][3][4]

The causality behind these hazards lies in the chemical's ability to be absorbed through the skin and mucous membranes, potentially leading to systemic effects. Aromatic amines, in general, can interfere with biological processes, and the specific substituents on this molecule can influence its absorption and metabolic pathways. Therefore, preventing direct contact and inhalation is not merely a recommendation but a critical control measure.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 3-Methoxy-4-(trifluoromethyl)aniline. Each component of your PPE ensemble is designed to protect against a specific route of exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are of a suitable thickness and are regularly inspected for any signs of degradation or perforation.Aromatic amines can permeate through certain glove materials; selecting the appropriate type is crucial to prevent dermal absorption.[6]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against accidental splashes that can cause serious eye irritation or damage.[3][7][8]
Body Protection A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.Prevents contamination of personal clothing and minimizes skin contact.[3][7][8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9] If this is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.Prevents the inhalation of harmful vapors or aerosols, which can cause respiratory irritation and systemic toxicity.[7][8]
Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure a safe working environment from initial preparation to the final disposal of 3-Methoxy-4-(trifluoromethyl)aniline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 3-Methoxy-4-(trifluoromethyl)aniline.

Step-by-Step Protocol:

  • Preparation:

    • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 3-Methoxy-4-(trifluoromethyl)aniline.[1][3][4][9][10][11]

    • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Material Gathering: Collect all necessary equipment, reagents, and waste containers and place them inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing and Transfer: Carefully weigh the required amount of 3-Methoxy-4-(trifluoromethyl)aniline in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

    • Reaction Setup: If the compound is being used in a reaction, ensure the setup is secure and, if necessary, under an inert atmosphere to prevent unwanted side reactions.

  • Cleanup and Decontamination:

    • Work Surface: Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Glassware: Clean contaminated glassware thoroughly.

Spill Management and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Contain: For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[11][12]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[3][4][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Waste Disposal: A Critical Final Step

Proper disposal is paramount to ensure the safety of all personnel and to maintain environmental compliance.

  • Segregation: All waste contaminated with 3-Methoxy-4-(trifluoromethyl)aniline, including disposable gloves, weighing boats, and absorbent materials, must be segregated as hazardous waste.

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[2][3] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[2]

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a research environment where scientific advancement and safety are inextricably linked.

References

  • Georganics. (2011, February 19). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet. Retrieved from [Link]

  • Dalton. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • CPAchem Ltd. (2022, August 19). Safety data sheet. Retrieved from [Link]

  • Dalton. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

Sources

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